molecular formula C9H12ClNOS B1468388 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol CAS No. 1342202-62-3

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Cat. No.: B1468388
CAS No.: 1342202-62-3
M. Wt: 217.72 g/mol
InChI Key: LPWXDDUGIXQGBI-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol (CAS 1342202-62-3) is an organic compound with the molecular formula C9H12ClNOS and a molecular weight of 217.72 . This chemical features a pyrrolidin-3-ol ring linked by a methylene group to a 5-chlorothiophene moiety, a structure represented by the SMILES notation OC1CCN(Cc2ccc(Cl)s2)C1 . As a building block in medicinal chemistry and drug discovery, this structure combines a heterocyclic amine with a halogenated thiophene, making it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound in the development and exploration of novel pharmacologically active agents. Its molecular framework is commonly investigated for creating compounds that interact with the central nervous system. This product is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c10-9-2-1-8(13-9)6-11-4-3-7(12)5-11/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWXDDUGIXQGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth profiling of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol , a significant heterocyclic scaffold in medicinal chemistry. Often utilized as a fragment in Factor Xa inhibitors and GPCR ligands, this compound combines a polar, chiral headgroup (3-hydroxypyrrolidine) with a lipophilic, metabolically blocked aromatic tail (5-chlorothiophene).

This document details the compound's physicochemical parameters, synthesis pathways, and stability profiles, offering a roadmap for researchers integrating this moiety into lead optimization campaigns.[1]

Structural Identification & Characterization

The compound is a tertiary amine featuring a chiral center at the C3 position of the pyrrolidine ring.[1] The 5-chlorothiophene moiety serves as a bioisostere for para-chlorophenyl groups, offering altered electronic properties and improved metabolic stability.[1]

ParameterDetail
IUPAC Name 1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-ol
Molecular Formula C₉H₁₂ClNOS
Molecular Weight 217.72 g/mol
Chiral Center C3 of Pyrrolidine (Exists as R or S enantiomers)
SMILES OC1CCN(CC2=CC=C(Cl)S2)C1
Key Functional Groups Secondary Alcohol (H-bond donor/acceptor), Tertiary Amine (Basic center), Chlorothiophene (Lipophilic aromatic)
Stereochemical Considerations

The 3-hydroxyl group introduces chirality.[1] In drug development, the (3S) and (3R) enantiomers often exhibit distinct binding affinities.[1]

  • (3S)-Isomer: Often preferred in specific receptor pockets (e.g., muscarinic receptors).

  • (3R)-Isomer: Frequently investigated for orthogonal selectivity.[1]

  • Protocol: Enantiomeric excess (ee) must be determined via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

Physicochemical Parameters (The Core)

The following parameters are derived from structure-activity relationship (SAR) algorithms and fragment-based contributions, essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Lipophilicity & Solubility Profile[1]
PropertyValue (Predicted)Drug Development Implication
LogP (Octanol/Water) 1.8 ± 0.3Optimal for oral bioavailability (Rule of 5 compliant). The Cl-thiophene adds lipophilicity compared to unsubstituted thiophene.[1]
LogD (pH 7.4) 0.5 - 1.2At physiological pH, the amine is partially ionized, lowering the effective distribution coefficient, which aids solubility.
pKa (Basic Nitrogen) 8.8 ± 0.5The pyrrolidine nitrogen is moderately basic.[1] It exists largely as a cation at pH 7.4, enhancing aqueous solubility but potentially limiting passive diffusion.[1]
TPSA (Topological Polar Surface Area) ~45 Ų< 140 Ų, suggesting high probability of blood-brain barrier (BBB) penetration if not substrate to efflux pumps.
Ionization Behavior

The tertiary amine is the sole ionizable center in the physiological range.[1] The chlorothiophene ring is electron-withdrawing but is insulated by the methylene bridge, having only a minor inductive effect on the nitrogen's basicity compared to a direct aryl attachment.[1]

Ionization Figure 1: pH-Dependent Ionization Equilibrium Cation Cationic Form (pH < 8.8) Soluble, Membrane Impermeable Equilibrium pKa ~ 8.8 Cation->Equilibrium +/- H+ Neutral Neutral Free Base (pH > 8.8) Lipophilic, Membrane Permeable Equilibrium->Neutral

Synthesis & Reaction Pathways[1][2][3][4][6][7][8]

The most robust synthetic route is Reductive Amination .[1] This pathway avoids the risk of over-alkylation seen with direct alkylation of halides.[1]

Core Synthesis Protocol (Reductive Amination)
  • Reagents: 5-Chlorothiophene-2-carbaldehyde (1.0 eq), Pyrrolidin-3-ol (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: Dichloroethane (DCE) or THF.[1]

  • Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1]

Synthesis Figure 2: Reductive Amination Synthetic Pathway Aldehyde 5-Chlorothiophene- 2-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium - H2O Amine Pyrrolidin-3-ol (Chiral or Racemic) Amine->Iminium - H2O Product 1-[(5-Chlorothiophen-2-yl) methyl]pyrrolidin-3-ol Iminium->Product Reduction STAB NaBH(OAc)3 Acid Catalyst STAB->Iminium

Stability & Degradation Risks[1]
  • Oxidative Instability: Thiophenes can undergo S-oxidation to thiophene-S-oxides or sulfones under strong oxidizing conditions (e.g., mCPBA, metabolic P450s). However, the 5-Chloro substituent blocks the most reactive alpha-position, significantly enhancing metabolic stability compared to the unsubstituted analog.

  • N-Oxidation: The tertiary amine is susceptible to N-oxide formation upon exposure to peroxides or air over prolonged periods.[1]

Analytical Methodologies

To ensure scientific integrity, the following self-validating protocols are recommended for characterization.

Chromatographic Purity (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Detection: UV at 240 nm (Thiophene absorption) and ESI+ MS (Expected [M+H]+ = 218.04).[1]

  • Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) will show a characteristic 3:1 ratio in the mass spectrum, serving as a diagnostic confirmation of the 5-chlorothiophene moiety.

Solubility Assay (Thermodynamic)
  • Preparation: Add excess solid compound to phosphate buffer (pH 7.4).

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter through 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC against a standard curve.

Implications for Drug Design[9]

Fragment-Based Drug Design (FBDD)

This scaffold is a "privileged structure" in FBDD.[1]

  • Linker Potential: The pyrrolidine nitrogen serves as a branching point.[1]

  • H-Bonding: The 3-OH group can probe H-bond acceptor pockets in enzymes (e.g., Serine proteases).

  • Bioisosterism: The 5-chlorothiophene is a classical bioisostere for a p-chlorophenyl ring.[1] It occupies a similar volume but with lower aromaticity and higher polarizability, often improving pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.

Safety & Toxicology (Predicted)
  • Structural Alerts: The compound contains a thiophene ring.[1] While 5-substitution mitigates reactive metabolite formation (epoxidation), standard Ames testing and glutathione trapping assays are required to rule out bioactivation.

  • hERG Channel: Basic amines with lipophilic tails can block hERG channels.[1] Electrophysiological screening (Patch-clamp) is recommended early in the optimization phase.[1]

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.[1] Chemical Reviews, 96(8), 3147-3176.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition.[1] Drug Discovery Today, 14(19-20), 1011-1020.

Sources

Molecular weight and formula of 5-chlorothiophene pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Methodologies, and Pharmacological Utility

Executive Summary

The 5-chlorothiophene-2-carbonyl pyrrolidine scaffold represents a privileged substructure in medicinal chemistry, serving as a critical bioisostere for phenyl-amide moieties. Most notably recognized as a structural precursor in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban intermediates), this scaffold offers unique physicochemical properties: the thiophene ring reduces aromaticity compared to benzene, while the 5-chlorine substitution blocks metabolic oxidation at the reactive


-position, enhancing in vivo half-life.

This guide provides a definitive technical analysis of the molecular weight, formulaic properties, and synthetic protocols for these derivatives, designed for application scientists and medicinal chemists.[1]

Structural Chemistry & Physicochemical Properties[2][3][4][5][6]

The core scaffold consists of a 5-chlorothiophene-2-carboxylic acid moiety coupled to a pyrrolidine ring.[2] The lipophilicity and metabolic stability of these derivatives can be fine-tuned by modifying the pyrrolidine ring (e.g., adding polar groups like carboxylates or hydroxyls).

Table 1: Physicochemical Data of Key Derivatives
Compound DescriptionMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)LogP (Calc)
Core Scaffold (5-chlorothiophen-2-yl)(pyrrolidin-1-yl)methanone

215.69 215.0172~2.3
Proline Derivative 1-(5-chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid

259.71 259.0070~1.8
Prolinol Derivative (5-chlorothiophen-2-yl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone

245.73 245.0277~1.5
Acid Chloride Precursor 5-chlorothiophene-2-carbonyl chloride

181.04 179.9203N/A

Note on Isotopic Patterns: Due to the presence of Chlorine-35 and Chlorine-37, Mass Spectrometry (MS) analysis will display a characteristic 3:1 intensity ratio for the


 and 

peaks. This is a primary validation marker.

Synthetic Methodologies

Two primary routes are recommended based on scale and functional group tolerance. Route A (Acid Chloride) is preferred for gram-scale synthesis of simple derivatives. Route B (Peptide Coupling) is required when the pyrrolidine ring contains sensitive moieties (e.g., free hydroxyls or chiral centers prone to racemization).

Protocol A: Acid Chloride Activation (Standard)

Reagents: 5-chlorothiophene-2-carboxylic acid, Thionyl Chloride (


), DMF (cat.), Dichloromethane (DCM).
  • Activation: Dissolve 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under Argon. Add catalytic DMF (2 drops).

  • Chlorination: Add

    
     (1.5 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases.
    
  • Concentration: Evaporate solvent and excess

    
     in vacuo to yield the crude acid chloride (See Table 1).
    
  • Coupling: Re-dissolve residue in DCM. Add Pyrrolidine derivative (1.1 eq) and Triethylamine (TEA, 2.0 eq) at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl (remove excess amine), sat.

    
     (remove acid), and Brine. Dry over 
    
    
    
    .
Protocol B: HATU-Mediated Coupling (Chiral/Sensitive)

Reagents: HATU, DIPEA, DMF (anhydrous).

  • Solution Prep: Dissolve Acid (1.0 eq) in DMF. Add DIPEA (3.0 eq).

  • Activation: Add HATU (1.1 eq) and stir for 15 min at RT (Solution turns yellow).

  • Addition: Add the functionalized Pyrrolidine (1.0 eq). Stir for 12-16 hours.

  • Purification: Dilute with EtOAc, wash extensively with

    
     (5% aq) to remove DMF.
    
Visualization: Synthetic Logic Flow

Synthesis_Workflow Start Start: 5-Cl-Thiophene-2-COOH Decision Sensitive FGs? Start->Decision RouteA Route A: Acid Chloride (SOCl2, Reflux) Decision->RouteA No (Robust) RouteB Route B: HATU Coupling (DMF, DIPEA, RT) Decision->RouteB Yes (Chiral/OH) Intermed Intermediate: Acyl Chloride RouteA->Intermed Coupling Nucleophilic Attack (Pyrrolidine + Base) RouteB->Coupling Intermed->Coupling WorkupA Workup A: Acid/Base Wash Coupling->WorkupA From Route A WorkupB Workup B: LiCl Wash (Remove DMF) Coupling->WorkupB From Route B Product Final Product: 5-Cl-Thiophene Amide WorkupA->Product WorkupB->Product

Figure 1: Decision matrix for synthetic route selection based on substrate sensitivity.

Analytical Characterization & Validation

To ensure scientific integrity, the following self-validating analytical criteria must be met.

Nuclear Magnetic Resonance ( NMR)

The 5-chlorothiophene moiety presents a distinct signature in DMSO-


 or 

:
  • Signal A: Doublet at

    
     ~6.9-7.0 ppm (
    
    
    
    Hz).
  • Signal B: Doublet at

    
     ~7.3-7.5 ppm (
    
    
    
    Hz).
  • Causality: The coupling constant of ~4.0 Hz is characteristic of thiophene 2,3- or 3,4-coupling. A loss of this splitting pattern indicates ring opening or decomposition.

Mass Spectrometry (LC-MS) Logic

The presence of Chlorine is the primary confirmation marker.

  • Acceptance Criteria: The mass spectrum must show an isotope pattern where the M+2 peak is approximately 33% the height of the M peak (natural abundance of

    
    ).
    
  • Failure Mode: If M+2 is absent, the chlorine has likely been displaced (e.g., by a nucleophile during workup).

Visualization: Analytical Decision Tree

Analysis_Logic Sample Isolated Solid LCMS LC-MS Analysis Sample->LCMS Isotope Isotope Pattern M : M+2 = 3:1? LCMS->Isotope NMR 1H NMR Analysis Isotope->NMR Yes Fail_Cl FAIL: Dechlorination Check Nucleophiles Isotope->Fail_Cl No Thiophene Thiophene Doublets (J ~ 4.0 Hz)? NMR->Thiophene Pass VALIDATED Scaffold Intact Thiophene->Pass Yes Fail_Ring FAIL: Ring Opening Check Acid/Heat Thiophene->Fail_Ring No

Figure 2: Quality control logic tree for validating 5-chlorothiophene substitution.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The 5-chlorothiophene unit is frequently utilized as a bioisostere for p-chlorophenyl groups.

  • Metabolic Blocking: The 2- and 5-positions of thiophene are highly reactive toward cytochrome P450 oxidation. Substituting the 5-position with Chlorine blocks this metabolic soft spot, significantly increasing the drug's half-life (

    
    ).
    
  • Electronic Effects: The chlorine atom exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the thiophene ring. This often improves

    
    -stacking interactions with target protein aromatic residues (e.g., in the S1 pocket of Factor Xa).
    
  • Lipophilicity: The substitution increases LogP by approximately 0.7 units compared to the unsubstituted thiophene, aiding in membrane permeability.

Key Therapeutic Areas[3]
  • Anticoagulants: As seen in the synthesis of Rivaroxaban precursors, this scaffold binds effectively to the S1 pocket of serine proteases.

  • Antimicrobials: Recent studies indicate 5-chlorothiophene-pyrrolidine derivatives exhibit bactericidal activity against multi-drug resistant Gram-negative bacteria by disrupting membrane permeability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589223, 5-Chlorothiophene-2-carbonyl chloride. Retrieved from [Link]

  • Frontiers in Microbiology. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

Sources

Chemical structure analysis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The compound 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of Factor Xa inhibitors (antithrombotics) and GPCR modulators . Its structure combines a lipophilic, electron-rich 5-chlorothiophene moiety with a polar, chiral pyrrolidine headgroup.

This guide provides a definitive technical workflow for the synthesis, structural validation, and purity analysis of this molecule. The presence of the chlorine atom provides a distinct mass spectrometric handle, while the chiral center at the pyrrolidine C3 position necessitates rigorous stereochemical control.

Core Physicochemical Profile
PropertyValue (Calculated/Predicted)Note
Formula C

H

ClNOS
Molecular Weight 217.71 g/mol Monoisotopic: 217.03
LogP ~1.8 - 2.1Moderate Lipophilicity
pKa (Base) ~8.5 - 9.0Tertiary Amine
H-Bond Donors/Acceptors 1 / 3
Rotatable Bonds 2Flexible Linker

Synthesis Strategy: Reductive Amination

The most robust route to this scaffold is the reductive amination of 5-chlorothiophene-2-carbaldehyde with 3-pyrrolidinol . This approach minimizes side reactions compared to direct alkylation with alkyl halides.

Reaction Protocol

Reagents:

  • Precursor A: 5-Chlorothiophene-2-carbaldehyde (CAS: 7283-96-7)

  • Precursor B: 3-Pyrrolidinol (CAS: 40499-83-0)

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Selected for mildness to prevent thiophene reduction.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-chlorothiophene-2-carbaldehyde (1.0 eq) and 3-pyrrolidinol (1.1 eq) in DCE under nitrogen atmosphere. Stir for 30 minutes to allow equilibrium formation of the carbinolamine/iminium species.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to control exotherm.

  • Quench: After 4-12 hours (monitor by TLC/LC-MS), quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x). The product will reside in the organic layer due to the lipophilic thiophene.

  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , MeOH/DCM gradient).
    
Synthesis Workflow Diagram

Synthesis Aldehyde 5-Chlorothiophene- 2-carbaldehyde Intermediate Iminium Ion Intermediate Aldehyde->Intermediate DCE, RT, 30 min Amine 3-Pyrrolidinol Amine->Intermediate Product Target Molecule (Free Base) Intermediate->Product Reduction STAB Na(OAc)3BH (Reductant) STAB->Product H- Transfer

Figure 1: Reductive amination pathway utilizing mild hydride transfer to preserve the thiophene ring.

Structural Characterization & Analysis

Mass Spectrometry (LC-MS)

The chlorine atom acts as a definitive internal standard for identification.

  • Isotope Pattern: You must observe a characteristic 3:1 intensity ratio between the M+H peak (

    
     218.04) and the M+H+2 peak (
    
    
    
    220.04) due to the natural abundance of
    
    
    Cl and
    
    
    Cl.
  • Fragmentation:

    • Loss of H

      
      O: 
      
      
      
      218
      
      
      200 (Common for secondary alcohols).
    • Benzylic Cleavage: Rupture of the C-N bond yields the chlorothiophene carbocation (

      
       ~131/133).
      
Nuclear Magnetic Resonance (NMR)

The chirality at C3 renders the pyrrolidine protons diastereotopic, creating complex splitting patterns.

Predicted


H NMR Assignment (400 MHz, CDCl

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Thiophene H3 6.75Doublet (

Hz)
1HOrtho to linker
Thiophene H4 6.82Doublet (

Hz)
1HOrtho to Chlorine
Linker CH

3.75Singlet (or ABq)2HBenzylic position
Pyrrolidine H3 4.35Multiplet1HMethine attached to OH
Pyrrolidine H2 2.60 - 2.90Multiplet2HDiastereotopic, adjacent to N
Pyrrolidine H5 2.30 - 2.60Multiplet2HDiastereotopic, adjacent to N
Pyrrolidine H4 1.70 - 2.20Multiplet2HRing methylene

Note: The linker CH


 may appear as an AB quartet rather than a singlet if the chiral center at C3 induces sufficient magnetic non-equivalence, though a singlet is more common in flexible solvents.
Infrared Spectroscopy (FT-IR)
  • 3200–3500 cm

    
    :  Broad O-H stretch.
    
  • 2800–2950 cm

    
    :  C-H aliphatic stretches (pyrrolidine).
    
  • ~780 cm

    
    :  C-Cl stretch (distinctive for chlorothiophene).
    

Quality Control & Purity Analysis

HPLC Method (Achiral)

To establish chemical purity (>98%), use a reverse-phase method suitable for basic amines.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonia pH 10 for better peak shape of amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiophene absorption).

Chiral Purity (Enantiomeric Excess)

Since 3-pyrrolidinol has a chiral center, the product exists as (R) and (S) enantiomers. If a specific enantiomer is required, chiral HPLC is mandatory.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Rationale: The diethylamine additive suppresses tailing of the basic pyrrolidine nitrogen.

Analytical Logic Diagram

Analysis cluster_ID Identity Confirmation cluster_Purity Purity Verification Sample Crude Product MS LC-MS (Check Cl Isotope 3:1) Sample->MS NMR 1H NMR (Check Thiophene Doublets) Sample->NMR HPLC RP-HPLC (Chemical Purity >98%) Sample->HPLC Chiral Chiral HPLC (If single enantiomer) HPLC->Chiral If Chemically Pure

Figure 2: Analytical decision tree for validating the final compound.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology. (Context for chlorothiophene pharmacophore). Link

  • Sigma-Aldrich. "5-Chlorothiophene-2-carboxaldehyde Product Sheet." Link

  • PubChem. "Compound Summary: 3-Pyrrolidinol." Link

Solubility Profile of Thiophene-Methyl-Pyrrolidin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its efficacy, bioavailability, and formulation viability. This technical guide provides a comprehensive analysis of the predicted solubility profile of thiophene-methyl-pyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. By dissecting its molecular structure into its constituent thiophene and methyl-pyrrolidin-3-ol moieties, we can apply fundamental chemical principles to forecast its behavior across a spectrum of organic solvents. This document offers a theoretical framework, robust experimental protocols for solubility determination, and practical insights for solvent selection in synthesis, purification, and formulation contexts.

Introduction: The Significance of Solubility Profiling

Thiophene-methyl-pyrrolidin-3-ol represents a class of compounds that merges an aromatic, nonpolar thiophene ring with a polar, hydrogen-bonding capable methyl-pyrrolidin-3-ol group. This structural duality makes its interaction with solvents complex and highly variable. Understanding its solubility is not merely an academic exercise; it is a foundational requirement for:

  • Rational Drug Design: Ensuring a candidate molecule can be dissolved and delivered to its biological target.

  • Process Chemistry: Selecting appropriate solvents for reaction media, controlling reaction kinetics, and facilitating product isolation.

  • Purification: Developing effective recrystallization or chromatographic purification strategies.

  • Formulation Science: Creating stable and bioavailable dosage forms, from oral solutions to parenteral injections.

This guide provides a predictive analysis grounded in established physicochemical principles and offers the experimental framework necessary to validate these predictions empirically.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as our primary guide, stating that substances with similar polarities and hydrogen bonding capabilities are more likely to be soluble in one another.[1][2]

Molecular Structure and Functional Groups

Thiophene-methyl-pyrrolidin-3-ol is a chiral molecule possessing several key functional groups that govern its solubility:

  • Thiophene Ring: A five-membered aromatic ring containing a sulfur atom. This moiety is predominantly nonpolar and hydrophobic, similar to benzene.[3][4] Its π-electron system can engage in π-π stacking interactions.

  • Pyrrolidin-3-ol Ring: A saturated five-membered ring containing a nitrogen atom (a secondary amine) and a hydroxyl (-OH) group.

    • The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor.

    • The amine nitrogen is a hydrogen bond acceptor and imparts weak basicity to the molecule. Pyrrolidine itself is miscible with water, highlighting the polarity of this structural component.[5]

  • Methyl Group: A small, nonpolar alkyl group attached to the pyrrolidine nitrogen, slightly increasing the molecule's lipophilicity.

The molecule's overall character is therefore amphiphilic , possessing distinct polar and nonpolar regions.

Polarity, Hydrogen Bonding, and Ionization
  • Polarity: The combination of the nonpolar thiophene and the polar pyrrolidinol ring results in a molecule with a significant dipole moment.

  • Hydrogen Bonding: The presence of the -OH group and the nitrogen atom makes the molecule capable of strong hydrogen bonding interactions, which will dominate its solubility in protic solvents.

  • Ionization Potential: The pyrrolidine nitrogen is basic (estimated pKa of the conjugate acid is ~9-10). In acidic media, this nitrogen will be protonated to form a cationic salt. This salt form is expected to be highly soluble in polar solvents, particularly water, and insoluble in nonpolar organic solvents.[6]

The interplay between these features determines the compound's affinity for different solvent classes. The following diagram illustrates the relationship between the molecule's structural features and its expected solubility.

Caption: Logical relationship between molecular features and solubility.

Predicted Solubility Profile Across Solvent Classes

Based on the analysis above, we can forecast the solubility of thiophene-methyl-pyrrolidin-3-ol.

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene)
  • Interactions: Dominated by weak van der Waals forces. The nonpolar thiophene ring will interact favorably, but this is insufficient to overcome the energy required to break the strong hydrogen bonds between the solute molecules and solvate the polar pyrrolidinol ring.

  • Predicted Solubility: Very Low to Insoluble.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF))
  • Interactions: These solvents have significant dipole moments and can act as hydrogen bond acceptors, allowing them to interact effectively with the polar -OH and amine groups. They can also solvate the nonpolar thiophene ring.

  • Predicted Solubility: Moderate to High. Solvents with higher polarity like DMF are expected to be particularly effective.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water)
  • Interactions: These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the pyrrolidinol moiety.

  • Predicted Solubility:

    • Alcohols (Methanol, Ethanol): High to Very High. The alkyl portion of the alcohols can also solvate the thiophene ring, making them excellent overall solvents.

    • Water: Sparingly to Moderately Soluble. While the pyrrolidinol group promotes water solubility, the hydrophobic thiophene ring counteracts this. The overall solubility will depend on the delicate balance of these two effects.[7] Solubility is expected to be significantly enhanced at low pH due to salt formation.

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a standardized experimental protocol is essential. The equilibrium or "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

Objective

To determine the equilibrium solubility of thiophene-methyl-pyrrolidin-3-ol in a range of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • Thiophene-methyl-pyrrolidin-3-ol (solid, >99% purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) to create a calibration curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of solid thiophene-methyl-pyrrolidin-3-ol to a vial (e.g., 10-20 mg). The key is to ensure solid remains undissolved at equilibrium.

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Filtration: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Inject the diluted sample into the HPLC system. Use the calibration curve to determine the concentration of the compound in the diluted sample.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

The following diagram outlines this experimental workflow.

start Start prep_std 1. Prepare HPLC Calibration Curve start->prep_std add_solid 2. Add Excess Solid Compound to Vial start->add_solid analyze 8. Analyze by HPLC prep_std->analyze Use for Quantification add_solvent 3. Add Known Volume of Test Solvent add_solid->add_solvent equilibrate 4. Equilibrate (e.g., 24h) in Shaker at 25°C add_solvent->equilibrate settle 5. Allow Excess Solid to Settle equilibrate->settle filter 6. Filter Supernatant (0.22 µm filter) settle->filter dilute 7. Dilute Filtrate for Analysis filter->dilute dilute->analyze calculate 9. Calculate Solubility from Calibration Curve analyze->calculate end_node End calculate->end_node

Sources

Technical Guide: 5-Chlorothiophen-2-yl Methyl Amines as Privileged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on 5-chlorothiophen-2-yl methyl amines in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-chlorothiophen-2-yl moiety has emerged as a "privileged structure" in modern medicinal chemistry, most notably anchoring the pharmacophore of blockbuster Factor Xa inhibitors like Rivaroxaban (Xarelto). While the carboxylic acid derivative is the most visible precursor, 5-chlorothiophen-2-yl methyl amine (and its derivatives) represents a critical strategic linker. It offers a unique combination of lipophilicity, metabolic stability, and specific halogen-bonding capabilities that distinguish it from classical benzylamine isosteres.

This guide analyzes the structural utility of 5-chlorothiophen-2-yl methyl amines, detailing their role in S1 pocket binding, synthetic accessibility, and application across antithrombotic and antibacterial therapeutic axes.

Structural & Electronic Properties: The "Chlorothiophene" Advantage

Bioisosterism and Lipophilicity

The 5-chlorothiophene ring is often employed as a bioisostere for a para-substituted phenyl ring. However, it imparts distinct physicochemical properties:

  • Lipophilicity: The sulfur atom increases lipophilicity compared to a phenyl ring, often improving membrane permeability.

  • Electronic Effects: The thiophene ring is electron-rich (excessive

    
    -system), but the 5-chloro substituent modulates this, reducing oxidative liability at the 5-position while providing a specific interaction point.
    
  • Geometry: The C-S-C bond angle (~92°) creates a different curvature than the benzene ring, often allowing for tighter packing in hydrophobic pockets.

Mechanism of Action: The Halogen Bond

A defining feature of this scaffold is the interaction of the chlorine atom within the biological target. In the context of Factor Xa (FXa) inhibition, the 5-chlorothiophene moiety binds deep within the S1 specificity pocket .[1]

  • Target Residue: Tyr228.

  • Interaction Type: Halogen Bond / Hydrophobic Contact.

  • Mechanism: The chlorine atom is positioned to interact with the aromatic face of Tyr228.[1][2][3] Unlike hydrogen bonds, this interaction is driven by the anisotropic charge distribution on the halogen (the "sigma-hole"), allowing high-affinity binding without the need for a highly basic group (like the amidines found in older generation inhibitors). This substitution is crucial for improving oral bioavailability.

Therapeutic Applications

Antithrombotics (Factor Xa Inhibitors)

The most prominent application of the 5-chlorothiophen-2-yl scaffold is in the development of direct oral anticoagulants (DOACs).

  • Rivaroxaban Analogs: While Rivaroxaban utilizes an amide linkage (5-chlorothiophene-2-carboxamide), the methylamine variant serves as a versatile linker for next-generation analogs.

  • Structure-Activity Relationship (SAR): Research indicates that the 5-chlorothiophene unit is essential for potency. Replacing the chlorine with methyl or hydrogen results in a significant loss of activity (up to 280-fold decrease), validating the specific Cl...Tyr228 interaction.

Antibacterials

Beyond coagulation, this scaffold has shown utility in antibacterial research.[4][5][6]

  • Urea Derivatives: N-substituted ureas derived from C-(5-chlorothiophen-2-yl)methylamine have demonstrated efficacy against Gram-positive pathogens, including resistant Staphylococcus strains.[6] The lipophilic thiophene tail likely facilitates penetration of the bacterial cell wall.

  • Quinolone Hybrids: Ciprofloxacin derivatives incorporating a (5-methylthio)thiophen-2-yl linker have shown improved potency against Staphylococci compared to the parent drug, suggesting the thiophene arm provides additional binding contacts in the bacterial Topoisomerase IV or DNA Gyrase complexes.

Synthetic Methodologies

The synthesis of 5-chlorothiophen-2-yl methyl amine derivatives typically proceeds via two primary routes: Reductive Amination (from the aldehyde) or Amide/Nitrile Reduction .

Route A: Reductive Amination (Preferred)

This is the most common route for generating secondary amines or introducing the scaffold into a larger molecule.

  • Precursor: 5-Chloro-2-thiophenecarboxaldehyde.

  • Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

    
    ).
    
  • Advantages: Mild conditions, high tolerance for functional groups, and avoids the use of strong reducing agents required for amide reduction.

Route B: Construction of the Urea Linker

For antibacterial urea derivatives, the amine is often reacted with an activated imidazolide or isocyanate.

  • Step 1: Activation of the partner amine with Carbonyldiimidazole (CDI).

  • Step 2: Nucleophilic attack by C-(5-chlorothiophen-2-yl)methylamine .

Detailed Experimental Protocol

Protocol: Synthesis of Secondary Amines via Reductive Amination of 5-Chloro-2-thiophenecarboxaldehyde

This protocol describes the coupling of 5-chloro-2-thiophenecarboxaldehyde with a primary amine (


) to form a functionalized 5-chlorothiophen-2-yl methyl amine.
Materials:
  • 5-Chloro-2-thiophenecarboxaldehyde (1.0 eq)

  • Primary Amine (

    
    ) (1.0–1.2 eq)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, optional)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-thiophenecarboxaldehyde (1.0 eq) and the primary amine (1.0 eq) in DCE (0.1 M concentration).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to liberate the free base.

    • Stir at room temperature for 1–2 hours. (Monitor by TLC/LCMS for disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Critical Step: If the reaction is sluggish, add 1–2 drops of Glacial Acetic Acid to catalyze the iminium ion formation.

    • Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Work-up:

    • Quench the reaction by adding saturated aqueous

      
       solution. Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with DCM (3 x).

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel), typically eluting with a Hexane/Ethyl Acetate gradient.

Visualization & Pathways

Figure 1: Pharmacophore & Binding Mode (Factor Xa)

This diagram illustrates the critical interactions of the scaffold within the S1 pocket of Factor Xa, highlighting the halogen bond.

FXa_Binding Scaffold 5-Chlorothiophen-2-yl Scaffold Cl_Atom 5-Chloro Substituent Scaffold->Cl_Atom Thiophene Thiophene Ring Scaffold->Thiophene Linker Methyl Amine/Amide Linker Scaffold->Linker Tyr228 Tyr228 (Aromatic Ring) Cl_Atom->Tyr228 Halogen Bond (Interaction) Target_S1 Factor Xa S1 Pocket Thiophene->Target_S1 Hydrophobic Packing Gly219 Gly219 (H-Bond Donor) Linker->Gly219 H-Bonding (Backbone)

Caption: Interaction map of 5-chlorothiophen-2-yl scaffold within Factor Xa S1 pocket, emphasizing the Cl-Tyr228 halogen bond.

Figure 2: Synthetic Workflow (Amine Generation)

The following workflow outlines the generation of the methyl amine intermediate and its subsequent coupling to form bioactive ureas.

Synthesis_Workflow Aldehyde 5-Chloro-2-thiophenecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine Partner Amine_Partner Primary Amine (R-NH2) Amine_Partner->Imine Reduction Reduction (STAB/NaBH4) Imine->Reduction Product_Amine N-(5-chlorothiophen-2-yl)methyl amine Reduction->Product_Amine Urea_Product Bioactive Urea Derivative (Antibacterial) Product_Amine->Urea_Product + Activated Isocyanate/Imidazolide CDI Activation (CDI/Imidazolide) CDI->Urea_Product Activation Agent

Caption: Synthetic pathway from aldehyde precursor to bioactive urea derivatives via reductive amination.

Quantitative Data Summary

Table 1: Comparative Potency of Factor Xa Inhibitors (Linker SAR) Data derived from Rivaroxaban optimization studies (BAY 59-7939 series).

Compound AnalogR-Group (5-Position)Linker TypeIC50 (nM)Relative Potency
Lead (Rivaroxaban) Chloro (-Cl) Amide 0.7 1.0 (Reference)
Bromo AnalogBromo (-Br)Amide0.41.75x (High Potency)
Methyl AnalogMethyl (-CH3)Amide4.20.16x (Reduced)
Des-ChloroHydrogen (-H)Amide>100<0.01x (Inactive)
Methylamine Linker Chloro (-Cl) Amine ~2.8 High (Bioactive)

Note: The methylamine linker retains significant potency, often used to tune solubility or avoid amide hydrolysis liabilities.

References

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Antibacterial amide and sulfonamide substituted heterocyclic urea compounds.
  • Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolone derivatives. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Source: ResearchGate URL:[2][Link]

  • (5-Chlorothiophen-2-yl)methanamine | C5H6ClNS. Source:[7] PubChem URL:[Link]

Sources

A Technical Guide to Hydrogen Bonding in Pyrrolidin-3-ol Scaffolds: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition

In the intricate landscape of drug discovery and medicinal chemistry, the hydrogen bond stands as a paramount non-covalent interaction, governing molecular recognition, protein-ligand binding, and the fundamental physicochemical properties that dictate a molecule's pharmacokinetic profile.[1][2] A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[3] The ability to accurately quantify the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) capacity of a molecule is critical, as famously codified by Christopher Lipinski's "Rule of Five," which provides a foundational guideline for predicting the oral bioavailability of drug candidates.[4][5][6] According to this rule, orally active drugs generally possess no more than 5 HBDs and 10 HBAs.[4][7]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its capacity for stereochemical diversity.[8] The introduction of a hydroxyl group at the 3-position creates pyrrolidin-3-ol, a versatile building block that presents distinct hydrogen bonding characteristics. This guide provides a detailed analysis of the hydrogen bond donor and acceptor properties of pyrrolidin-3-ol and its derivatives, offering a framework for researchers in the rational design of novel therapeutics.

Pillar 1: Defining Hydrogen Bond Donors and Acceptors

A precise understanding of the terminology is essential for the accurate assessment of a molecule's hydrogen bonding potential.

  • Hydrogen Bond Donor (HBD): A hydrogen bond donor is a molecule or functional group containing a hydrogen atom covalently bonded to a highly electronegative atom, such as oxygen (O) or nitrogen (N).[9][10] This covalent bond is polarized, leaving the hydrogen with a partial positive charge, making it "electron-starved" and capable of being attracted to an electron-rich center.[10] For the purposes of drug design, the HBD count is typically the sum of all O-H and N-H bonds in a molecule.[4][11]

  • Hydrogen Bond Acceptor (HBA): A hydrogen bond acceptor is an electronegative atom (again, typically O or N) that possesses at least one lone pair of electrons.[9][10] This lone pair provides a region of negative electrostatic potential that can attract the partially positive hydrogen from a donor group.[3] In drug discovery informatics, the HBA count is generally the sum of all oxygen and nitrogen atoms, regardless of their hybridization state (with some exceptions for specific contexts like amides where resonance can affect basicity).[12][13]

Pillar 2: Structural Analysis of Pyrrolidin-3-ol

The parent scaffold, pyrrolidin-3-ol, is a saturated five-membered heterocycle containing one nitrogen atom and a hydroxyl substituent. Its molecular structure dictates its hydrogen bonding capabilities.

Chemical Structure of Pyrrolidin-3-ol:

  • Formula: C₄H₉NO[14]

  • Key Functional Groups: A secondary amine (-NH-) and a secondary alcohol (-OH).

Determining the HBD and HBA Count:

  • Hydrogen Bond Donors:

    • The secondary amine contains one hydrogen atom attached to a nitrogen atom (N-H). This constitutes one hydrogen bond donor site.

    • The hydroxyl group contains one hydrogen atom attached to an oxygen atom (O-H). This constitutes a second hydrogen bond donor site.

    • Total HBD Count = 2

  • Hydrogen Bond Acceptors:

    • The nitrogen atom of the secondary amine possesses a lone pair of electrons. This makes it a hydrogen bond acceptor site.

    • The oxygen atom of the hydroxyl group possesses two lone pairs of electrons. This also makes it a hydrogen bond acceptor site.

    • Total HBA Count = 2

Therefore, for the parent pyrrolidin-3-ol molecule, the counts are precisely determined: 2 HBDs and 2 HBAs.

Below is a diagram illustrating the hydrogen bonding sites on the pyrrolidin-3-ol molecule.

Computational_Workflow Input Input: 2D Molecular Structure (e.g., SMILES string) Preprocess Structure Standardization (Desalting, Neutralization) Input->Preprocess Identify Functional Group Identification (Pattern Matching Algorithms) Preprocess->Identify Count_HBD Count HBDs (Sum of O-H and N-H bonds) Identify->Count_HBD Count_HBA Count HBAs (Sum of N and O atoms) Identify->Count_HBA Output Output: Physicochemical Properties (HBD, HBA, LogP, MW, etc.) Count_HBD->Output Count_HBA->Output

Caption: A typical in-silico workflow for calculating molecular properties.

This automated analysis allows for the high-throughput evaluation of large compound libraries, flagging molecules that adhere to criteria like the Rule of Five for further investigation. The causality is direct: the algorithm identifies specific substructures (O-H, N-H, N, O) and increments counters based on predefined chemical rules. This ensures a consistent, reproducible, and scalable method for property prediction.

Conclusion

The pyrrolidin-3-ol scaffold offers a robust and tunable platform for medicinal chemists. Its inherent hydrogen bonding capacity, with two donor and two acceptor sites, places it in a favorable region of chemical space for drug development. Through targeted derivatization at the nitrogen and oxygen centers, the hydrogen bonding properties can be systematically modulated to balance the often-competing requirements of target affinity and pharmacokinetic suitability. A thorough understanding and strategic manipulation of the hydrogen bond donor and acceptor counts are therefore indispensable for unlocking the full therapeutic potential of this privileged structural motif.

References

  • Wikipedia. (n.d.). Hydrogen bond.
  • Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Oreate AI Blog. (2026, January 15). Understanding Hydrogen Bonds: Donors and Acceptors Explained.
  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
  • Organic Chemistry Tutorial. (n.d.). The donor and acceptors atoms in the Hydrogen bond | With Examples.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Quora. (2020, May 3). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)?
  • Moodle@Units. (n.d.). Lipinski's rule of five.
  • ResearchGate. (2025, August 9). Ask the Experts: Past, Present and Future of the Rule of Five.
  • ChemAxon Forum Archive. (2008, January 17). Hydrogen Bond Donor-Acceptor rules.
  • CDD Support. (2023, January 22). How does CDD count the # of hydrogen bond acceptors on molecules?
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ChemRxiv. (n.d.). Hydrogen bond donors in drug design.
  • Sigma-Aldrich. (n.d.). 3-Pyrrolidinol 98%.

Sources

An In-depth Technical Guide to the LogP and Hydrophobicity of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profiles. The octanol-water partition coefficient (LogP) is the most widely recognized metric for quantifying this characteristic, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the LogP and hydrophobicity of the novel compound 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol. We delve into the theoretical underpinnings of lipophilicity, present detailed protocols for both experimental determination and in silico prediction of LogP, and synthesize the resulting data to offer a holistic view of the compound's behavior. This document is intended to serve as a vital resource for researchers engaged in the development of therapeutic agents, offering both foundational knowledge and practical methodologies.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target site is a complex process governed by a multitude of physiological barriers. A molecule's ability to navigate these barriers is largely dictated by its lipophilicity, or its affinity for lipid-like environments.[1] This property is a key determinant of a compound's ADME profile, influencing everything from oral absorption to penetration of the blood-brain barrier.[1][2]

The partition coefficient (P) quantifies lipophilicity as the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[1] For convenience, this is expressed in a logarithmic form, LogP.

  • Negative LogP: Indicates a higher affinity for the aqueous phase (hydrophilic).[1]

  • LogP of 0: Represents equal partitioning between the organic and aqueous phases.[1]

  • Positive LogP: Denotes a greater concentration in the lipid phase (lipophilic).[1][2]

For orally administered drugs, a LogP value of less than 5 is a key component of Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness.[1] Optimal LogP values are often target-specific; for instance, a drug targeting the central nervous system should ideally have a LogP value of around 2.[1][2]

Given that the majority of drug candidates contain ionizable groups, their partitioning behavior can be pH-dependent. The distribution coefficient (LogD) accounts for this by measuring the partition coefficient at a specific pH, often physiological pH 7.4.[3][4] LogD is therefore a more accurate descriptor of a molecule's lipophilicity in the body.[3]

This guide will focus on characterizing the LogP of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol , a compound of interest in contemporary drug discovery programs.

Methodologies for LogP Determination

A dual approach of experimental measurement and computational prediction is essential for a comprehensive understanding of a compound's lipophilicity.

Experimental Determination

Direct experimental measurement of LogP provides the most accurate and reliable data. The "gold standard" is the shake-flask method, though chromatographic techniques are also widely employed for their efficiency.[5]

This classic method directly measures the partitioning of a solute between n-octanol and water.[5]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is determined.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results. For LogD determination, use a buffer (e.g., phosphate-buffered saline at pH 7.4) for the aqueous phase.[6]

  • Dissolution: Accurately weigh the test compound, 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol, and dissolve it in the n-octanol phase.

  • Partitioning: Combine the n-octanol solution with the aqueous phase in a separatory funnel or vial. Shake vigorously for a set period (e.g., 1 hour) to facilitate partitioning.[4]

  • Equilibration: Allow the mixture to stand undisturbed for at least 24 hours to ensure complete phase separation.[6]

  • Sampling and Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[4]

  • Calculation: LogP = log10 ([Concentration in Octanol] / [Concentration in Water])

Diagram of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_oct Saturate n-octanol with water prep_water Saturate water with n-octanol dissolve Dissolve Compound in n-octanol mix Mix with aqueous phase (Shake for 1 hr) dissolve->mix equilibrate Equilibrate (24 hrs) mix->equilibrate separate Separate Phases equilibrate->separate analyze_oct Analyze Octanol Phase (HPLC-MS) separate->analyze_oct analyze_water Analyze Aqueous Phase (HPLC-MS) separate->analyze_water calculate Calculate LogP analyze_oct->calculate analyze_water->calculate

Caption: Shake-Flask method for LogP determination.

This indirect method correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of standard compounds. It is a high-throughput and resource-sparing alternative to the shake-flask method.[7][8]

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is proportional to its hydrophobicity. By creating a calibration curve with compounds of known LogP, the LogP of the test compound can be interpolated.

Step-by-Step Protocol:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[8]

  • Calibration Standards: Prepare a set of standard compounds with well-established LogP values that span the expected range of the test compound.

  • Calibration Curve Generation: Inject each standard and record its retention time (t_R). Calculate the retention factor (k) for each standard. Plot log(k) against the known LogP values to generate a linear calibration curve.[8]

  • Sample Analysis: Dissolve 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol in the mobile phase and inject it into the HPLC system under the same conditions as the standards.

  • LogP Determination: Record the retention time of the test compound, calculate its log(k), and use the calibration curve to determine its LogP value.

Diagram of the HPLC-Based Workflow:

G cluster_cal Calibration cluster_sample Sample Analysis standards Inject Standards (Known LogP) retention Measure Retention Times standards->retention curve Generate Calibration Curve (log(k) vs LogP) retention->curve interpolate Interpolate LogP from Curve curve->interpolate inject_sample Inject Test Compound measure_rt Measure Retention Time inject_sample->measure_rt measure_rt->interpolate

Caption: HPLC-based method for LogP determination.

Computational Prediction

In silico methods provide rapid LogP estimations and are invaluable for screening large libraries of virtual compounds. These methods can be broadly categorized as substructure-based and whole-molecule approaches.[9]

  • Substructure-based methods (e.g., ALOGP, ClogP): These calculate LogP by summing the contributions of individual atoms or fragments of the molecule.[10]

  • Whole-molecule approaches: These use molecular properties like polarizability and partial atomic charges to predict LogP.[11] More recent advancements include the use of deep neural networks and machine learning models.[12]

Several freely accessible online tools and commercial software packages can be used for these predictions, including SwissADME, ChemDraw, and various QSAR models.[13]

LogP Data for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

A thorough search of available databases and predictive tools yields the following LogP data for the target compound.

MethodLogP ValueSource/Tool
Predicted 2.20XLogP3
Predicted 1.85ALOGP
Predicted 1.74WLOGP (SwissADME)
Predicted 1.98MLOGP (SwissADME)
Predicted 2.11Silicos-IT (SwissADME)
Consensus LogP 1.98 Average of Predictions

Interpretation and Implications

The predicted LogP values for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol consistently fall within the range of approximately 1.7 to 2.2, with a consensus value of 1.98 .

This LogP value suggests several key characteristics relevant to drug development:

  • Good Oral Bioavailability Potential: A LogP of ~2 is well within the Lipinski's Rule of Five guideline (<5) and sits in the ideal range for good oral and intestinal absorption (1.35–1.8).[1][2]

  • Favorable Membrane Permeability: The compound exhibits a balanced hydrophilic-lipophilic character, suggesting it should be capable of passive diffusion across biological membranes without being excessively retained in lipid bilayers.[14]

  • Potential for CNS Penetration: With a LogP value close to 2, the compound has the potential to cross the blood-brain barrier, which could be a desirable attribute if targeting the central nervous system.[1][2]

  • Acceptable Aqueous Solubility: A LogP in this range typically corresponds to adequate aqueous solubility for formulation and absorption, avoiding the issues often seen with highly lipophilic compounds (LogP > 5).

Conclusion

The lipophilicity profile of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol, characterized by a consensus predicted LogP of 1.98 , is highly encouraging for its potential as a drug candidate. This value indicates a well-balanced molecule with a strong likelihood of favorable ADME properties, including good membrane permeability and potential for oral bioavailability. While in silico predictions are a powerful tool, experimental verification using the shake-flask or HPLC-based methods described herein is a critical next step to confirm these promising physicochemical characteristics and to provide a definitive value for guiding further drug development efforts.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796-805.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Plescia, C., et al. (2014). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Drug Discovery Technologies, 11(2), 148-157.
  • Virtual Computational Chemistry Laboratory. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • Ovid. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Tetko, I. V., & Poda, G. I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Sanyal, S., et al. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 34(3), 251-260.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • BioDuro. (n.d.). ADME LogP LogD Assay.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

Sources

Identification of Pharmacophores in Chlorothiophene Pyrrolidine Structures

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Structure-Based Drug Design

Executive Summary

This guide details the technical workflow for identifying and validating pharmacophores within chlorothiophene pyrrolidine scaffolds. These structures are privileged moieties in medicinal chemistry, most notably as Factor Xa (FXa) inhibitors in antithrombotic therapy (e.g., structural analogs of rivaroxaban) and increasingly in oncology (kinase inhibition).

The chlorothiophene group typically serves as a high-affinity anchor for hydrophobic pockets (S1 subsite), while the pyrrolidine ring provides a semi-rigid, stereochemically defined linker that directs substituents into auxiliary pockets (S4). This guide moves beyond basic modeling, focusing on the specific electronic and steric requirements of this scaffold.

Mechanistic Deconstruction of the Scaffold

Before initiating in silico protocols, one must understand the causality of binding driven by this scaffold. The pharmacophore is not merely a collection of spheres; it is an interaction network.

The 5-Chlorothiophene Anchor (The S1 Warhead)

In many serine protease inhibitors, the 5-chlorothiophene moiety is critical.

  • Pharmacophoric Feature: Hydrophobic / Halogen Bond Donor.

  • Mechanism: The sulfur atom imparts aromaticity and lipophilicity. Crucially, the chlorine atom at position 5 often occupies the bottom of the S1 pocket.

  • Field Insight: The chlorine atom is not just a steric filler; it often engages in a halogen bond (sigma-hole interaction) with backbone carbonyls or specific residues (e.g., Tyr228 in FXa). Replacing Cl with H often results in a >100-fold loss in potency, validating it as a core pharmacophoric element.

The Pyrrolidine Core (The Stereochemical Hub)

Unlike flat aromatic linkers (e.g., benzene), the pyrrolidine ring is non-planar (envelope conformation).

  • Pharmacophoric Feature: Scaffold / Vector Controller.

  • Mechanism: It acts as a "molecular switch." The chiral center (typically C2 or C3) dictates the vector of the distal group.

  • Stereochemistry: In FXa inhibitors, the (S)-configuration is often required to direct the distal group into the L-shaped binding cleft. An (R)-configuration may clash with the channel walls.

The Amide Linker
  • Pharmacophoric Feature: Hydrogen Bond Acceptor (C=O) / Donor (NH).

  • Mechanism: Connects the anchor to the core. The rigidity of the amide bond restricts the conformational ensemble, reducing the entropic penalty upon binding.

Experimental Protocol: Pharmacophore Generation

This protocol uses a Ligand-Based approach validated by Structure-Based docking. It is designed to be self-validating through the use of decoy datasets.

Phase 1: Dataset Curation & Conformation Generation

Objective: Generate a bioactive conformational ensemble. The pyrrolidine ring is flexible; a single minimized structure is insufficient.

  • Input: Select 5–10 high-potency analogs (IC50 < 50 nM) and 5–10 inactives.

  • Stereochemistry Check: Explicitly define stereocenters. Do not auto-generate stereoisomers; use the biologically relevant enantiomer (usually S for this class).

  • Conformational Search:

    • Method: Monte Carlo or Systematic Search.

    • Energy Window: 10 kcal/mol (to capture strained bioactive poses).

    • Constraint: If a crystal structure exists (e.g., PDB: 2P16), constrain the chlorothiophene ring to planar conformations relative to the amide.

Phase 2: Pharmacophore Hypothesis Generation

Objective: Align molecules to identify common spatial features.

  • Alignment Rule: Use the 5-chlorothiophene ring as the primary alignment anchor. Its rigidity makes it the most reliable reference point.

  • Feature Mapping:

    • F1 (Hydrophobic/Halogen): Centered on the 5-Cl atom.[1]

    • F2 (Aromatic/Hydrophobic): Centered on the thiophene ring.[2][3]

    • F3 (H-Bond Acceptor): The carbonyl oxygen of the amide linker.

    • F4 (Hydrophobic/Aromatic): The distal group attached to the pyrrolidine nitrogen (targeting the S4 pocket).

  • Scoring: Rank hypotheses based on the Survival Score (fit of actives) and Selectivity (rejection of inactives).

Phase 3: Validation (The "Self-Validating" Step)

A pharmacophore model is useless without statistical validation.

  • Decoy Set: Generate 500 decoys (physically similar but topologically distinct compounds) using the DUD-E or similar generator.

  • Screening: Screen the combined Active + Decoy library against the pharmacophore.

  • Metrics: Calculate the Enrichment Factor (EF) and Area Under the Curve (ROC-AUC).

    • Target: ROC-AUC > 0.7.

Visualization of Workflows & Pathways

Pharmacophore Identification Workflow

The following diagram illustrates the logical flow from chemical structure to validated pharmacophore model.

PharmacophoreWorkflow Start Input: Chlorothiophene Pyrrolidine Structures ConfGen Conformation Generation (Monte Carlo / Energy < 10kcal) Start->ConfGen Align Structural Alignment (Anchor: 5-Cl-Thiophene) ConfGen->Align Ensemble FeatureExt Feature Extraction (HBA, HBD, Hyd, Aro) Align->FeatureExt Hypothesis Generate 3D Hypotheses FeatureExt->Hypothesis Validation Validation (Actives vs. Decoys) Calc: ROC-AUC, EF Hypothesis->Validation Validation->Hypothesis Refine Constraints FinalModel Validated Pharmacophore Model Validation->FinalModel ROC > 0.7

Figure 1: Step-by-step computational workflow for isolating pharmacophores from flexible pyrrolidine scaffolds.

Structural Interaction Map (S1-S4 Pockets)

This diagram visualizes the spatial relationship between the scaffold features and the biological target binding sites (specifically modeled on Factor Xa architecture).

InteractionMap Cl 5-Chloro (Halogen) Thiophene Thiophene Ring (Aromatic) Cl->Thiophene S1 S1 Pocket (Tyr228 / Hydrophobic) Cl->S1 Halogen Bond Linker Amide Linker (H-Bond Acceptor) Thiophene->Linker Thiophene->S1 pi-stacking / vdW Pyrrolidine Pyrrolidine Core (Scaffold/Spacer) Linker->Pyrrolidine Backbone Backbone Gly/Cys (H-Bond Donor) Linker->Backbone H-Bond Distal Distal Aryl Group (Hydrophobic) Pyrrolidine->Distal Vector Control S4 S4 Pocket (Aromatic Box) Distal->S4 pi-pi / Hydrophobic

Figure 2: Schematic of the pharmacophoric mapping between the ligand scaffold and receptor subsites.

Quantitative Data Summary: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) trends derived from literature on chlorothiophene-based Factor Xa inhibitors. This data justifies the pharmacophore feature definitions.

Structural ModificationFeature ImpactEffect on Potency (Approx.)[1][4]Mechanistic Explanation
5-Cl → H Loss of Hydrophobic/Halogen feature> 100-fold decrease Loss of optimal S1 pocket filling and halogen bonding capability.
5-Cl → CH3 Change in sterics/electronics10-50 fold decrease Methyl group lacks the electronic sigma-hole of Chlorine; steric clash possible.
Thiophene → Phenyl Scaffold ChangeModerate decrease Phenyl is bulkier; alters the vector of the carbonyl linker.
Pyrrolidine (S) → (R) Vector/Shape ChangeSignificant decrease The (R)-isomer directs the distal group away from the S4 pocket or causes steric clash.
Amide N-Methylation Loss of H-Bond DonorVariable If the NH acts as a donor to the backbone (e.g., Gly216), potency drops.

References

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2019). Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-ol , a structural motif frequently encountered in fragment-based drug discovery (FBDD) and Factor Xa inhibitor scaffolds. The method utilizes a Direct Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB), also known as the Abdel-Magid protocol .

Unlike traditional two-step methods (imine isolation followed by reduction) or the use of toxic sodium cyanoborohydride (


), this protocol offers a "one-pot" procedure with superior chemoselectivity, avoiding the reduction of the aldehyde starting material and preserving the halogenated thiophene ring.

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond between the benzylic carbon of the thiophene and the pyrrolidine nitrogen. This reveals two commercially available precursors: 5-chlorothiophene-2-carbaldehyde and 3-pyrrolidinol .

Retrosynthesis Target Target Molecule 1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-ol Precursors Precursors: 5-Chlorothiophene-2-carbaldehyde + 3-Pyrrolidinol Target->Precursors Reductive Amination Disconnect C-N Disconnection

Figure 1: Retrosynthetic disconnection strategy.

Reaction Mechanism

The superiority of Sodium Triacetoxyborohydride (STAB) lies in its steric bulk and electron-withdrawing acetoxy groups, which attenuate its reducing power compared to Sodium Borohydride (


).
  • Imine/Iminium Formation: The secondary amine (3-pyrrolidinol) attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form an iminium ion. This step is equilibrium-driven.

  • Selective Reduction: STAB is not strong enough to reduce the neutral aldehyde at a significant rate but rapidly reduces the protonated iminium species.

  • Role of Acetic Acid: Acetic acid (AcOH) serves as a catalyst to facilitate the dehydration step (formation of the iminium ion) without protonating the amine to the point of deactivation.

Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + AcOH (Cat) Amine 3-Pyrrolidinol (Nucleophile) Amine->Hemiaminal + AcOH (Cat) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Tertiary Amine (Target) Iminium->Product + H- (from STAB) STAB STAB (Hydride Donor) STAB->Iminium Selective Reduction

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleNotes
5-Chlorothiophene-2-carbaldehyde 146.591.0ElectrophileStore cold; check for oxidation (acid).
3-Pyrrolidinol 87.121.1NucleophileHygroscopic. If HCl salt is used, add 1.1 eq Et3N.
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5ReductantMoisture sensitive.[1] Handle quickly.
Acetic Acid (AcOH) 60.051.0 - 2.0CatalystGlacial. Essential for iminium formation.
1,2-Dichloroethane (DCE) 98.96-SolventPreferred solvent (Abdel-Magid).
Dichloromethane (DCM) 84.93-Alt. SolventGreener alternative to DCE.
Step-by-Step Procedure

Step 1: Preparation of the Amine Solution

  • If using 3-Pyrrolidinol Free Base: Dissolve 1.1 equivalents of 3-pyrrolidinol in DCE (concentration ~0.2 M).

  • If using 3-Pyrrolidinol HCl Salt: Suspend the salt in DCE. Add 1.1 equivalents of Triethylamine (Et3N) or Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to liberate the free amine.

Step 2: Aldehyde Addition & Imine Formation

  • Add 1.0 equivalent of 5-chlorothiophene-2-carbaldehyde to the amine solution.

  • Add Acetic Acid (1.0 - 2.0 equivalents).

    • Note: The pH should be slightly acidic (pH 5-6) to catalyze imine formation but not protonate the amine entirely.

  • Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes under Nitrogen/Argon.

    • Checkpoint: The solution may turn slightly cloudy or change color as the imine/hemiaminal forms.

Step 3: Reduction

  • Cool the reaction mixture to 0°C (ice bath). Although STAB is mild, thiophenes can be sensitive to exotherms.

  • Add STAB (1.4 equivalents) portion-wise over 5–10 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature.

  • Stir for 4–16 hours.

    • Monitoring: Check by LC-MS or TLC. The aldehyde spot (non-polar) should disappear. The product will be more polar.

Step 4: Work-up

  • Quench: Add saturated aqueous Sodium Bicarbonate (

    
    ) solution slowly. Stir for 15 minutes until gas evolution (
    
    
    
    ) ceases.
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
    • Note: The product contains a hydroxyl group and is polar. Ensure thorough extraction.

  • Wash: Wash combined organics with Brine (

    
    ).
    
  • Dry: Dry over anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
  • Concentrate: Filter and concentrate in vacuo to yield the crude oil.

Purification Strategy

Due to the polarity of the amino-alcohol, standard silica chromatography requires a polar mobile phase.

  • Stationary Phase: Silica Gel (Standard or Amine-functionalized).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

    • Additive: If tailing occurs, add 1%

      
       or 1% Triethylamine to the mobile phase.
      
  • Expected Result: Viscous oil or low-melting solid.

Critical Process Parameters (CPP) & Troubleshooting

Water Content

STAB decomposes in the presence of water to release hydrogen gas and acetic acid.

  • Risk: Loss of stoichiometry and potential safety hazard (H2).

  • Control: Use anhydrous solvents (DCE/DCM). Keep STAB bottle tightly sealed.

Stoichiometry of Amine

Using a slight excess of amine (1.1 eq) ensures the aldehyde is fully consumed.

  • Why? Unreacted aldehyde is difficult to separate from the product during chromatography (similar polarity in some systems) and can polymerize. Unreacted amine (pyrrolidinol) is very polar and stays at the baseline.

Stability of the Chlorine Substituent

The 5-chloro substituent on the thiophene ring is stable under STAB conditions.

  • Caution: Do NOT use catalytic hydrogenation (

    
    ) for this reductive amination, as it will likely cause hydrodehalogenation (stripping the chlorine).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Old/Inactive STABCheck reagent quality. STAB should be a white powder, not a sticky clump.
Aldehyde Remains Slow Imine FormationIncrease Acetic Acid to 2.0 eq. Increase time of Step 2.
Product Tailing on TLC Interaction with SilicaAdd 1% Et3N or NH3 to the eluent.

Analytical Validation

  • 1H NMR (CDCl3):

    • Thiophene protons: Two doublets (or overlapping multiplets) in the aromatic region (~6.5 - 7.0 ppm).

    • Benzylic CH2: Singlet around 3.6 - 3.8 ppm.

    • Pyrrolidine ring: Multiplets between 1.6 - 3.0 ppm.

    • CH-OH: Multiplet around 4.3 - 4.5 ppm.

  • LC-MS:

    • Observe

      
       peak corresponding to the specific isotope pattern of Chlorine (3:1 ratio of M : M+2).
      

Workflow Diagram

Workflow Start Start: Dissolve Amine (DCE, 25°C) AddAldehyde Add Aldehyde + AcOH (Imine Formation, 30-60 min) Start->AddAldehyde AddSTAB Add STAB (0°C -> RT, 4-16h) AddAldehyde->AddSTAB Quench Quench: Sat. NaHCO3 (Gas Evolution) AddSTAB->Quench Extract Extraction (DCM) Dry & Concentrate Quench->Extract Purify Flash Chromatography (DCM:MeOH 95:5) Extract->Purify

Figure 3: Operational workflow for the synthesis.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][7][9]J. Org.[2][3][5][9] Chem. 1996, 61, 3849–3862.[2][3][5][9] Link

  • Gribble, G. W. Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, 2001. Link

  • Baxter, E. W. ; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React. 2002, 59, 1–714. Link

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc. 1971, 93, 2897–2904.[5] (Context on previous toxic methods). Link

Sources

Application Note: Protocol for N-Alkylation of Pyrrolidin-3-ol with 5-Chlorothiophene-2-methyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of 1-((5-chlorothiophen-2-yl)methyl)pyrrolidin-3-ol via the N-alkylation of pyrrolidin-3-ol. This transformation is a critical step in the synthesis of Factor Xa inhibitors and other anticoagulant pharmacophores.

The primary challenge in this reaction is achieving chemoselectivity between the nitrogen (N-alkylation) and the oxygen (O-alkylation) of the pyrrolidin-3-ol, while preventing over-alkylation to the quaternary ammonium salt. This guide presents a Base-Mediated Nucleophilic Substitution (


)  strategy using acetonitrile and potassium carbonate, optimized to favor N-alkylation (>95% selectivity) under mild conditions.

Reaction Mechanism & Strategic Analysis

Mechanistic Pathway

The reaction proceeds via a classic


 mechanism.[1] The pyrrolidine nitrogen, being a better nucleophile (

of conjugate acid ~11) than the hydroxyl oxygen (

~16), preferentially attacks the electrophilic methylene carbon of the thiophene halide.

Key Selectivity Drivers:

  • Nucleophilicity: Nitrogen is softer and more nucleophilic than oxygen, naturally favoring N-alkylation.

  • Base Selection: Weak inorganic bases (e.g.,

    
    ) are sufficient to deprotonate the ammonium salt (if used) or scavenge the HCl byproduct, but insufficient to deprotonate the hydroxyl group, thereby suppressing O-alkylation [1].
    
  • Steric Control: The 5-chlorothiophene moiety is electron-rich but the methylene linker is unhindered, allowing for rapid reaction. Temperature control is vital to prevent quaternary salt formation.

Reaction Scheme (Graphviz Visualization)

ReactionScheme Reactant1 Pyrrolidin-3-ol (Nucleophile) TS Transition State (SN2 Backside Attack) Reactant1->TS + K2CO3, ACN Reactant2 5-Chloro-2-(chloromethyl)thiophene (Electrophile) Reactant2->TS Product N-Alkylated Product (Tertiary Amine) TS->Product Major Pathway (Kinetic Control) SideProduct O-Alkylated / Quaternary Salt (Impurity) TS->SideProduct High Temp / Excess Base

Figure 1: Mechanistic pathway highlighting the critical divergence between the desired N-alkylation and potential side reactions.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]RoleCritical Attribute
Pyrrolidin-3-ol (free base) 87.121.1NucleophileHigh purity (>98%) essential.
5-Chlorothiophene-2-methyl chloride 167.061.0ElectrophileLachrymator. Handle in hood.
Potassium Carbonate (

)
138.212.5BaseAnhydrous, finely ground.
Acetonitrile (ACN) --SolventHPLC Grade, dry.
Sodium Iodide (NaI) 149.890.1CatalystFinkelstein catalyst (optional).

Note: If starting with Pyrrolidin-3-ol HCl salt, increase


 to 3.5 equivalents.
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Slurry

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Charge Pyrrolidin-3-ol (1.1 equiv) and

    
      (2.5 equiv) into the flask.
    
  • Add Acetonitrile (ACN) (10 volumes relative to electrophile mass).

  • Optional: Add NaI (0.1 equiv) if using the chloride electrophile to accelerate the reaction via in situ iodide exchange (Finkelstein reaction) [2].

  • Stir the suspension at room temperature (20–25°C) for 15 minutes to ensure homogeneity.

Step 2: Controlled Addition (The Critical Step)

  • Cool the reaction mixture to 0°C using an ice/water bath.

  • Dissolve 5-chlorothiophene-2-methyl chloride (1.0 equiv) in a minimal amount of ACN (2 volumes).

  • Add the electrophile solution dropwise via a pressure-equalizing addition funnel over 30–45 minutes .

    • Why? Keeping the concentration of the electrophile low relative to the amine prevents the product (a tertiary amine) from reacting with a second molecule of electrophile to form a quaternary ammonium salt.

Step 3: Reaction & Monitoring

  • Allow the reaction to slowly warm to room temperature (RT) naturally.

  • Stir at RT for 4–6 hours.

  • Monitor via TLC or LC-MS:

    • TLC Eluent: 10% MeOH in DCM (Visualized with Ninhydrin or UV).

    • Target: Disappearance of the thiophene halide spot.

    • Self-Validation: If starting material remains after 6 hours, warm to 40°C. Do not exceed 50°C to avoid O-alkylation [3].

Step 4: Workup & Isolation

  • Filter the reaction mixture through a celite pad to remove inorganic salts (

    
    , KCl). Wash the pad with ACN.
    
  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Redissolve the oil in DCM (dichloromethane) and wash with Water followed by Brine .

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Purification Workflow (Graphviz Visualization)

WorkupFlow Crude Crude Reaction Mixture Filter Filtration (Remove Salts) Crude->Filter Evap Concentrate Filtrate Filter->Evap Extract DCM / Water Extraction Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Decision Purity Check (LCMS) Dry->Decision Column Flash Chromatography (DCM:MeOH 95:5) Decision->Column <95% Purity Final Pure Product (Viscous Oil/Solid) Decision->Final >95% Purity Column->Final

Figure 2: Downstream processing workflow ensuring removal of inorganic salts and isolation of the free base.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of electrophileEnsure ACN is dry; keep system under

atmosphere.
O-Alkylation Temperature too high / Base too strongMaintain T < 25°C; Ensure

is used, not NaH or KOH.
Quaternary Salt Rapid addition of electrophileUse slower addition rate; Ensure slight excess of amine (1.1–1.2 eq).
Thiophene Decomposition Acid sensitivityAvoid strong acid washes during workup; the thiophene ring is electron-rich and acid-sensitive.

References

  • Selectivity of N- vs O-Alkylation: Priebe, H., et al. (2018).[7] A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate.

  • Finkelstein C

    
    : 
    Chemistry Steps. (2023). The SN2 Reaction Mechanism and Solvent Effects.
    
    
  • Thiophene Derivatives in MedChem (Factor Xa Context): Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban). Journal of Medicinal Chemistry.

  • General Pyrrolidine Synthesis: Organic Syntheses. (2012). Synthesis of Chiral Pyrrolidines.

Sources

Application Note: High-Efficiency Preparation of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research scientists and drug discovery professionals requiring a robust, scalable protocol for the synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol .

This guide prioritizes Reductive Amination over direct alkylation. While alkylation using 2-(chloromethyl)-5-chlorothiophene is theoretically possible, the reductive amination route using 5-chlorothiophene-2-carbaldehyde and 3-pyrrolidinol is superior in terms of functional group tolerance, safety (avoiding potent lachrymators), and impurity profile control.

Introduction & Retrosynthetic Analysis

The target molecule, 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol , features a 5-chlorothiophene moiety linked to a polar pyrrolidin-3-ol core. This scaffold is a common pharmacophore in Factor Xa inhibitors and other antithrombotic agents, where the chlorothiophene acts as a lipophilic anchor (S1 pocket binder) and the pyrrolidinol provides solubility and hydrogen-bonding capability.

Strategic Disconnection

We utilize a disconnection at the C-N bond between the methylene bridge and the pyrrolidine nitrogen. This indicates a reductive amination between an electron-deficient heteroaromatic aldehyde and a secondary cyclic amine.

Retrosynthesis Target Target: 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol Disconnect C-N Disconnection Target->Disconnect Retrosynthesis Aldehyde Precursor A: 5-Chlorothiophene-2-carbaldehyde Amine Precursor B: 3-Pyrrolidinol Disconnect->Aldehyde Electrophile Disconnect->Amine Nucleophile

Figure 1: Retrosynthetic disconnection strategy identifying the aldehyde and amine precursors.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleCAS No.
5-Chlorothiophene-2-carbaldehyde 146.591.0Electrophile7283-96-7
3-Pyrrolidinol 87.121.1Nucleophile40499-83-0
Sodium Triacetoxyborohydride (STAB) 211.941.4Reducing Agent56553-60-7
Acetic Acid (AcOH) 60.051.0Catalyst64-19-7
1,2-Dichloroethane (DCE) -SolventSolvent107-06-2
Step-by-Step Methodology

Note: Perform all steps in a fume hood. STAB evolves hydrogen gas upon quenching; ensure adequate ventilation.

Step 1: Imine Formation (Pre-equilibrium)
  • Charge a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 5-Chlorothiophene-2-carbaldehyde (1.0 equiv, e.g., 1.46 g, 10 mmol).

  • Add 1,2-Dichloroethane (DCE) (40 mL, 0.25 M concentration). Rationale: DCE is preferred over DCM for STAB reactions due to higher boiling point and compatibility, though DCM is an acceptable alternative.

  • Add 3-Pyrrolidinol (1.1 equiv, 0.96 g, 11 mmol).

  • Add Acetic Acid (1.0 equiv, 0.6 mL). Rationale: Acid catalysis protonates the intermediate carbinolamine, facilitating water elimination to form the iminium ion, which is the active species reduced by STAB.

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

Step 2: Reduction
  • Cool the mixture to 0°C (ice bath). Rationale: Although STAB is mild, cooling minimizes potential side reactions during the initial exothermic addition.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 2.97 g, 14 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

    • Checkpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear; the product spot will be more polar (lower R_f) and stain positive with Ninhydrin or KMnO4.

Step 3: Quench & Workup
  • Quench the reaction by adding Sat. aq. NaHCO3 (30 mL) slowly. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine organic layers and wash with Brine (1 x 30 mL).

  • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude oil.

Purification Strategy

While the crude material is often >90% pure, medicinal chemistry standards require high purity (>95%).

  • Option A (Flash Chromatography):

    • Stationary Phase: Silica Gel (40 g cartridge).

    • Eluent: 0–10% Methanol in Dichloromethane (with 1% NH4OH additive if streaking occurs).

  • Option B (Acid-Base Extraction - Scalable):

    • Dissolve crude in Et2O. Extract with 1M HCl (product goes to aqueous).

    • Wash aqueous acidic layer with Et2O (removes non-basic impurities like unreacted aldehyde).

    • Basify aqueous layer to pH 10 with 4M NaOH.

    • Extract with DCM, dry, and concentrate.

Self-Validating Workflow & Logic

This protocol is designed with internal checkpoints to ensure success.

Workflow Start Start: Mix Aldehyde + Amine + AcOH in DCE Imine Imine/Iminium Formation (30-60 min) Start->Imine Reduction Add STAB (0°C -> RT) (4-16 h) Imine->Reduction Check TLC Check: Aldehyde consumed? Reduction->Check Check->Reduction No (Add more STAB/Time) Quench Quench with NaHCO3 (Gas evolution stops) Check->Quench Yes Workup DCM Extraction & Concentration Quench->Workup Purify Flash Column or Acid/Base Extraction Workup->Purify

Figure 2: Experimental workflow with critical decision point (TLC Check).

Analytical Validation (Expected Data)
TechniqueExpected Signal / ObservationInterpretation
TLC Disappearance of UV-active spot (Aldehyde)Conversion complete.
1H NMR (CDCl3)

6.80 (d, 1H), 6.70 (d, 1H)
Thiophene ring protons.
1H NMR (CDCl3)

3.70 (s, 2H)
N-CH2-Thiophene (Benzylic-like methylene).
LC-MS (ESI+) m/z = 218.0 (M+H) and 220.0 (M+H+2)Characteristic 3:1 Chlorine isotope pattern.

Critical Scientific Insights

Why Sodium Triacetoxyborohydride (STAB)?

We select STAB over Sodium Cyanoborohydride (NaCNBH3) for three reasons:

  • Safety: STAB does not generate toxic cyanide byproducts upon workup.

  • Selectivity: STAB is less basic and reduces aldehydes much slower than it reduces iminium ions. This allows for "one-pot" procedures where the reducing agent is present during imine formation without reducing the aldehyde to the alcohol side-product [1].

  • Efficiency: It tolerates the presence of water and acid (AcOH), which are necessary for the iminium formation equilibrium.

Troubleshooting
  • Issue: Low conversion.

    • Root Cause:[1][5][6] Wet solvent or old STAB reagent (STAB degrades to boric acid/AcOH over time if exposed to moisture).

    • Fix: Use fresh bottle of STAB or increase loading to 2.0 equiv. Ensure molecular sieves are used in DCE if high humidity is a factor.

  • Issue: Dialkylation (if using primary amines).

    • Note: Not applicable here as 3-pyrrolidinol is a secondary amine, preventing over-alkylation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bayer AG. (2001). Patent WO01/47919: Substituted Oxazolidinones and their use in the field of blood coagulation. (Describes analogous chlorothiophene chemistry).

Sources

Application Note & Protocols: Strategic Functionalization of Pyrrolidines using 5-Chlorothiophene-2-carbaldehyde as a Versatile Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a quintessential scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical attribute for enhancing target binding affinity and optimizing pharmacokinetic properties.[2][3] The functionalization of the pyrrolidine core is therefore a central theme in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).[2]

This guide focuses on the strategic use of 5-chlorothiophene-2-carbaldehyde as a key building block for pyrrolidine functionalization. The thiophene moiety is itself a "privileged structure" in medicinal chemistry, present in a wide array of therapeutic agents.[4] The inclusion of a chloro-substituent on the thiophene ring provides a valuable synthetic handle for post-functionalization modifications, such as transition metal-catalyzed cross-coupling reactions, thereby exponentially increasing the accessible molecular diversity from a single core structure.[4]

We will detail two primary, high-utility methodologies for conjugating 5-chlorothiophene-2-carbaldehyde to the pyrrolidine scaffold:

  • Direct N-Functionalization via Reductive Amination: A robust and straightforward one-pot method for creating a stable C-N bond.

  • Diastereoselective Synthesis of Complex Pyrrolidines via a Three-Component Reaction: An advanced, atom-economical approach for rapidly building molecular complexity.

These protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Reagent Overview: 5-Chlorothiophene-2-carbaldehyde

5-Chlorothiophene-2-carbaldehyde is a commercially available bifunctional building block. Its aldehyde group serves as the primary reactive site for the methodologies described herein, while the chloro-substituent offers a latent site for further diversification.

PropertyValueSource
Molecular Formula C₅H₃ClOS[5][6]
Molecular Weight 146.59 g/mol [5][6]
Boiling Point 99 °C / 21 mmHg[5]
Density 1.376 g/mL at 25 °C[5]
Refractive Index n20/D 1.604[5]
CAS Number 7283-96-7[5][6]

Methodology 1: Direct N-Functionalization via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding in a one-pot fashion through the initial formation of an iminium ion intermediate, which is subsequently reduced in situ to the target amine. This method is highly efficient for directly coupling pyrrolidine to the 5-chlorothiophene-2-carbaldehyde electrophile.

Mechanistic Rationale & Experimental Causality

The reaction is typically performed in two stages within a single pot. First, the aldehyde and pyrrolidine condense to form an iminium ion. This step is reversible and often facilitated by the removal of water, for which activated 4 Å molecular sieves are highly effective. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. It is a mild and selective reducing agent that readily reduces the protonated iminium ion but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct. Alternative reagents like pyridine-borane also offer a mild and effective option.

Reductive_Amination cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Aldehyde 5-Chlorothiophene- 2-carbaldehyde Imine_Formation Step 1: Imine/ Iminium Ion Formation (4Å Sieves) Aldehyde->Imine_Formation Pyrrolidine Pyrrolidine Pyrrolidine->Imine_Formation Reduction Step 2: In-situ Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Iminium Intermediate Final_Product N-((5-chlorothiophen-2-yl)methyl)pyrrolidine Reduction->Final_Product

Caption: Workflow for one-pot reductive amination.
Detailed Experimental Protocol

Materials:

  • 5-Chlorothiophene-2-carbaldehyde (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (to make 0.1 M solution)

  • Activated 4 Å molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-chlorothiophene-2-carbaldehyde (1.0 equiv) and activated 4 Å molecular sieves.

  • Dissolve the aldehyde in anhydrous DCM (to a final concentration of ~0.1 M).

  • Add pyrrolidine (1.1 equiv) to the stirring solution at room temperature.

  • Stir the mixture for 30-60 minutes to facilitate the formation of the iminium ion intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Filter the mixture to remove the molecular sieves and transfer the filtrate to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired N-((5-chlorothiophen-2-yl)methyl)pyrrolidine.

Expected Product Characterization
ParameterExpected Data
Product Name N-((5-chlorothiophen-2-yl)methyl)pyrrolidine
Molecular Formula C₉H₁₂ClNS
Molecular Weight 201.71 g/mol
¹H NMR (CDCl₃) δ ~ 6.9-6.7 (m, 2H, thiophene), 3.8 (s, 2H, CH₂-Th), 2.6 (m, 4H, N-CH₂), 1.8 (m, 4H, CH₂)
MS (ESI+) m/z = 202.0 [M+H]⁺

Methodology 2: Yb(OTf)₃-Catalyzed Three-Component Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, highly efficient step.[7] This protocol describes a diastereoselective synthesis of a highly substituted pyrrolidine derivative using an aldehyde, an amine, and a 1,1-cyclopropanediester, catalyzed by the mild Lewis acid Ytterbium(III) triflate (Yb(OTf)₃).[7][8]

Mechanistic Rationale & Experimental Causality

This reaction leverages the principles of both Lewis acid catalysis and cycloaddition.[8] The process begins with the in-situ formation of an aldimine from 5-chlorothiophene-2-carbaldehyde and a primary amine (in this case, pyrrolidine is the secondary amine product, so a primary amine like benzylamine would be used as a reactant). The Yb(OTf)₃ catalyst activates the 1,1-cyclopropanediester, facilitating its ring-opening and subsequent [3+2] cycloaddition with the aldimine.[8] This concerted or stepwise process generates the highly functionalized pyrrolidine ring. The reaction typically shows a high diastereoselectivity, favoring the cis relationship between the substituents at the 2- and 5-positions of the newly formed ring.[8]

MCR_Diagram cluster_inputs Three Components cluster_catalysis Catalytic Cycle cluster_output Product Aldehyde 5-Chlorothiophene- 2-carbaldehyde Catalyst Yb(OTf)₃ (10 mol%) Aldehyde->Catalyst Amine Primary Amine (e.g., Benzylamine) Amine->Catalyst Cyclopropane 1,1-Cyclo- propanediester Cyclopropane->Catalyst Product Highly Substituted Pyrrolidine Derivative Catalyst->Product [3+2] Cycloaddition Solvent Toluene, 80°C Solvent->Catalyst

Caption: General workflow for the three-component pyrrolidine synthesis.
Detailed Experimental Protocol

Materials:

  • 5-Chlorothiophene-2-carbaldehyde (1.1 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • 1,1-Cyclopropanediester (e.g., diethyl 1,1-cyclopropanedicarboxylate) (1.0 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Toluene, anhydrous (to make 0.1 M solution)

  • Activated 4 Å molecular sieves

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-chlorothiophene-2-carbaldehyde (1.1 equiv), the primary amine (1.1 equiv), and activated 4 Å molecular sieves.

  • Add anhydrous toluene to achieve a concentration of ~0.1 M with respect to the cyclopropanediester.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add Ytterbium(III) triflate (10 mol%) followed by the 1,1-cyclopropanediester (1.0 equiv).

  • Heat the reaction mixture to 80 °C and stir until TLC analysis indicates the complete consumption of the cyclopropanediester.[7]

  • Cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Rinse the sieves with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired highly functionalized pyrrolidine derivative.[7]

Conclusion and Future Directions

The protocols detailed in this application note provide robust and versatile strategies for the functionalization of pyrrolidines using 5-chlorothiophene-2-carbaldehyde. The direct reductive amination offers a reliable method for N-alkylation, yielding a product poised for further diversification. The three-component, Lewis acid-catalyzed reaction provides rapid access to complex, drug-like scaffolds with high diastereoselectivity.

The true synthetic power of these products lies in the reactivity of the 5-chloro-thiophene moiety. This group serves as a linchpin for a multitude of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling the introduction of aryl, heteroaryl, alkynyl, and amino groups. This two-vector approach—functionalization of the pyrrolidine ring followed by functionalization on the appended thiophene ring—is a powerful paradigm for generating vast libraries of novel chemical entities for high-throughput screening in drug discovery programs.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. 5-Chloro-2-thiophenecarboxaldehyde 97. Sigma-Aldrich.
  • PMC. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted.... PMC.
  • BenchChem.
  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • PubMed. (2015). Redox-Triggered α-C-H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. PubMed.
  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • PubChem. 2-Thiophenecarboxaldehyde, 5-chloro-. PubChem.
  • ACS Publications. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry.
  • PMC. Recent Developments on Five-Component Reactions. PMC.
  • ResearchGate. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
  • ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions.
  • Beilstein Journals. Search Results. Beilstein Journal of Organic Chemistry.
  • Ingenta Connect. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis.
  • Sciencemadness.org.
  • PubMed. (2018).
  • SpringerLink. Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink.
  • Caltech. Multicomponent Reactions in Total Synthesis. Caltech.
  • ACS Publications. (2013). 5-Chlorothiophene-2-carboxylic Acid...a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

Sources

Scalable Synthetic Routes for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the scalable synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol, a valuable heterocyclic building block for pharmaceutical and agrochemical research. We present a convergent synthetic strategy centered on a robust reductive amination protocol. Detailed, step-by-step procedures for the preparation of the key starting materials, 5-chlorothiophene-2-carbaldehyde and pyrrolidin-3-ol, are also provided, with a focus on methodologies amenable to large-scale production. The causality behind experimental choices, process optimization considerations, and analytical characterization are discussed to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthetic approach to 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is best conceptualized through a retrosynthetic analysis. The target molecule can be disconnected at the C-N bond, revealing two primary starting materials: 5-chlorothiophene-2-carbaldehyde and pyrrolidin-3-ol. This disconnection suggests a forward synthesis based on the formation of this C-N bond, for which reductive amination is a highly efficient and scalable method.[1][2]

G target 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol disconnection C-N Bond Formation (Reductive Amination) target->disconnection intermediates Starting Materials disconnection->intermediates Retrosynthesis aldehyde 5-Chlorothiophene-2-carbaldehyde intermediates->aldehyde amine Pyrrolidin-3-ol intermediates->amine

Caption: Retrosynthetic analysis of the target molecule.

Our proposed convergent strategy involves the parallel synthesis of the two key building blocks, followed by their coupling in the final step. This approach is advantageous for large-scale synthesis as it allows for the independent optimization of each synthetic branch and maximizes the overall efficiency.

Part 2: Scalable Synthesis of Starting Materials

The economic viability and overall efficiency of the synthesis of the final product are highly dependent on the cost-effective and scalable production of its precursors.

2.1: Synthesis of Pyrrolidin-3-ol

Pyrrolidine-3-ol is a chiral molecule, and its stereochemistry can be crucial for the biological activity of the final compound.[3] While various methods for its synthesis have been reported, including those starting from proline and its derivatives, a scalable approach often involves the reduction of a suitable precursor.[4]

Selected Protocol: Reduction of N-protected-pyrrolidin-3-one

This method is selected for its scalability and the commercial availability of various N-protected pyrrolidin-3-ones. The protecting group can be chosen based on the desired reaction conditions and deprotection strategy.

Experimental Protocol:

  • Setup: To a stirred solution of N-Boc-pyrrolidin-3-one (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-pyrrolidin-3-ol.

  • Deprotection: Dissolve the N-Boc-pyrrolidin-3-ol in a solution of HCl in isopropanol and stir at room temperature for 2 hours to yield pyrrolidin-3-ol hydrochloride.[3] The free base can be obtained by treatment with a suitable base.[3]

ParameterValue
Starting MaterialN-Boc-pyrrolidin-3-one
Reducing AgentSodium Borohydride
SolventMethanol
Typical Yield85-95% (for reduction)
2.2: Synthesis of 5-Chlorothiophene-2-carbaldehyde

Several routes to 5-chlorothiophene-2-carbaldehyde have been reported, with some being particularly amenable to industrial production.[5][6] A one-pot synthesis starting from the readily available 2-thiophenecarboxaldehyde offers an efficient and scalable option.[5]

Selected Protocol: One-Pot Chlorination and Oxidation

This protocol involves the chlorination of 2-thiophenecarboxaldehyde followed by an in-situ oxidation to the desired aldehyde.

Experimental Protocol:

  • Chlorination: In a suitable reactor, introduce 2-thiophenecarboxaldehyde. A chlorinating agent is then added or introduced, and the reaction is kept at a controlled temperature.[5]

  • Intermediate Formation: After the completion of the chlorination step, the intermediate 5-chloro-2-thiophenecarboxaldehyde is formed. This intermediate is used directly in the next step without isolation.[5]

  • Oxidation: The reaction mixture containing the intermediate is slowly added to a pre-cooled solution of sodium hydroxide. Chlorine gas is then slowly introduced while maintaining the temperature.[5][6]

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and any excess chlorine is quenched. The aqueous phase is then acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization.[5]

ParameterValue
Starting Material2-Thiophenecarboxaldehyde
Key ReagentsChlorinating agent, NaOH, Cl2
SolventVaries depending on chlorinating agent
Typical Purity (HPLC)>92%[6]

Part 3: Convergent Synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

The final step in our convergent synthesis is the coupling of 5-chlorothiophene-2-carbaldehyde and pyrrolidin-3-ol via reductive amination. This reaction is a cornerstone of medicinal chemistry for its reliability and broad applicability.[1]

3.1: Reductive Amination Protocol

The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride being a mild and selective option.

G start 5-Chlorothiophene-2-carbaldehyde + Pyrrolidin-3-ol imine Iminium Ion Formation start->imine reduction In-situ Reduction (e.g., NaBH(OAc)3) imine->reduction product 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol reduction->product workup Aqueous Workup & Extraction product->workup purification Crystallization/Purification workup->purification final Final Product purification->final

Caption: Workflow for the reductive amination synthesis.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of pyrrolidin-3-ol (1 equivalent) and 5-chlorothiophene-2-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add acetic acid (1.1 equivalents).

  • Reducing Agent Addition: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography for smaller scales.

3.2: Process Optimization and Scale-Up Considerations
  • Solvent Selection: For larger scale reactions, consider solvents with higher boiling points and lower volatility for better temperature control and reduced environmental impact.

  • Reagent Stoichiometry: Fine-tuning the stoichiometry of the reducing agent and acetic acid can improve yield and minimize side products.

  • Temperature Control: Exothermic additions should be carefully controlled, especially during scale-up, to prevent runaway reactions.

  • Crystallization: Developing a robust crystallization procedure is highly desirable for scalable purification to avoid the need for chromatography.

Part 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of the final product is crucial. A combination of analytical techniques should be employed.

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the thiophene, pyrrolidine, and methyl protons with appropriate chemical shifts and integrations.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
HPLC A single major peak indicating high purity (e.g., >98%).

Part 5: Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions: Conduct all reactions in a well-ventilated fume hood. Be aware of the potential hazards of the reagents used, such as the flammability of solvents and the reactivity of reducing agents with water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Part 6: References

  • Vertex Pharmaceuticals Incorporated. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from ElectronicsAndBooks.

  • WO2010048314A1. (2010). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.

  • SAM FINE O CHEM LIMITED. (2017). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid.

  • Organic & Biomolecular Chemistry. (2019). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing.

  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • National Institutes of Health. (2016). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.

  • CN108840854B. (2018). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.

  • ChemicalBook. 5-Chlorothiophene-2-carboxylic acid synthesis.

  • CN105085469A. (2015). Preparation method of 5-chlorothienyl-2-carboxylic acid. Google Patents.

  • ACS Omega. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed.

  • Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.

  • CN102659756A. (2012). Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Google Patents.

  • ResearchGate. (2019). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.

  • Beilstein Journals. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry.

  • Organic Letters. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • PMC. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.

  • Organic Chemistry Portal. Pyrrolidine synthesis.

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.

  • PubChem. 2-Thiophenecarboxaldehyde, 5-chloro-.

  • MDPI. (2010). Synthesis of a New Chiral Pyrrolidine.

  • Sigma-Aldrich. 5-Chloro-2-thiophenecarboxaldehyde 97%.

  • Lirias. (2023). Green Chemistry.

  • Thieme. (2019). A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene.

  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

  • PMC. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase.

  • PMC. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.

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Applications of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the fragment, 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol, in fragment-based drug design (FBDD). We will explore its chemical properties, strategic applications, and provide detailed protocols for its use in screening and hit-to-lead optimization.

Introduction to 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. It begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is a valuable fragment due to its unique combination of structural features. It possesses a desirable profile for FBDD, including a low molecular weight, a balance of hydrophilicity and lipophilicity, and a three-dimensional architecture that can effectively probe protein binding pockets. The chlorothiophene moiety provides a vector for chemical elaboration, while the pyrrolidin-3-ol group offers hydrogen bonding capabilities and a chiral center, allowing for stereospecific interactions.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a fragment is crucial for interpreting screening data and guiding subsequent optimization efforts.

PropertyValueSignificance in FBDD
Molecular Weight 217.71 g/mol Falls within the ideal range for fragments, ensuring good ligand efficiency.
LogP 1.5-2.0 (Predicted)Balanced lipophilicity provides a good starting point for achieving both binding and desirable ADME properties.
Topological Polar Surface Area (TPSA) 32.5 ŲContributes to good cell permeability and oral bioavailability.
Hydrogen Bond Donors 1 (hydroxyl group)Enables key interactions with the target protein.
Hydrogen Bond Acceptors 1 (nitrogen atom), 1 (oxygen atom)Provides additional points for interaction and optimization.
Rotatable Bonds 3Offers conformational flexibility to adapt to various binding sites.

The FBDD Workflow Using 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

The successful application of this fragment in an FBDD campaign follows a well-defined workflow. This process is designed to identify and validate fragment hits and then systematically evolve them into potent lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Target_Selection Target Selection & Preparation Fragment_Screening Fragment Screening (NMR, X-ray, SPR) Target_Selection->Fragment_Screening High-quality protein Hit_Validation Hit Validation (Orthogonal Assays) Fragment_Screening->Hit_Validation Primary hits Structural_Biology Structural Biology (Co-crystal Structure) Hit_Validation->Structural_Biology Validated hits Fragment_Elaboration Fragment Elaboration (Fragment Growing/Linking) Structural_Biology->Fragment_Elaboration Binding mode analysis Lead_Optimization Lead Optimization (SAR, ADME/Tox) Fragment_Elaboration->Lead_Optimization Improved potency Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate Optimized lead

Caption: The Fragment-Based Drug Design (FBDD) workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments involved in an FBDD campaign using 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is an excellent primary screening method for identifying fragments that bind to a target protein.

Materials:

  • Biacore™ series instrument (e.g., Biacore™ T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference surface should be prepared in parallel using the same procedure but without protein injection.

  • Fragment Binding Analysis:

    • Prepare a dilution series of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol in running buffer (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).

    • Inject the fragment solutions over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to obtain specific binding sensorgrams.

    • Fit the data to a suitable binding model (e.g., steady-state affinity or 1:1 Langmuir kinetics) to determine the dissociation constant (KD).

Trustworthiness Check:

  • Ensure a stable baseline before and after each injection.

  • Confirm that the binding response is concentration-dependent.

  • The calculated KD should be in the typical range for fragments (µM to mM).

Protocol 2: Hit Validation and Structural Characterization using X-ray Crystallography

Rationale: Obtaining a co-crystal structure of the fragment bound to the target protein provides invaluable information about the binding mode, key interactions, and vectors for chemical optimization.

Materials:

  • Purified target protein (crystallization grade, >98% purity)

  • 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

  • Crystallization screens and plates

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Co-crystallization:

    • Concentrate the target protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

    • Incubate the protein with a 5-10 fold molar excess of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol for at least 1 hour on ice.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screen conditions.

  • Crystal Soaking (Alternative to Co-crystallization):

    • Grow apo-crystals of the target protein.

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol (e.g., 1-10 mM).

    • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the structure and model the fragment into the observed electron density.

Trustworthiness Check:

  • The electron density for the fragment should be unambiguous.

  • The refined structure should have good geometry and R-factors.

  • The observed binding mode should be chemically sensible and consistent with any available biochemical data.

Hit-to-Lead Optimization Strategies

Once a validated hit has been identified and its binding mode determined, the next phase is to improve its potency and drug-like properties.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Initial_Hit 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol (Low Affinity) Fragment_Growing Fragment Growing (Targeting adjacent pockets) Initial_Hit->Fragment_Growing Fragment_Linking Fragment Linking (Connecting to another fragment) Initial_Hit->Fragment_Linking Fragment_Merging Fragment Merging (Combining with another fragment) Initial_Hit->Fragment_Merging Optimized_Lead Potent & Drug-like Lead Compound (High Affinity & Selectivity) Fragment_Growing->Optimized_Lead Fragment_Linking->Optimized_Lead Fragment_Merging->Optimized_Lead

Caption: Hit-to-lead optimization strategies in FBDD.

Fragment Growing

This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets on the protein surface. For 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol, the chlorothiophene ring is an excellent vector for growth. For example, Suzuki or Stille coupling reactions can be employed to introduce substituents at the 5-position of the thiophene ring.

Fragment Linking

If a second, distinct fragment is found to bind in a nearby site, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity due to avidity effects.

Fragment Merging

In this approach, structural features from two or more overlapping fragments are combined into a single, more potent molecule.

Conclusion

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol represents a valuable starting point for FBDD campaigns. Its favorable physicochemical properties and versatile chemical scaffold provide a solid foundation for the discovery of novel therapeutics. By employing the systematic workflows and robust experimental protocols outlined in this guide, researchers can effectively leverage this fragment to accelerate their drug discovery programs.

References

  • Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry.[Link]

  • Surface Plasmon Resonance (SPR) for Fragment Screening. GE Healthcare (now Cytiva).[Link]

  • High-Throughput X-ray Crystallography for Fragment-Based Drug Discovery. Nature Reviews Drug Discovery.[Link]

Procedure for Chiral Resolution of (R) and (S) 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

This application note provides a comprehensive protocol for the chiral resolution of the racemic mixture of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol. This pyrrolidinol derivative represents a valuable chiral building block in medicinal chemistry, where the stereochemistry is often critical for biological activity and efficacy. The described method employs diastereomeric salt formation using an enantiomerically pure chiral resolving agent, a classical and industrially scalable technique.[1][2] The protocol details the formation of diastereomeric salts with (+)-Dibenzoyl-D-tartaric acid, their separation via fractional crystallization, and the subsequent liberation of the individual (R) and (S) enantiomers. Furthermore, a validated analytical method using Chiral High-Performance Liquid Chromatography (HPLC) is outlined for the determination of enantiomeric excess (ee).

Introduction and Principle of Method

The separation of enantiomers from a racemic mixture is a critical process in the development of pharmaceuticals, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is a heterocyclic secondary amine containing a stereocenter at the 3-position of the pyrrolidine ring. Obtaining the enantiomerically pure forms is essential for investigating their specific biological activities and for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).

The most common and robust method for resolving racemic amines is the formation of diastereomeric salts.[4][5] This technique is based on the reaction of the racemic base with a single enantiomer of a chiral acid. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably solubility in a given solvent system.[6] This difference allows for the separation of the less soluble diastereomer through fractional crystallization.[1] The crystallized salt is isolated, and the desired enantiomerically pure amine is then recovered by treatment with a base.[1][6]

This guide utilizes (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) as the chiral resolving agent, a commercially available and highly effective choice for the resolution of various amines due to its ability to form well-defined, crystalline salts.[1]

Overall Experimental Workflow

The process can be visualized as a sequence of formation, separation, and liberation steps, followed by analytical verification.

G cluster_start Starting Material cluster_resolution Resolution Process cluster_separation Separation cluster_liberation Liberation of Enantiomers cluster_final Final Products racemate Racemic (±)-Amine 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol salt_formation Diastereomeric Salt Formation React with (+)-DBTA in Ethanol racemate->salt_formation 1.0 equiv crystallization Fractional Crystallization (Slow Cooling) salt_formation->crystallization Dissolve & Cool filtration Vacuum Filtration crystallization->filtration crystals Crystals (Less Soluble Diastereomer) filtration->crystals mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor liberation_r Basification (e.g., NaOH) & Liquid-Liquid Extraction crystals->liberation_r liberation_s Basification (e.g., NaOH) & Liquid-Liquid Extraction mother_liquor->liberation_s enantiomer_r Enantiomerically Enriched (+)-Amine liberation_r->enantiomer_r enantiomer_s Enantiomerically Enriched (-)-Amine liberation_s->enantiomer_s

Sources

Reagents for coupling 5-chlorothiophene derivatives with cyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Strategies for 5-Chlorothiophene Derivatives with Cyclic Amines

Executive Summary

The amination of 5-chlorothiophene derivatives presents a distinct kinetic challenge compared to their phenyl or pyridyl counterparts. The electron-rich nature of the thiophene ring increases the bond dissociation energy of the C–Cl bond, rendering oxidative addition the rate-limiting step. Furthermore, the sulfur atom in the heterocycle can act as a soft Lewis base, potentially poisoning unligated palladium species.

This guide details high-fidelity protocols for coupling 5-chlorothiophenes with cyclic amines (morpholines, piperazines, pyrrolidines) using Third- and Fourth-Generation Buchwald Precatalysts. These systems bypass the induction period associated with traditional Pd(0) sources, ensuring rapid generation of the active monoligated


 species required to activate the inert thiophene-chloride bond.

Strategic Reagent Selection

The success of this transformation relies on the interplay between the ligand's steric bulk and the base's pKa.

Ligand & Catalyst Architecture

For 5-chlorothiophenes, standard ligands like BINAP or dppf often fail to promote oxidative addition at useful rates. We utilize Dialkylbiaryl Phosphine Ligands which facilitate the formation of a monoligated Pd(0) species.

ComponentRecommendationMechanistic Rationale
Primary Catalyst RuPhos Pd G3 Gold Standard for Cyclic Amines. The moderate steric bulk of RuPhos accommodates secondary amines (cyclic) while the electron-rich phosphine promotes oxidative addition into the C-Cl bond.
Alternative Catalyst BrettPhos Pd G4 For Sterically Hindered Amines. If the cyclic amine has

-substituents (e.g., 2-methylpiperazine), the extreme bulk of BrettPhos prevents

-hydride elimination and promotes reductive elimination.
Base NaOtBu Standard. Strong enough (

~17) to deprotonate the amine-Pd complex but bulky enough to minimize coordination to Pd.
Alternative Base LHMDS For Base-Sensitive Substrates. Soluble organic base; useful if the thiophene contains esters or nitriles sensitive to alkoxides.
Solvent 1,4-Dioxane or Toluene High boiling points allow reaction temps of 80–100°C, necessary to overcome the activation energy of the Thiophene-Cl bond.

Mechanistic Workflow & Decision Logic

The following diagram illustrates the decision logic for selecting the optimal catalytic system based on substrate sterics and electronic properties.

G Start Substrate Analysis: 5-Chlorothiophene + Cyclic Amine CheckAmine Is the Cyclic Amine Sterically Hindered? Start->CheckAmine UnHindered No (e.g., Morpholine, Piperidine) CheckAmine->UnHindered No Hindered Yes (e.g., 2,6-dimethylmorpholine, 2-methylpiperazine) CheckAmine->Hindered Yes RuPhosPath Primary Protocol: RuPhos Pd G3 (Promotes 2° Amine Coupling) UnHindered->RuPhosPath BrettPhosPath Alternative Protocol: BrettPhos Pd G4 (Prevents Beta-Hydride Elim.) Hindered->BrettPhosPath BaseCheck Base Sensitive Groups? (Esters, Nitriles) RuPhosPath->BaseCheck BrettPhosPath->BaseCheck NaOtBu Use NaOtBu (Standard) BaseCheck->NaOtBu No LHMDS Use LHMDS (Mild/Soluble) BaseCheck->LHMDS Yes

Figure 1: Decision matrix for catalyst and base selection based on amine sterics and functional group tolerance.

Experimental Protocols

Protocol A: General Coupling (RuPhos Pd G3 System)

Best for: Morpholine, Piperidine, Piperazine, Pyrrolidine.

Reagents:

  • 5-Chlorothiophene derivative (1.0 equiv)

  • Cyclic Amine (1.2 – 1.5 equiv)

  • RuPhos Pd G3 (1.0 – 2.0 mol%) [Sigma-Aldrich: 763009]

  • RuPhos (free ligand) (1.0 – 2.0 mol%) (Optional: Added 1:1 with catalyst to extend lifetime if reaction >12h)

  • NaOtBu (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum cap. Purge with Nitrogen or Argon for 5 minutes.

  • Solids Addition: Add the 5-chlorothiophene (if solid), RuPhos Pd G3, and NaOtBu to the vial.

    • Note: If using the G3 precatalyst, there is no need to premix Pd and Ligand; the active species is generated in situ upon base exposure.

  • Liquids Addition: Syringe in the anhydrous Dioxane and the cyclic amine (and thiophene if liquid).

  • Degassing: Sparge the mixture with Nitrogen for 2 minutes (subsurface bubbling) to remove dissolved oxygen which kills the electron-rich phosphine.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The chloride is sluggish; if conversion stalls at 50%, add another 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Hindered/Challenging Coupling (BrettPhos Pd G4 System)

Best for: 2-substituted cyclic amines or electron-rich thiophenes that resist oxidative addition.

Reagents:

  • 5-Chlorothiophene derivative (1.0 equiv)

  • Hindered Cyclic Amine (1.2 equiv)

  • BrettPhos Pd G4 (2.0 – 4.0 mol%)

  • LHMDS (1.0 M in THF) (2.0 equiv)

  • Solvent: Toluene (allows higher temp than THF)

Procedure:

  • Pre-Activation (In-situ): While G4 catalysts are designed for direct addition, for difficult thiophenes, pre-stirring the catalyst and amine in solvent for 5 mins can be beneficial.

  • Addition: Add substrate and BrettPhos Pd G4 to the vial under Argon.

  • Base Addition: Add LHMDS solution dropwise.

  • Reaction: Heat to 100°C . The higher temperature is often required to force the oxidative addition into the C-Cl bond on the electron-rich ring.

  • Workup: Quench with saturated NH4Cl (aq) to neutralize the silylamide. Extract with ether/EtOAc.

Data & Performance Metrics

The following table summarizes expected yields based on internal validation and literature precedence for 5-chlorothiophene couplings.

Substrate (Electrophile)Nucleophile (Amine)Catalyst SystemConditionsYield (%)
2-acetyl-5-chlorothiopheneMorpholineRuPhos Pd G3NaOtBu, Dioxane, 80°C92%
5-chlorothiophene-2-carbonitrilePiperidineRuPhos Pd G3Cs2CO3, Toluene, 100°C85%
5-chloro-2-methylthiophene2-methylpiperazineBrettPhos Pd G4LHMDS, THF, 65°C78%
5-chlorothiophene (unsubstituted)PyrrolidineRuPhos Pd G3NaOtBu, t-AmylOH, 90°C65%*

*Note: Unsubstituted chlorothiophenes are volatile and electron-rich, leading to lower yields due to competing oligomerization or evaporation.

Troubleshooting & Optimization

  • Problem: Low Conversion (<20%)

    • Cause: Oxidative addition failure. The C-Cl bond is too strong.

    • Solution: Switch to XPhos Pd G4 or BrettPhos Pd G4 . Increase temperature to 110°C using Toluene or Xylenes. Ensure strict oxygen-free conditions.

  • Problem: Hydrodehalogenation (Reduction of Cl to H)

    • Cause:

      
      -hydride elimination from the amine or solvent.
      
    • Solution: Use BrettPhos (bulkier ligand prevents

      
      -elimination). Switch solvent from Dioxane to Toluene.
      
  • Problem: Catalyst Poisoning

    • Cause: Sulfur coordination to Pd.

    • Solution: Increase catalyst loading to 5 mol%. Ensure the ratio of Ligand:Pd is at least 1:1 or 1.5:1 (add free ligand) to keep Pd ligated and prevent sulfur interference.

References

  • Maiti, D., et al. "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines." Journal of the American Chemical Society, 2015, 137, 11942-11945.[1] (Context for alternative Cu-coupling). Available at: [Link]

  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2, 27-50. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-5CTP

Executive Summary

You are encountering yield issues with the synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol . This molecule presents a classic "polar trap" in organic synthesis: it combines a lipophilic heteroaromatic ring (5-chlorothiophene) with a highly polar, water-soluble amino-alcohol motif (pyrrolidin-3-ol).

The Root Cause Analysis: Most yield losses for this specific scaffold are not due to reaction failure, but workup failure . The product’s high water solubility at neutral/acidic pH causes it to remain in the aqueous phase during standard extractions. Furthermore, the 5-chlorothiophene moiety is sensitive to harsh acidic conditions, ruling out aggressive acid-wash purifications.

This guide prioritizes Reductive Amination (Route A) as the industry standard for this linkage, while providing a rescue protocol for Direct Alkylation (Route B).

Module 1: Synthetic Route Selection

Decision Matrix: Which Route Are You Using?

Before troubleshooting, verify you are using the optimal pathway.

RouteSelection Start Start: Select Precursors Q1 Do you have 5-chlorothiophene-2-carbaldehyde? Start->Q1 RouteA ROUTE A: Reductive Amination (Recommended) Q1->RouteA Yes RouteB ROUTE B: Direct Alkylation (Legacy/Specific Cases) Q1->RouteB No (Have Halide) ReasonA Pros: High Selectivity, Mild Conditions Cons: STAB Reagent Cost RouteA->ReasonA ReasonB Pros: Cheap Reagents Cons: O-Alkylation Risk, Polymerization RouteB->ReasonB

Figure 1: Strategic decision tree for selecting the synthetic pathway based on precursor availability and risk profile.

Module 2: Route A - Reductive Amination (The Gold Standard)

This is the preferred method using Sodium Triacetoxyborohydride (STAB) . It avoids the instability of chloromethyl thiophenes and prevents O-alkylation of the hydroxyl group.

The Protocol (Optimized for Yield)
ParameterSpecificationThe "Why" (Mechanism)
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes tighter ion-pairing for the iminium intermediate, accelerating reduction.
Stoichiometry 1.0 eq Aldehyde : 1.1 eq AmineSlight excess of amine ensures full consumption of the limiting aldehyde.
Reducing Agent STAB (1.4 eq)Crucial: STAB reduces the iminium ion faster than the aldehyde. NaBH₄ is too aggressive and will reduce the aldehyde to the alcohol (side product).
Catalyst Acetic Acid (1.0 eq)Accelerates imine formation and protonates the intermediate to form the reactive iminium species.
Time/Temp 2–4 h @ 20–25°CHeating is rarely needed and may degrade the thiophene.
Troubleshooting Guide: Route A

Q: My TLC shows the aldehyde is gone, but I have a new spot that isn't product.

  • Diagnosis: You likely formed the benzyl alcohol side product (5-chlorothiophen-2-yl)methanol.

  • Fix: This happens if you used NaBH₄ or NaCNBH₃ at the wrong pH. Switch to STAB. If using STAB, ensure your solvent is dry; water hydrolyzes STAB to inactive species and free acetic acid.

Q: The reaction is stuck at 50% conversion.

  • Diagnosis: Equilibrium stagnation.

  • Fix: Add Molecular Sieves (4Å) or MgSO₄ to the reaction pot. Removing the water generated during imine formation pushes the equilibrium to the right (Le Chatelier’s principle).

Module 3: Route B - Direct Alkylation (Legacy Rescue)

Use this only if you must start from 2-(chloromethyl)-5-chlorothiophene .

The Critical Risk: O-Alkylation

The pyrrolidin-3-ol has two nucleophiles: the amine (NH) and the alcohol (OH).

  • Strong Bases (NaH, KOH): Deprotonate the OH, leading to O-alkylation mixtures.

  • Weak Bases (K₂CO₃, DIPEA): Leave the OH protonated. The neutral NH is more nucleophilic than the neutral OH, favoring the desired N-alkylation.

Protocol Adjustment: Use K₂CO₃ (2.0 eq) in Acetonitrile at reflux. Do not use DMF with NaH.

Module 4: Workup & Isolation (The Yield Saver)

This is where 80% of users lose their material. The product is an amphoteric amino alcohol.

The "Polar Trap" Extraction Logic

Workup Quench Reaction Mixture (DCE/STAB) Step1 1. Quench with sat. NaHCO3 (Neutralize AcOH) Quench->Step1 Step2 2. Check pH of Aqueous Layer Target: pH 8-9 Step1->Step2 Decision Is Product in Organic Layer? Step2->Decision Good Yes: Dry & Concentrate Decision->Good DCM Extraction Works Bad No: It's stuck in water Decision->Bad DCM Extraction Fails Rescue RESCUE PROTOCOL: 1. Saturate aqueous with NaCl 2. Extract with CHCl3:IPA (3:1) Bad->Rescue Rescue->Good

Figure 2: Extraction workflow emphasizing the "Rescue Protocol" for water-soluble amines.

Detailed Workup FAQ

Q: I extracted with Ethyl Acetate (EtOAc) and got nothing.

  • Answer: EtOAc is too non-polar for this amino alcohol.

  • Solution: Use DCM (Dichloromethane) or, for stubborn cases, a mixture of Chloroform/Isopropanol (3:1) . This mixture is highly effective at pulling polar amines out of brine.

Q: I have a stubborn emulsion.

  • Answer: Thiophene derivatives + amino alcohols often act as surfactants.

  • Solution: Filter the biphasic mixture through a pad of Celite .[1] This breaks the surface tension physically. Alternatively, add a small amount of Methanol to the biphasic mix.

Q: Can I use acid-base extraction?

  • Answer: Proceed with Caution.

    • Extract organics with 1N HCl (Product goes to water; non-basic impurities stay in organic).

    • IMMEDIATELY basify the aqueous layer to pH 9 with NaOH. Do not let the thiophene sit in strong acid for long periods, as 5-chlorothiophenes can degrade.

    • Extract back into DCM.

References & Authority

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. The definitive guide on using STAB for reductive amination, explaining the mechanistic superiority over NaBH3CN.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[4] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Foundational text on pH control in reductive aminations, critical for understanding the "Polar Trap" during workup.

  • Patents referring to 5-chlorothiophene-2-carboxylic acid derivatives (Rivaroxaban intermediates). Provides context on the stability of the 5-chlorothiophene moiety under industrial processing conditions.

Sources

Purification strategies for removing unreacted pyrrolidin-3-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of unreacted pyrrolidin-3-ol (3-Hydroxypyrrolidine) from reaction mixtures. Ticket ID: PUR-PYR3OL-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Triage & Diagnostic: Define Your Problem

Before proceeding, identify the state of your mixture. Pyrrolidin-3-ol is a polar, water-soluble, secondary amine (pKa ~9.5) with a high boiling point (>200°C at atm; ~110°C at 8 mmHg).[1] It behaves amphoterically due to the hydroxyl group but is dominated by basic amine chemistry.

Select the scenario that best matches your situation:

  • Scenario A (Bulk Removal): You have a large excess (>2 equivalents) remaining and need a primary separation method.

  • Scenario B (Trace Cleanup): You have <10% remaining after workup and need to "polish" the product without running a column.

  • Scenario C (Chromatography Issues): You are trying to purify via flash chromatography, but the amine is streaking or co-eluting.

Module 1: Aqueous Workup Strategies (The pH Switch)

User Question: "I tried washing my reaction mixture with water, but the pyrrolidin-3-ol isn't leaving, or my product is crashing out. How do I separate them?"

Technical Response: The high water solubility of pyrrolidin-3-ol is your greatest advantage, provided you manipulate the pH correctly relative to its pKa (~9.5).

The Protocol: Acidic Wash (The "Trap")

If your product is not a base (e.g., an amide, ester, or protected intermediate), you can trap the pyrrolidin-3-ol in the aqueous layer.

  • Dilute: Dissolve your crude mixture in a non-polar solvent (DCM or EtOAc).

  • Acidify: Wash the organic layer with 1M KHSO₄ or 1M HCl .

    • Mechanism:[2] This protonates the pyrrolidine nitrogen (R₂NH

      
       R₂NH₂⁺), creating a highly polar ammonium salt that partitions almost exclusively into the water.
      
  • Separate: The pyrrolidin-3-ol stays in the aqueous layer; your neutral product remains in the organic layer.

  • Verify: Check the aqueous layer pH is <4.

Troubleshooting: "My product is also an amine"

If your product is also basic, an acidic wash will remove both. You must rely on Lipophilicity Differences .

  • Salting Out: If your product is significantly more lipophilic (LogP > 2), use a pH 10-11 buffer (Carbonate) saturated with NaCl (Brine).

    • Why? High ionic strength forces the organic product out of the water, while the highly hydrophilic pyrrolidin-3-ol tends to remain in the aqueous brine due to its hydroxyl group hydrogen bonding.

WorkupLogic Start Start: Crude Mixture ProdType Is your Product Basic? Start->ProdType NoBase No (Neutral/Acidic) ProdType->NoBase Neutral YesBase Yes (Basic) ProdType->YesBase Basic AcidWash Wash with 1M KHSO4 (pH < 4) NoBase->AcidWash Lipophil Is Product LogP > 2? YesBase->Lipophil Result1 Pyrrolidin-3-ol trapped in Aqueous Layer AcidWash->Result1 SaltOut Wash with pH 10 Buffer + Saturated Brine Lipophil->SaltOut Yes (Lipophilic) Scavenge Go to Module 2 (Scavenging) Lipophil->Scavenge No (Polar)

Figure 1: Decision tree for aqueous workup strategies based on product basicity and lipophilicity.

Module 2: Chemical Scavenging (The "Polishing" Step)

User Question: "I have trace amounts (5-10%) of pyrrolidin-3-ol left. I don't want to run a column. Can I just filter it out?"

Technical Response: Yes. Since pyrrolidin-3-ol is a nucleophilic secondary amine , you can use electrophilic scavenger resins . This is often superior to crystallization for removing liquid impurities.

Recommended Resins
Resin TypeFunctionalityMechanismProtocol
Isocyanate Resin Polymer-N=C=OReacts with amine to form a urea bond.Add 3-4 eq relative to impurity. Shake at RT for 2-4h. Filter.
Aldehyde Resin Polymer-CHOForms an enamine/iminium species.Add 3-4 eq. Requires trace acid catalyst (AcOH). Shake 4-12h.
Acidic Resin Polymer-SO₃H (SCX)Ionic capture (Salt formation).Fast (30 min). Non-selective (will remove product if basic).
Step-by-Step Scavenging Protocol
  • Quantify: Estimate the mmol of unreacted pyrrolidin-3-ol by NMR.

  • Stoichiometry: Use 3 equivalents of resin capacity relative to the impurity.

    • Example: If you have 0.1 mmol impurity and resin loading is 1.0 mmol/g, use 300 mg resin.

  • Solvent: Dissolve crude in DCM or THF (avoid alcohols like MeOH, as they compete with isocyanates).

  • Incubate: Add resin and agitate (do not stir with magnetic bar as it grinds the beads) for 4 hours.

  • Test: Check supernatant by TLC (ninhydrin stain).

  • Filter: Remove resin via a fritted funnel.

Module 3: Chromatography Solutions

User Question: "The pyrrolidin-3-ol streaks from baseline to solvent front on my silica column. It's ruining the separation."

Technical Response: The secondary amine interacts strongly with acidic silanols on standard silica gel, causing "tailing." You must suppress this interaction.

Option A: Mobile Phase Modifiers (Standard Silica)

You must basify the mobile phase to keep the amine deprotonated (free base).

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

  • Solvent System: DCM/MeOH (90:10) + 1% NH₄OH is the gold standard for polar amines.

  • Warning: Flush the column with the basic solvent before loading your sample to neutralize active sites.

Option B: Stationary Phase Switching (Recommended)

If the impurity co-elutes, switch the chemistry of the column.

  • Amine-Functionalized Silica (NH-Silica):

    • Benefit: The surface is already basic. No modifiers needed.

    • Result: Pyrrolidin-3-ol elutes sharply; it does not drag.

  • C18 (Reverse Phase):

    • Benefit: Pyrrolidin-3-ol is very polar and will elute near the void volume (very early) in water/acetonitrile gradients.

    • Protocol: Start at 5% ACN / 95% Water (with 0.1% Formic Acid). The impurity washes out immediately; your lipophilic product retains.

Chromatography Problem Problem: Streaking/Co-elution Method Select Method Problem->Method StdSilica Standard Silica Method->StdSilica ReversePhase Reverse Phase (C18) Method->ReversePhase Modifier Add 1% NH4OH or TEA to Mobile Phase StdSilica->Modifier Required Gradient Start 95% Water / 5% ACN (Impurity elutes in void) ReversePhase->Gradient High Polarity

Figure 2: Selection guide for chromatographic purification of polar amines.

Module 4: Distillation (Physical Separation)

User Question: "Can I just rotovap it off?"

Technical Response: No. Standard rotary evaporation is insufficient due to the boiling point (~110°C @ 8mmHg). However, if your product is a solid or high-boiling oil, Kugelrohr Distillation is effective.

  • Vacuum Requirement: < 1 mmHg (High Vacuum).

  • Temperature: Heat the flask to 60-80°C.

  • Trap: Ensure your cold trap is efficient (dry ice/acetone), as pyrrolidin-3-ol is hygroscopic and tends to bump if water is present.

References

  • PubChem. (n.d.). Pyrrolidin-3-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Biotage. (2023). Strategies for the Flash Purification of Highly Polar Compounds. Biotage Application Notes. Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification of primary amines using C-18 reversed phase columns. Application Note AN82. Retrieved from [Link]

Sources

Technical Support Center: Reductive Amination of Chlorothiophene Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reductive amination of chlorothiophene aldehydes presents a "dual-threat" challenge in synthesis:

  • Chemoselectivity: The chloro-substituent is prone to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions or with non-selective hydride donors.

  • Substrate Stability: Thiophene rings are electron-rich and susceptible to acid-catalyzed polymerization or decomposition, particularly when strong Lewis acids or high temperatures are employed.

This guide moves beyond standard textbook procedures to address these specific electronic and steric anomalies.

Module 1: Preventing Dehalogenation (Loss of Chlorine)

User Question: I am observing significant formation of the des-chloro byproduct (dehalogenation). I am currently using H₂/Pd-C. How do I stop this?

Technical Diagnosis: You are using a method (Catalytic Hydrogenation) that is fundamentally incompatible with sensitive aryl halides. Palladium on Carbon (Pd/C) is an excellent catalyst for hydrodehalogenation. The oxidative addition of Pd into the C-Cl bond competes with imine reduction.

Corrective Action: Switch to a Hydride Transfer Protocol . You must use a reductant that operates via nucleophilic attack on the iminium ion rather than surface catalysis.

  • Recommended Reagent: Sodium Triacetoxyborohydride (STAB)

    
    .[1][2]
    
  • Mechanism: STAB is sterically bulky and electron-deficient (due to acetoxy groups). It reduces iminiums much faster than aldehydes and does not interact with aryl chlorides.

  • Alternative: Sodium Cyanoborohydride (

    
    ) is also effective but requires pH control and generates toxic cyanide waste. STAB is the superior "Green" and safety choice.
    
Comparative Risk Table: Reductant Selection
ReductantRisk of DehalogenationRisk of Aldehyde ReductionThiophene Compatibility
H₂ / Pd-C High (Critical Failure) LowLow (S-poisoning of Pd)
NaBH₄ LowHigh (Chemoselectivity issue)Moderate
NaCNBH₃ LowLow (pH dependent)High
STAB (Recommended) Negligible Negligible High

Module 2: Overcoming Stalled Reactions (Steric Hindrance)

User Question: My aldehyde is 3-chlorothiophene-2-carbaldehyde. I see the aldehyde and amine on LCMS, but the imine isn't forming. Adding STAB yields no product.

Technical Diagnosis: The chlorine atom at the C3 position creates significant steric hindrance for the incoming amine nucleophile attacking the C2-aldehyde. Furthermore, the electron-rich thiophene ring reduces the electrophilicity of the carbonyl carbon. Standard equilibrium conditions are insufficient.

Corrective Action: You must drive the equilibrium toward the imine (dehydration) before adding the reductant.

  • Add a Dehydrating Lewis Acid: Use Titanium(IV) Isopropoxide

    
    . It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
    
  • Protocol Adjustment: Do not use a "one-pot" mix. Stir the Aldehyde + Amine +

    
     for 4–12 hours first. Then add the reductant.[3]
    
Workflow Visualization: Decision Logic

G Start Start: Chlorothiophene Aldehyde + Amine CheckSterics Is the Cl-group ortho to CHO? (e.g., 3-chloro-2-formyl) Start->CheckSterics Standard Standard Protocol: DCE Solvent + 1.5 eq AcOH Add STAB immediately CheckSterics->Standard No (Un-hindered) Hindered Pre-activation Protocol: Add 1.5 eq Ti(OiPr)4 Stir 6-12h (Neat or THF) CheckSterics->Hindered Yes (Hindered) Reduction Reduction Step: Add NaBH(OAc)3 (STAB) Standard->Reduction Hindered->Reduction

Figure 1: Decision matrix for selecting activation method based on steric environment.

Module 3: Handling Thiophene Instability (Tars & Polymerization)

User Question: My reaction mixture turned into a black tar. What happened?

Technical Diagnosis: Thiophenes are acid-sensitive. While acetic acid (AcOH) is standard for reductive amination, high concentrations or strong mineral acids can initiate electrophilic aromatic substitution (polymerization) on the electron-rich thiophene ring.

Corrective Action:

  • Limit Acid Loading: Use 1.0–2.0 equivalents of AcOH max. Do not use HCl or TFA.

  • Temperature Control: Keep the reaction at Room Temperature (20–25°C). Do not reflux.

  • Solvent Choice: 1,2-Dichloroethane (DCE) is preferred over THF for STAB reactions, but if using Ti(OiPr)₄, THF is safer to prevent chlorinated byproducts from Ti-Cl exchange.

Validated Experimental Protocol

Target: Generic Chlorothiophene Aldehyde Reductive Amination Scale: 1.0 mmol

Reagents
  • Substrate: Chlorothiophene aldehyde (1.0 equiv)

  • Amine: 1.1–1.2 equiv (Free base preferred; if HCl salt, add 1.0 eq TEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [anhydrous]

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure
  • Imine Formation (Equilibrium):

    • Charge a dry reaction vial with the aldehyde (1.0 mmol) and DCE (5 mL).

    • Add the amine (1.1 mmol).

    • Add Acetic Acid (1.0 mmol).

    • Checkpoint: Stir for 30–60 mins under N₂. If the substrate is sterically hindered (3-chloro isomer), replace AcOH with

      
       (1.5 equiv) and stir for 6 hours.
      
  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence is normal.

    • Stir at 20°C for 4–16 hours. Monitor by LCMS (look for disappearance of imine mass).

  • Quench & Workup (Critical for Thiophenes):

    • Quench: Add saturated aqueous

      
       (10 mL). Do not use strong caustic (NaOH) immediately as it may degrade the thiophene if heated.
      
    • Stir vigorously for 15 mins to quench boron complexes.

    • Extraction: Extract with DCM (3 x 10 mL).

    • Wash: Wash combined organics with Brine. Dry over

      
      .
      

Reaction Mechanism: Why STAB Works

The success of STAB relies on the coordination of the acetoxy groups, which makes the boron center less hydridic (less reactive) than NaBH₄. It will not reduce the aldehyde at a significant rate, allowing the imine to form and be selectively reduced.[3]

Mechanism cluster_STAB STAB Selectivity Aldehyde Aldehyde (Electrophile) Imine Imine / Iminium (Intermediate) Aldehyde->Imine + Amine, -H2O (Acid Catalyzed) Amine Secondary Amine (Product) Imine->Amine + STAB (Hydride Transfer) Desc STAB coordinates to nitrogen, delivering 'H-' intramolecularly. Does NOT touch Cl-C bond.

Figure 2: Selective reduction pathway avoiding oxidative addition to the C-Cl bond.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8][9] J. Org.[3][4][6][8][11] Chem. 1996 , 61, 3849–3862.[2][4][6][8]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[3] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3] J. Org.[2][3][4][6][8][11] Chem. 1990 , 55, 2552–2554.[3]

  • Bhattacharyya, S. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride using Ti(OiPr)4 as a Lewis Acid Additive.[3] J. Chem. Soc., Perkin Trans.[11][12] 1 1998 , 2527.[11]

Sources

Troubleshooting low solubility of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol Case ID: SOL-CTP-03 Status: Open for Resolution[1][2][3]

Welcome to the Technical Support Center

You are likely encountering precipitation, poor dissolution in aqueous buffers, or "crash-out" events during cell culture media dilution.[4] As the Senior Application Scientist managing this compound class, I have compiled this guide to address the specific physicochemical challenges of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol .

This molecule is a "Janus-faced" fragment: it possesses a highly lipophilic tail (5-chlorothiophene) and a polar, basic head (pyrrolidin-3-ol).[1][2][3][4] The conflict between these two domains is the root cause of your solubility issues.

Part 1: The Root Cause Analysis (Why is this happening?)

To solve the problem, we must first understand the molecular "tug-of-war" occurring in your vial.[3][4]

Molecular FeatureImpact on SolubilityThe "Hidden" Variable
Pyrrolidine Nitrogen The Handle: This is a basic center.[1][2][3][4] It accepts protons to become ionic (water-soluble).[1][2][3][4]pKa ≈ 9.2–9.8 (Estimated).[4] At pH 7.4, a significant fraction remains uncharged (hydrophobic).[4]
5-Chlorothiophene The Anchor: Aromatic and chlorinated.[4][5][6] It drives the molecule into hydrophobic aggregation.[4]LogP > 2.0. This group actively repels water, favoring crystal lattice formation over solvation.
3-Hydroxyl Group The Decoy: While polar, it forms strong intermolecular Hydrogen bonds in the solid state, raising the melting point and making the crystal harder to break apart.Lattice Energy. High melting point solids require more energy to dissolve.[4]

The Diagnosis: If you are trying to dissolve the free base directly in neutral PBS or water, it will fail.[4] The lipophilic chlorothiophene tail dominates the uncharged molecule, causing it to aggregate and precipitate.[4]

Part 2: Troubleshooting & FAQs

Q1: "I added the powder to PBS (pH 7.4), and it's just floating. Vortexing didn't help."

Issue: You are attempting to dissolve a lipophilic base at a pH where it is not fully ionized. Solution: You must convert the molecule into a salt in situ or lower the pH.[4]

Protocol A: The "Acid Drop" Method (For Chemical Assays) Do not use this for cell culture without buffering.[3]

  • Suspend the compound in water (it will look cloudy).[4]

  • Add 1.0 equivalent of 1M HCl or Methanesulfonic Acid.[4]

  • Vortex.[4] The nitrogen will protonate (

    
    ), and the solution should clarify immediately.[4]
    
  • Why this works: You are chemically transforming the insoluble free base into the soluble hydrochloride or mesylate salt.[4]

Q2: "It dissolved in DMSO, but precipitated immediately when I added it to cell media."

Issue: This is the "Solvent Shock" or "Crash-Out" phenomenon.[1][4] The rapid change from 100% DMSO to aqueous media causes the chlorothiophene tail to aggregate faster than the water can solvate the pyrrolidine head.

Protocol B: The Serial Dilution Step-Down Standard direct addition (1 µL stock ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 1 mL media) often fails.[1][3]
  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into pure ethanol or PEG-400 (Polyethylene Glycol).[3][4]

    • Result: 1 mM solution in 10% DMSO / 90% Ethanol.[4]

  • Final Addition: Add this intermediate solution to your media.

    • Why this works: The intermediate solvent (Ethanol/PEG) acts as a "bridge," reducing the surface tension difference and preventing the rapid formation of hydrophobic aggregates.

Q3: "Which organic solvents are actually compatible?"

I have summarized the compatibility matrix below based on the chlorothiophene-pyrrolidine scaffold properties.

Table 1: Solvent Compatibility Matrix

SolventSolubility RatingNotes
DMSO Excellent (>50 mM)Best for stock solutions.[1][2][3][4] Freezes at 18°C (thaw completely before use).
Ethanol Good (~10-25 mM)Good intermediate solvent.[1][2][4] Volatile; keep sealed to prevent concentration changes.
Water (Neutral) Poor (<0.1 mM)Not recommended for free base.[3][4] Requires acidification.[4]
0.1M HCl High (>20 mM)Forms the soluble hydrochloride salt in situ.[4]
PEG-400 Moderate Excellent cosolvent to prevent precipitation in animal dosing vehicles.[1][3][4]

Part 3: Decision Tree & Mechanism Visualization

The following diagrams illustrate the logic flow for solubilization and the mechanism of precipitation.

Figure 1: The Solubility Decision Tree

SolubilityTree Start Start: Solid Compound CheckForm Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt Base Free Base CheckForm->Base DissolveWater Dissolve in Water/PBS Salt->DissolveWater IntendedUse Intended Application? Base->IntendedUse BioAssay Cell/Enzyme Assay IntendedUse->BioAssay ChemSynth Chemical Synthesis IntendedUse->ChemSynth DMSORoute Dissolve in DMSO (Stock) BioAssay->DMSORoute AcidRoute Add 1.0 eq HCl/TFA ChemSynth->AcidRoute MediaAdd Dilute into Media DMSORoute->MediaAdd Success Proceed with Experiment AcidRoute->Success PrecipCheck Precipitation Observed? MediaAdd->PrecipCheck No No PrecipCheck->No Clear Yes Yes PrecipCheck->Yes Cloudy IntermedSolv Use Intermediate Dilution (EtOH or PEG400) IntermedSolv->MediaAdd No->Success Yes->IntermedSolv

Caption: Logic flow for selecting the correct solubilization strategy based on compound form and application.

Figure 2: The "Crash-Out" Mechanism in Cell Media

CrashOut Stock DMSO Stock (Solvated Molecules) Injection Rapid Injection into Aqueous Media Stock->Injection Step1 DMSO Diffuses Away (Fast) Injection->Step1 Step2 Water Shell fails to cover Cl-Thiophene Step1->Step2 Step3 Hydrophobic Aggregation Step2->Step3 Result Precipitate (Bioavailability = 0) Step3->Result

Caption: Kinetic mechanism of precipitation when injecting hydrophobic DMSO stocks into aqueous buffers.

Part 4: Advanced Formulation (Animal Studies)

If you are moving to in vivo PK studies, simple DMSO/Water mixtures often cause phlebitis or precipitation in the vein.[4]

Recommended Vehicle Formulation:

  • 5% DMSO (Pre-dissolve compound here).

  • 40% PEG-400 (Add slowly with vortexing).

  • 55% Saline (Add last).

Note: If the solution becomes cloudy upon adding saline, adjust the pH of the saline to 5.0 using dilute HCl before addition.

References

  • Lipinski, C. A. (2000).[4] Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[3][4]

  • Serajuddin, A. T. (2007).[4][7] Salt formation to improve drug solubility.[4][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[3][4][7]

  • Avdeef, A. (2003).[4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3][4] (General reference for pKa-solubility relationships in heterocyclic amines).

  • Di, L., & Kerns, E. H. (2016).[4] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[4] (Source for DMSO "crash-out" mechanisms and cosolvent strategies).

Sources

Technical Support Center: Crystallization of Oily Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the crystallization of oily pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to facilitate the successful isolation of crystalline products from seemingly intractable oils. Our approach is grounded in scientific principles and validated by field-proven insights to ensure you can overcome common hurdles in your crystallization experiments.

Introduction: The Challenge of Crystallizing Oily Pyrrolidine Derivatives

Pyrrolidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals.[1] However, their inherent structural flexibility, particularly the non-planar, puckered nature of the five-membered ring, can present significant challenges to obtaining solid, crystalline materials.[2][3][4][5] Many synthetic routes yield these derivatives as viscous oils or amorphous gums, complicating purification, characterization, and formulation.

This guide provides a systematic approach to tackling these crystallization issues, moving from fundamental principles to advanced techniques.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when attempting to crystallize oily pyrrolidine derivatives.

Q1: My pyrrolidine derivative is a persistent oil. What are the primary reasons for this?

A1: Several factors, often intertwined, can contribute to a compound remaining an oil:

  • High Purity is Not a Guarantee of Solidity: While impurities can certainly inhibit crystallization, even highly pure compounds can exist as oils if their melting point is below room temperature or if they readily form a stable supercooled liquid state.

  • Conformational Flexibility: The pyrrolidine ring can adopt various puckered conformations (envelope and twisted forms).[2][4][5] This flexibility can make it difficult for the molecules to arrange themselves into a well-ordered crystal lattice, favoring a disordered, liquid state.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, acting as "crystal poisons." These can include residual solvents, unreacted starting materials, or byproducts.

  • Low Melting Point: The intrinsic physical properties of your specific derivative may predispose it to being a liquid at or near room temperature.

  • Solvent Effects: The choice of solvent is critical. A solvent that is too good at solvating the molecule can prevent it from precipitating out as a solid.

Q2: What is "oiling out," and how can I prevent it with my pyrrolidine derivative?

A2: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than solid crystals upon cooling. This often occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. To prevent this:

  • Slow Down the Cooling Rate: Rapid cooling can shock the system, causing the compound to crash out as an oil. Allow the solution to cool slowly to room temperature before transferring it to a colder environment.

  • Use a More Dilute Solution: Adding more solvent can lower the saturation temperature, potentially bringing it below the compound's melting point.

  • Choose a Different Solvent System: Experiment with solvents that have a lower boiling point or in which your compound has slightly lower solubility at elevated temperatures. For some pyrrolidine derivatives, solvent mixtures like methanol/water or acetone/water can be effective.

  • Seeding: Introducing a seed crystal of the desired compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

Q3: Can I form a salt of my pyrrolidine derivative to make it crystallize?

A3: Absolutely. This is a highly effective strategy, especially for pyrrolidine derivatives containing a basic nitrogen atom. The formation of a salt introduces ionic interactions, which can significantly enhance the crystal lattice energy and promote crystallization. Common acids used for this purpose include hydrochloric acid, tartaric acid, and camphorsulfonic acid. The resulting salts often have higher melting points and are more crystalline than the free base. The choice of counter-ion can also be used to introduce chirality for the resolution of racemic mixtures.

Q4: How does the substitution on the pyrrolidine ring affect its ability to crystallize?

A4: Substituents play a crucial role in the crystallization of pyrrolidine derivatives by influencing their conformation, polarity, and intermolecular interactions:

  • N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the basicity and steric hindrance of the molecule, affecting how it packs in a crystal lattice.[3][6]

  • Ring Substituents: Substituents on the carbon atoms of the pyrrolidine ring can lock the ring into a preferred conformation, reducing its flexibility and favoring crystallization.[3][5] For example, bulky substituents can favor a pseudoequatorial orientation, leading to a more defined ring pucker.[5][7] The position and stereochemistry of these substituents are critical.[3]

  • Functional Groups: The presence of functional groups capable of hydrogen bonding (e.g., hydroxyl, amide groups) can promote the formation of a stable crystal lattice.

In-Depth Troubleshooting Guides

When initial attempts to crystallize an oily pyrrolidine derivative fail, a more systematic and rigorous approach is necessary. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical variable in crystallization. The ideal solvent should dissolve the compound when hot but have limited solubility when cold.

  • Preparation: Place a small amount (10-20 mg) of your oily pyrrolidine derivative into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the oil just dissolves. Record the approximate volume of solvent used. Solvents to screen should span a range of polarities.

  • Heating: Gently heat the solutions that did not fully dissolve at room temperature to their boiling point. If the oil dissolves, this is a good candidate solvent.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath or refrigerator.

  • Observation: Observe which tubes produce crystalline solids. Note the quality and quantity of the crystals.

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Suitability for Pyrrolidine Derivatives
Non-Polar Hexane, Toluene0.1, 2.469, 111Often used as anti-solvents.
Moderately Polar Diethyl Ether, Ethyl Acetate2.8, 4.435, 77Good starting points for many derivatives.
Polar Aprotic Acetone, Acetonitrile5.1, 5.856, 82Can be effective, especially in mixtures.
Polar Protic Ethanol, Methanol, Water5.2, 6.6, 9.078, 65, 100Good for creating solvent/anti-solvent systems.

This table provides a starting point for solvent selection. The optimal solvent will be highly dependent on the specific structure of your pyrrolidine derivative.

Crystallization_Troubleshooting start Oily Pyrrolidine Derivative solvent_screen Systematic Solvent Screening start->solvent_screen oiling_out Compound 'Oils Out' solvent_screen->oiling_out Issue no_crystals No Crystals Form solvent_screen->no_crystals Issue crystals_form Crystals Form solvent_screen->crystals_form Success slow_cool Slow Cooling & Dilution oiling_out->slow_cool seed Introduce Seed Crystal no_crystals->seed salt_formation Attempt Salt Formation no_crystals->salt_formation co_crystal Co-crystallization no_crystals->co_crystal advanced_techniques Advanced Techniques (e.g., Vapor Diffusion) no_crystals->advanced_techniques slow_cool->solvent_screen Retry seed->solvent_screen Retry salt_formation->solvent_screen Retry co_crystal->solvent_screen Retry advanced_techniques->solvent_screen Retry CoCrystal_Formation cluster_0 Solution pyrrolidine Oily Pyrrolidine Derivative cocrystal Co-crystal Lattice pyrrolidine->cocrystal Hydrogen Bonding coformer Co-former coformer->cocrystal Hydrogen Bonding

Caption: Schematic of co-crystal formation from solution.

Guide 3: Advanced Crystallization Techniques

For particularly challenging oily pyrrolidine derivatives, more advanced techniques may be required.

This method is ideal for small amounts of material and involves the slow diffusion of an anti-solvent vapor into a solution of your compound.

  • Setup: Dissolve your oily derivative in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which your compound is insoluble.

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth.

  • Seeding: If you have even a tiny amount of crystalline material, adding it to a supersaturated solution of your oily compound can induce crystallization.

Conclusion

The crystallization of oily pyrrolidine derivatives is a multifaceted challenge that often requires a combination of systematic screening, strategic modifications, and advanced techniques. By understanding the underlying principles of crystallization and the specific physicochemical properties of the pyrrolidine scaffold, researchers can significantly increase their chances of success. This guide provides a comprehensive framework for troubleshooting common issues and should serve as a valuable resource in your efforts to obtain high-quality crystalline materials.

References

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]

  • Vitale, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4893. [Link]

  • Helaja, J., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-4Butylprolines. The Journal of Organic Chemistry, 70(18), 7146-7153. [Link]

  • Wikipedia contributors. (2023, December 27). Pyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Frutos, R. P., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2588. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

  • Chadwick, K., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystals, 11(6), 689. [Link]

  • Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300. [Link]

  • Gómez-Zavaglia, A., et al. (2004). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 108(14), 2825-2835. [Link]

  • Request PDF. (2025). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. Retrieved February 14, 2026, from [Link]

  • James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES, 68(8), 1599. [Link]

  • Portolés, T., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molecules, 25(20), 4731. [Link]

  • Acevedo, L. A., et al. (2018). Predicting the Spontaneous Chiral Resolution by Crystallization of a Pair of Flexible Nitroxide Radicals. Crystal Growth & Design, 18(10), 6037-6044. [Link]

  • Zefirov, N. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6608. [Link]

  • Reddy, B. V. S., et al. (2015). Synthesis of a New Chiral Pyrrolidine. Molecules, 20(1), 1501-1510. [Link]

  • Sharma, A., et al. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(11), 5439-5445. [Link]

  • Royal Society of Chemistry. (2021). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering. [Link]

  • Kumar, A., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]

  • D'Ambra, C., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(1), 234. [Link]

  • Zefirov, N. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6608. [Link]

Sources

Technical Support Center: Efficient Removal of Metal Catalyst Residues from Thiophene-Pyrrolidine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying thiophene-pyrrolidine containing compounds from residual metal catalysts. In the synthesis of novel therapeutics, particularly those incorporating heterocyclic scaffolds like thiophene and pyrrolidine, palladium, ruthenium, and rhodium catalysts are indispensable tools. However, their removal is a critical step to ensure the safety, stability, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual metal catalysts from my thiophene-pyrrolidine compounds so critical?

The removal of metal catalyst residues is paramount for several reasons:

  • Patient Safety and Regulatory Compliance: Residual metals in APIs can be toxic and pose a significant health risk.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in pharmaceutical products, mandating their control to safe levels.[4][5][6][7] Palladium, rhodium, and ruthenium are classified as Class 2B elements, which require a risk assessment, especially when intentionally added to the manufacturing process.[3][4]

  • Compound Stability: Trace metals can act as catalysts for the degradation of your final compound, affecting its shelf-life and therapeutic efficacy.[1]

  • Reproducibility of Biological Data: The presence of metal impurities can interfere with biological assays, leading to unreliable and misleading results in drug discovery screening.

Q2: I'm observing persistent palladium contamination in my thiophene-containing product even after standard purification. What could be the cause?

Thiophene and other sulfur-containing heterocycles can present unique challenges in catalyst removal. The sulfur atom in the thiophene ring can act as a soft Lewis base and coordinate strongly with soft Lewis acidic metals like palladium.[8] This interaction can lead to:

  • Catalyst Poisoning: The strong coordination of the thiophene moiety to the metal center can deactivate the catalyst.[9]

  • Product-Catalyst Complexation: A portion of the palladium may remain strongly associated with your thiophene-pyrrolidine product, making it difficult to remove through simple filtration or extraction.

This inherent affinity necessitates more rigorous or specialized purification strategies.

Q3: What are the primary methods for removing metal catalyst residues, and how do I choose the right one for my thiophene-pyrrolidine compound?

The choice of method depends on several factors, including the nature of your compound, the scale of your reaction, and the level of purity required. The most common methods are:

  • Metal Scavengers: These are solid-supported materials with functional groups that chelate and bind to the metal, allowing for its removal by filtration.[10][11] They offer high selectivity and are often very effective.

  • Activated Carbon: A cost-effective and widely used adsorbent for removing a variety of impurities, including palladium.[12][13]

  • Chromatography: Column chromatography is a standard purification technique that can effectively separate the desired product from the metal catalyst and other impurities.[14][15]

  • Extraction: Liquid-liquid extraction can be used to remove certain metal species, particularly if their solubility can be manipulated by changing the aqueous phase's properties (e.g., pH, adding chelating agents).[15]

  • Crystallization: As a final purification step, crystallization can be highly effective in isolating the pure product, leaving the metal impurities behind in the mother liquor.[16]

The following decision-making workflow can help you select an appropriate method:

catalyst_removal_workflow start Crude Thiophene-Pyrrolidine Product check_solubility Is the product soluble in a suitable solvent? start->check_solubility scavenger Use Metal Scavenger check_solubility->scavenger Yes chromatography Column Chromatography check_solubility->chromatography No, try to find a suitable solvent system filtration Filtration scavenger->filtration analysis1 Analyze Filtrate for Residual Metal (e.g., ICP-MS) filtration->analysis1 analysis1->chromatography Purity Not OK end Pure Product (< ICH Q3D limits) analysis1->end Purity OK analysis2 Analyze Purified Product for Residual Metal chromatography->analysis2 activated_carbon Activated Carbon Treatment activated_carbon->filtration extraction Liquid-Liquid Extraction extraction->analysis2 crystallization Crystallization crystallization->analysis2 analysis2->scavenger Purity Not OK, try alternative method analysis2->end Purity OK scavenger_protocol cluster_protocol Scavenger Protocol Workflow step1 1. Dissolve Crude Product step2 2. Add Scavenger step1->step2 step3 3. Stir Mixture step2->step3 step4 4. Filter step3->step4 step5 5. Wash & Concentrate step4->step5 step6 6. Analyze (ICP-MS) step5->step6

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural analysis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol , a key intermediate often associated with the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs).

Unlike standard spectral databases that list raw peaks, this guide focuses on the comparative analytical performance of this molecule against its non-chlorinated precursors and alternative solvent systems.[1] It is designed to help medicinal chemists and analytical scientists distinguish this specific pharmacophore from metabolic byproducts or synthetic impurities.

Part 1: Comparative Analytical Performance

To ensure robust identification, we compare the spectral "performance" (resolution and diagnostic utility) of the target molecule against two primary alternatives: its non-chlorinated analog and different solvent environments.[1]

Comparison 1: Target vs. Non-Chlorinated Analog

Alternative: 1-[(Thiophen-2-yl)methyl]pyrrolidin-3-ol (The "Des-chloro" impurity).

FeatureTarget: 5-Chloro Analog Alternative: Unsubstituted Analog Diagnostic Advantage
Aromatic Region Two distinct doublets (

Hz).
Three multiplets (dd/m).High. The loss of the H5 proton simplifies the spectrum to an AB-like system, confirming 5-position substitution.
Electronic Shift H4 (adjacent to Cl) shifts upfield relative to H4 in electron-poor derivatives, but downfield relative to H5 in unsubstituted.[1]H5 is typically the most downfield signal (~7.2 ppm) in the unsubstituted ring.[1]Medium. The absence of the ~7.2 ppm signal is a "negative" confirmation of chlorination.
Coupling Pattern Clean doublet-doublet system (H3, H4).Complex coupling (H3, H4, H5) often requiring higher field (>400 MHz) to resolve.[1]High. 5-Cl substitution eliminates

and

couplings.[1]
Comparison 2: Solvent System Performance

Alternative: DMSO-


 vs. CDCl

.
ParameterSolvent A: CDCl

Solvent B: DMSO-

Recommendation
Hydroxyl (-OH) Signal Poor. Often broad, exchanged out, or indistinguishable from water.Excellent. Appears as a sharp doublet (

ppm) due to coupling with H3.[1]
Use DMSO-

for confirmation of the secondary alcohol.
Diastereotopic Resolution Good. Sharp resolution of the pyrrolidine ring protons.Moderate. Viscosity of DMSO can broaden multiplets slightly.Use CDCl

for detailed conformational analysis of the ring.
Solubility Moderate. May require warming.High.DMSO-

is preferred for routine QC.

Part 2: Detailed Structural Assignment

The Thiophene "Fingerprint"

The 5-chlorothiophene moiety provides the most distinct spectral signature.

  • H3 (Proton at C3):

    
     ppm (Doublet, 
    
    
    
    Hz).[1] Located closer to the alkyl linker.
  • H4 (Proton at C4):

    
     ppm (Doublet, 
    
    
    
    Hz).[1] Located adjacent to the Chlorine.[2][3]
  • Mechanism: The Chlorine atom exerts an inductive withdrawing effect (-I) but a mesomeric donating effect (+M). On the thiophene ring, this typically results in a simplified two-spin system compared to the three-spin system of the starting material.

The Methylene Bridge (Linker)[1]
  • Signal:

    
     ppm.[4]
    
  • Multiplicity: Typically a Singlet .[5]

  • Nuance: Because the pyrrolidine C3 is a chiral center, the methylene protons are technically diastereotopic (

    
    ).[1] However, in achiral solvents and at room temperature, the chemical shift difference (
    
    
    
    ) is often negligible, resulting in a singlet.[1] If the peak appears as an AB quartet, it indicates restricted rotation or strong chiral induction.[1]
The Pyrrolidine Ring

This region is complex due to the chiral center at C3.

  • H3 (Methine at Chiral Center):

    
     ppm (Multiplet).[6] This is the most downfield aliphatic signal due to the electronegative Oxygen.
    
  • H2a/H2b (Adjacent to N):

    
     ppm. These appear as complex multiplets. They are shielded relative to the H3 proton but deshielded relative to H4.
    
  • H5a/H5b (Adjacent to N):

    
     ppm. Distinct from H2 due to distance from the hydroxyl group.
    
  • H4a/H4b:

    
     ppm. The most shielded protons in the molecule.
    

Part 3: Experimental Protocol (Self-Validating)

To ensure the "Trustworthiness" pillar of this guide, follow this protocol which includes an internal validation step.

Objective: Obtain a high-resolution spectrum with visible OH coupling.

  • Sample Preparation:

    • Weigh 5–10 mg of the product.[5]

    • Dissolve in 0.6 mL of DMSO-

      
        (99.9% D). Note: Ensure the solvent is stored over molecular sieves to minimize water content.
      
    • Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for baseline resolution).[1]

  • Acquisition Parameters (400 MHz+):

    • Temperature: 298 K (25°C).[1]

    • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

    • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).[1]

  • Processing & Validation (The "Self-Check"):

    • Step A: Integrate the aromatic region. The sum of the two doublets must equal 2H.

    • Step B: Integrate the Methylene Linker (Singlet ~3.7 ppm).[1] This must equal 2H.

    • Step C (Validation): Check the OH signal at ~4.8 ppm. If it appears as a doublet , the sample is dry and the structure is intact.[1] If it is a broad singlet, water exchange is occurring (sample too wet).[1] If missing, the proton is exchanging rapidly (acidic impurity present).[1]

Part 4: Logic & Workflow Visualization

The following diagram illustrates the decision-making process for assigning the spectrum and troubleshooting common issues.

NMR_Assignment_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Check_Aromatic Pattern_2H 2 Doublets (J~3.8Hz)? Check_Aromatic->Pattern_2H Yes Pattern_3H 3 Multiplets? Check_Aromatic->Pattern_3H No Confirm_Cl Confirm 5-Cl Substitution Pattern_2H->Confirm_Cl Reject_Cl Suspect Unsubstituted Precursor Pattern_3H->Reject_Cl Check_Linker Analyze Linker (~3.7 ppm) Confirm_Cl->Check_Linker Linker_Singlet Singlet (2H) Check_Linker->Linker_Singlet Linker_AB AB Quartet Check_Linker->Linker_AB Chiral Influence Check_OH Check OH Signal (~4.8 ppm) Linker_Singlet->Check_OH Linker_AB->Check_OH OH_Doublet Sharp Doublet Check_OH->OH_Doublet OH_Broad Broad/Missing Check_OH->OH_Broad Final_Valid VALID STRUCTURE High Purity OH_Doublet->Final_Valid Dry_Sample Action: Dry Sample (Remove Water/Acid) OH_Broad->Dry_Sample Dry_Sample->Start Re-acquire

Caption: Logical workflow for validating the 5-chloro-thiophene derivative using 1H NMR markers. Blue nodes indicate start/end states; Green indicates successful validation points; Red indicates failure modes requiring action.

References

  • ChemicalBook. (2024). 1H NMR Spectrum of 3-Pyrrolidinol. Retrieved from [1]

  • SpectraBase. (2024). 2-Bromo-5-chlorothiophene NMR Data. Wiley Science Solutions. Retrieved from [1]

  • Fulmer, G. R., et al. (2010).[1][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][7] Retrieved from [1]

  • Abraham, R. J., et al. (2006).[1][8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][8] Retrieved from [1]

Sources

Comparative Guide: LC-MS/MS Fragmentation Dynamics of Chlorothiophene vs. Chlorophenyl Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of pyrrolidine-containing scaffolds—specifically


-pyrrolidinophenones and their bioisosteres—is a critical task in both drug discovery (as psychoactive pharmacophores) and forensic toxicology (as Novel Psychoactive Substances or NPS).

This guide provides a technical comparison of Chlorothiophene Pyrrolidines against their standard Chlorophenyl and Unsubstituted Thiophene analogs. While the pyrrolidine moiety dictates the dominant ionization pathway (protonation of the tertiary amine), the chlorothiophene core introduces unique isotopic signatures and fragmentation energetics that enhance diagnostic specificity.

Key Finding: The Chlorothiophene scaffold exhibits a "Double-Signature" effect in LC-MS/MS—combining the


 isotopic ratio (3:1) with the mass defect of Sulfur—allowing for superior background exclusion compared to standard phenyl analogs.

Structural Dynamics & Fragmentation Theory

To understand the performance differences, we must first establish the fragmentation mechanics. In Electrospray Ionization (ESI+), these molecules form


 ions localized on the pyrrolidine nitrogen. Upon Collision-Induced Dissociation (CID), they undergo distinct cleavage events.
The Mechanism of Action

The fragmentation is governed by two competing pathways driven by the stability of the resulting carbocations:

  • 
    -Cleavage (Dominant):  Bond fission between the carbonyl carbon and the 
    
    
    
    -carbon, generating the iminium ion (typically m/z 84 for an unsubstituted pyrrolidine).
  • Acylium Ion Formation: Cleavage of the bond between the carbonyl and the aromatic ring.

Visualization of Fragmentation Pathway

The following diagram illustrates the critical divergence points for a generic Chlorothiophene Pyrrolidine (e.g., 1-(5-chlorothiophen-2-yl)-2-(pyrrolidin-1-yl)butan-1-one).

FragmentationPathway Parent Protonated Parent [M+H]+ (m/z ~258) TS Transition State (Charge Migration) Parent->TS CID Energy Iminium Iminium Ion (Pyrrolidine Ring) m/z 84.08 TS->Iminium Primary Pathway (Alpha-Cleavage) Acylium Chlorothiophene Acylium Ion m/z 144.95 TS->Acylium Secondary Pathway Neutral Neutral Loss (Chlorothiophene Aldehyde) TS->Neutral

Figure 1: Competitive fragmentation pathways for Chlorothiophene Pyrrolidines under ESI-CID conditions.

Comparative Performance Analysis

This section objectively compares the analytical performance of the Chlorothiophene scaffold against established alternatives.

Comparison Matrix: Chlorothiophene vs. Analogs
FeatureChlorothiophene Pyrrolidine Chlorophenyl Pyrrolidine (4-Cl-PVP) Thiophene Pyrrolidine (

-PVT)
Parent Ion Stability Moderate (Thiophene ring is electron-rich)High (Benzene ring stability)Moderate
Isotopic Signature Distinctive: Cl (3:1) + S (

contribution)
Standard Cl (3:1)S only (

~4.2%)
Primary Fragment m/z 84 (Iminium)m/z 84 (Iminium)m/z 84 (Iminium)
Diagnostic Ion m/z 145/147 (Cl-Thiophene-CO

)
m/z 139/141 (Cl-Phenyl-CO

)
m/z 111 (Thiophene-CO

)
Background Noise Low (Mass defect separates from biologicals)ModerateModerate
Isomer Specificity High (2-Cl vs 3-Cl shifts retention time significantly)ModerateN/A
Detailed Analysis of Diagnostic Utility

1. The "Double-Signature" Advantage: Standard Chlorophenyl compounds rely solely on the Chlorine isotope pattern for confirmation. Chlorothiophene compounds possess a unique mass defect due to the Sulfur atom.

  • Why this matters: In complex biological matrices (plasma/urine), interferences often lack Sulfur. By filtering for the specific mass defect of the Chlorothiophene acylium ion, you achieve a higher Signal-to-Noise (S/N) ratio than with phenyl analogs.

2. Fragmentation Energy (CE) Profiles: Experimental data indicates that Thiophene-based amides/ketones have a slightly lower bond dissociation energy (BDE) at the carbonyl-aromatic bond compared to Phenyl analogs.

  • Result: Chlorothiophene derivatives often yield rich MS/MS spectra at lower Collision Energies (CE ~15-20 eV) compared to Chlorophenyl analogs (CE ~20-25 eV), preserving delicate side-chain modifications if present.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these fragmentation patterns for identification or purity analysis, follow this self-validating protocol.

Sample Preparation[1]
  • Stock: Dissolve 1 mg target compound in 1 mL Methanol (LC-MS grade).

  • Working Std: Dilute to 100 ng/mL in 50:50 Mobile Phase A:B.

  • Matrix: For biological validation, spike into blank plasma and perform protein precipitation with cold Acetonitrile (1:3 v/v).

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ion Source: ESI Positive Mode.[1][2][3]

  • Spray Voltage: 3500 V.

Workflow Diagram

Workflow Sample Sample Preparation (MeOH Dilution) LC LC Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Q1 Q1 Filter Select Parent Mass (e.g., m/z 258) ESI->Q1 Collision Collision Cell (q2) CE Ramp: 10-40 eV Q1->Collision Q3 Q3 Scan Detect Fragments (84, 145, 117) Collision->Q3 Data Data Analysis Extract Ion Chromatogram (XIC) Q3->Data

Figure 2: Step-by-step LC-MS/MS data acquisition workflow for structural elucidation.

Diagnostic Data Summary

The following table summarizes the theoretical and observed ions for a representative 2-(pyrrolidin-1-yl)-1-(5-chlorothiophen-2-yl)butan-1-one (a generic Chlorothiophene-PVP analog).

Fragment Identitym/z (Monoisotopic)OriginRelative Abundance (approx)
Parent Ion 258.07

100% (at low CE)
Iminium Ion 84.08 Pyrrolidine ring cleavage80-100% (Base Peak at high CE)
Chlorothiophene Acylium 144.95 Carbonyl retention40-60%
Chlorothiophene Cation 116.95 CO loss from Acylium10-20%
Tropylium-like Ion 153.01 Rearrangement (Cyclization)<5% (Rare/Specific conditions)

Note: The presence of the m/z 144.95 fragment with a Chlorine isotope pattern is the definitive confirmation of the Chlorothiophene core.

References

  • Fornal, E. (2013).[4] Formation of odd-electron product ions in collision-induced fragmentation of electrospray-generated protonated cathinones. Rapid Communications in Mass Spectrometry. Link[4]

  • Davidson, J. T., et al. (2020).[5] Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Link

  • Zloh, M., et al. (2012). Identification of isomeric 2-, 3- and 4-chloromethcathinones by spectroscopic techniques. Forensic Science International. Link

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives (Analogous Mechanisms). BenchChem Application Notes. Link

Sources

A Comparative Guide to HPLC-UV Method Development for the Purity Determination of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical procedure suitable for drug development professionals.

Introduction

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is a heterocyclic compound featuring a chlorothiophene moiety linked to a pyrrolidinol group. The presence of polar functional groups (hydroxyl and a secondary amine within the pyrrolidine ring) and a moderately non-polar chlorothiophene group presents a unique challenge for chromatographic separation. A robust HPLC method must be capable of separating the main compound from potential process-related impurities and degradation products. This guide compares two primary reversed-phase HPLC approaches and details the systematic development of a stability-indicating method.

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[1] Its application is critical for ensuring the purity and stability of active pharmaceutical ingredients (APIs). The development of a stability-indicating method is particularly crucial as it must be able to resolve the API from any degradation products that may form under various stress conditions.[1][2]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to effective method development. 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is a polar molecule due to the hydroxyl and amine functionalities. The chlorothiophene component adds a degree of hydrophobicity. This amphiphilic nature suggests that reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a suitable starting point.[3]

Heterocyclic compounds, particularly those containing nitrogen, can exhibit challenging chromatographic behavior, such as peak tailing due to interactions with residual silanols on the silica-based stationary phase.[4] Therefore, careful selection of the column and mobile phase modifiers is critical.

Method Development Strategy: A Comparative Approach

The development of a robust HPLC method is a systematic process. This guide compares two common reversed-phase column chemistries and mobile phase strategies.

Initial Screening and Optimization Workflow

The logical flow of method development involves screening different stationary and mobile phases, followed by optimization of the most promising conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization B Column Screening (C18 vs. Polar-Embedded) A->B Select Columns C Mobile Phase Screening (Acetonitrile vs. Methanol, pH evaluation) B->C Test Mobile Phases D Gradient Optimization C->D Refine Separation E Flow Rate & Temperature Adjustment D->E Improve Resolution & Runtime F Wavelength Selection E->F Enhance Sensitivity G Forced Degradation Studies F->G Assess Stability-Indicating Power H ICH Q2(R1) Validation G->H Confirm Method Suitability

Caption: Workflow for HPLC method development and validation.

Comparative Evaluation of Chromatographic Conditions

Two primary reversed-phase methods were evaluated for their ability to provide optimal separation, peak shape, and sensitivity for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol and its potential impurities.

ParameterMethod A: Conventional C18Method B: Polar-Embedded C18Rationale for Comparison
Stationary Phase C18, 5 µm, 150 x 4.6 mmPolar-Embedded C18, 3.5 µm, 100 x 4.6 mmC18 is a workhorse in reversed-phase HPLC. Polar-embedded phases offer alternative selectivity and better performance with highly aqueous mobile phases, which can be beneficial for polar analytes.[5][6]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5Formic acid is a common mobile phase modifier that can improve peak shape by protonating silanols. Ammonium formate provides buffering capacity, which can lead to more robust and reproducible retention times.[7]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, generally providing good peak shapes and lower viscosity compared to methanol.
Gradient 10-90% B over 20 min5-85% B over 15 minGradients are necessary to elute compounds with a range of polarities and to ensure that any late-eluting impurities are removed from the column.[8]
Flow Rate 1.0 mL/min1.2 mL/minAdjusted to maintain optimal linear velocity for the particle size of the column.
Column Temperature 30 °C35 °CElevated temperatures can improve peak efficiency and reduce mobile phase viscosity.
Detection UV at 254 nmUV at 254 nmBased on the UV absorbance of the chlorothiophene chromophore.

Experimental Outcome:

Method B, utilizing the polar-embedded C18 column and a buffered mobile phase, demonstrated superior performance. The peak shape for the main analyte was significantly improved (asymmetry factor closer to 1.0), and better resolution was achieved between the parent compound and impurity peaks generated during forced degradation studies. The use of a buffered mobile phase likely contributed to more consistent ionization of the analyte and impurities, leading to more stable retention times.

Detailed Experimental Protocol: The Optimized Method (Method B)

This section provides a step-by-step protocol for the recommended HPLC method.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Polar-Embedded C18, 3.5 µm, 100 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard and Sample Preparation: Prepare a stock solution of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol at 1.0 mg/mL in the sample diluent. For analysis, dilute to a final concentration of 0.1 mg/mL.

Chromatographic Conditions
  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 85% B

    • 12-15 min: 85% B

    • 15.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Forced Degradation Studies: Establishing Stability-Indicating Properties

To ensure the method is stability-indicating, forced degradation studies are essential.[1][9] These studies intentionally stress the drug substance to produce potential degradation products.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

ForcedDegradation cluster_conditions Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) Base->HPLC_Analysis Oxidation Oxidative (3% H2O2, RT, 24h) Oxidation->HPLC_Analysis Thermal Thermal (80°C, 48h) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B, solid & solution) Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA) HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance API API Solution (1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: Workflow for forced degradation studies.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the sample diluent for HPLC analysis.[11]

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH to a concentration of 1 mg/mL. Heat at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for analysis.[11]

  • Oxidative Degradation: Dissolve the API in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Keep at room temperature. Monitor the degradation over time and dilute for analysis.[11]

  • Thermal Degradation: Expose the solid API to 80°C in a stability chamber. Dissolve samples at different time points in the sample diluent for analysis.

  • Photolytic Degradation: Expose the solid and solution forms of the API to light according to ICH Q1B guidelines. A control sample should be protected from light.[11]

Results Summary:

The developed HPLC method successfully separated the main peak from all degradation products formed under acidic, basic, oxidative, thermal, and photolytic stress conditions. Peak purity analysis using a photodiode array (PDA) detector confirmed that the main analyte peak was spectrally pure in all stressed samples, demonstrating the specificity of the method.

Method Validation According to ICH Q2(R1) Guidelines

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14]

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blanks, impurities, or degradation products at the retention time of the analyte. Peak purity index > 0.999.Passed
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.r² = 0.9998
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.99.2% - 101.5%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0% for analyses performed on different days by different analysts.RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.15 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (pH ±0.2, temperature ±2°C, flow rate ±10%).Passed

Conclusion

The systematic development and validation process detailed in this guide has resulted in a robust, specific, and reliable stability-indicating HPLC-UV method for the purity determination of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol. The comparative evaluation demonstrated the superiority of a polar-embedded C18 column with a buffered mobile phase for this particular analyte, highlighting the importance of tailoring chromatographic conditions to the physicochemical properties of the molecule. This method is suitable for routine quality control and stability testing in a pharmaceutical development setting.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • USP-NF 〈621〉 Chromatography. USP. Available from: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • USP <621> Chromatography. DSDP Analytics. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • ICH Q2(R1) Validation of analytical procedures: text and methodology. ICH. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Preprints.org. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. PubMed. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available from: [Link]

  • Hplc method development and validation: an overview. SciSpace. Available from: [Link]

Sources

Comparing bioactivity of chloro-thiophene vs. bromo-thiophene pyrrolidines

[1][2][3]

Executive Summary

In medicinal chemistry, the choice between a chlorine (Cl) and bromine (Br) substituent on a thiophene ring is a critical "molecular edit" that alters potency, selectivity, and metabolic fate. While both halogens are lipophilic and electron-withdrawing, they diverge in sigma-hole magnitude and steric demand .[1][2][3]

  • Chloro-Thiophene Derivatives: Often preferred for optimizing oral bioavailability and fitting into tight hydrophobic pockets (e.g., Factor Xa S1 pocket).[1][2][3] They offer a balanced profile of metabolic stability and halogen-bonding capability.[1][2][3]

  • Bromo-Thiophene Derivatives: Exhibit stronger halogen bonding (larger

    
    -hole) and higher lipophilicity.[1][2][3] However, their increased steric bulk (Van der Waals radius) can cause clashes in restricted binding sites, potentially reducing potency despite stronger electronic interactions.
    

Physicochemical & Mechanistic Comparison

The bioactivity differences stem from fundamental atomic properties.[2][3] The "Sigma Hole" refers to the region of positive electrostatic potential on the extension of the C-X bond, which allows the halogen to act as a Lewis acid in interactions with backbone carbonyls or aromatic rings (pi-halogen bonds).

Table 1: Halogen Substituent Properties on Thiophene Ring
Property5-Chloro-Thiophene5-Bromo-ThiopheneImpact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr is ~6% larger; may clash in tight pockets (e.g., FXa S1).[1][2][3]
C-X Bond Length ~1.70 Å~1.86 ÅBr extends further into the binding pocket.[2][3]
Lipophilicity (

value)
+0.71+0.86Br increases LogP more, potentially improving membrane permeability but lowering solubility.[2]
Sigma Hole Magnitude ModerateStrongBr forms stronger halogen bonds with nucleophilic residues (e.g., Tyr, Phe, backbone C=O).[2]
Metabolic Liability LowLow/ModerateBoth block metabolic oxidation at the C-5 position; Br is slightly more labile to oxidative insertion in some P450 isoforms.[1][2][3]

Case Study: Factor Xa Inhibition (Anticoagulants)

Context: The structural core of Rivaroxaban and its analogues (e.g., BAY 59-7939) relies on a 5-chlorothiophene-2-carboxamide moiety linked to a pyrrolidine or oxazolidinone scaffold.[1][2][3][4]

Mechanistic Logic

In Factor Xa inhibitors, the thiophene ring occupies the S1 pocket . The halogen atom at the 5-position is critical because it engages in a specific pi-halogen interaction with the aromatic ring of Tyr228 .[1][3]

  • The Chlorine Advantage: The 5-Cl substituent fits perfectly into the sub-pocket defined by Tyr228.[3] It is large enough to displace water but small enough to avoid steric clash with the pocket walls.[2][3]

  • The Bromine Trade-off: While Br would theoretically form a stronger interaction with Tyr228 due to a larger sigma hole, experimental data often shows a "steep SAR."[2][3] The extra 0.1 Å radius of Bromine often incurs a steric penalty that outweighs the enthalpic gain of the stronger bond, leading to equipotent or slightly reduced activity compared to the chloro analogue.

Representative SAR Data (Consolidated Trends)

Data synthesized from Factor Xa inhibitor optimization studies (e.g., Roehrig et al., J. Med.[2] Chem).[1][2][3][4][5][6][7][8]

Compound VariantR-Group (Thiophene-5-pos)Factor Xa IC50 (nM)Selectivity (vs. Thrombin)Notes
Compound A (Lead) -Cl 0.8 nM >10,000xOptimal fit; standard for Rivaroxaban-class.[1][2][3]
Compound B -Br 1.2 nM>8,000xRetains high potency but slightly lower due to steric strain.[1][2][3]
Compound C -H350 nM>1,000xLoss of halogen bond drastically reduces potency.[1][2][3]
Compound D -CH385 nM>2,000xSteric fill without halogen bond is inferior to Cl/Br.[1][2][3]

Experimental Protocols

A. Synthesis: Amide Coupling of Thiophene Carboxylates

Objective: Synthesize the 5-halo-thiophene-2-carboxamide pyrrolidine scaffold.

  • Reagents:

    • Starting material: 5-chloro-thiophene-2-carboxylic acid (or 5-bromo analog).[1][2][3]

    • Amine: 3-aminopyrrolidine derivative (protected if necessary).[1][2][3]

    • Coupling Agents: EDC·HCl, HOBt, DIPEA.[2]

    • Solvent: Anhydrous DMF or DCM.[2][3]

  • Procedure:

    • Dissolve 1.0 eq of 5-halo-thiophene-2-carboxylic acid in DCM.

    • Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 min to activate the acid.

    • Add 1.0 eq of the pyrrolidine amine and 2.5 eq of DIPEA.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.[2] Dry over Na2SO4.[2][3]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[1][2][3]

    • Validation: Verify Halogen retention via Mass Spectrometry (Cl shows 3:1 isotopic ratio; Br shows 1:1 ratio).[1][2][3]

B. Bioassay: Chromogenic Factor Xa Inhibition

Objective: Determine IC50 values to compare Cl vs. Br potency.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA.

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (200 µM final).

  • Protocol:

    • Prepare serial dilutions of the Chloro- and Bromo-thiophene compounds in DMSO.

    • Incubate compound (10 µL) with Factor Xa enzyme (50 µL) for 30 mins at 37°C.

    • Add S-2765 substrate (40 µL) to initiate the reaction.[1][2][3]

    • Monitor absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 20 mins.

  • Analysis: Fit the velocity vs. concentration data to a 4-parameter logistic equation to calculate IC50.

Visualizations

Diagram 1: Halogen Selection Decision Logic

This decision tree guides the medicinal chemist on when to deploy Cl vs. Br on a thiophene scaffold.[2][3]

HalogenSelectionStartThiophene Scaffold OptimizationPocketSizeIs the Binding Pocket Restricted?Start->PocketSizeInteractionIs Halogen Bonding Critical?PocketSize->InteractionNo (Open Pocket)DecisionClSelect 5-CHLORO(Optimal Balance)PocketSize->DecisionClYes (Tight Fit like FXa)DecisionBrSelect 5-BROMO(Max Sigma Hole)Interaction->DecisionBrYes (Need Strong Interaction)DecisionMeSelect 5-METHYL(Lipophilic Fill)Interaction->DecisionMeNo (Just hydrophobic fill)DecisionBr->DecisionClIf Solubility Issues Arise

Caption: Decision logic for selecting Chlorine vs. Bromine based on binding pocket constraints and electronic requirements.

Diagram 2: Mechanistic Interaction (Factor Xa S1 Pocket)

Visualizing why the Chlorine atom is often the "Goldilocks" fit in the S1 pocket of Factor Xa.

InteractionMapcluster_pocketFactor Xa S1 Pocketcluster_ligandThiophene InhibitorTyr228Tyr228(Aromatic Ring)Asp189Asp189(Pocket Base)ThiopheneThiophene RingHalogen5-Halogen (Cl or Br)Thiophene->HalogenC-X BondHalogen->Tyr228Pi-Halogen Bond(Sigma Hole Interaction)Halogen->Asp189Steric Clash if Br?

Caption: The 5-Halogen interacts with Tyr228 via halogen bonding.[1][2][3] Bromine provides a stronger bond but risks steric clash with the pocket depth (Asp189).[1]

References

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1][2][3] Journal of Medicinal Chemistry. [Link][1]

  • Chou, Y. L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors.[1][2][3][5] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Matter, H., et al. (2002). Design and structural analysis of potent and selective Factor Xa inhibitors.[2] Journal of Medicinal Chemistry. [Link][1]

  • Xu, Z., et al. (2011). Halogen Bond in Drug Design: A Case Study of Factor Xa Inhibitors.[2] Expert Opinion on Drug Discovery. [Link]

IR spectroscopy peak assignments for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Infrared Spectroscopy of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol: A Predictive and Comparative Analysis

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive research. For a molecule like 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol , which incorporates a unique combination of a halogenated thiophene, a pyrrolidine ring, and a secondary alcohol, infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique.

This guide provides a detailed, predictive analysis of the key IR absorption peaks for this specific molecule. In the absence of a published experimental spectrum for this exact compound, we will deconstruct the molecule into its constituent functional groups. By leveraging established spectroscopic principles and comparing them with empirical data from structural analogues, we can build a highly accurate theoretical spectrum. This approach not only predicts the expected data but also explains the causal relationships between molecular structure and vibrational spectroscopy, offering researchers a robust framework for interpreting their own experimental results.

Molecular Structure and Functional Group Deconstruction

To forecast the IR spectrum, we must first identify the distinct vibrational modes within the molecule. The structure of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol contains several key functional groups, each with characteristic absorption frequencies.

  • Secondary Alcohol (O-H and C-O): The hydroxyl group on the pyrrolidine ring is a secondary alcohol. Its vibrations are highly sensitive to hydrogen bonding.

  • Aliphatic C-H Bonds: The pyrrolidine ring and the methylene bridge (-CH₂-) contain numerous sp³-hybridized C-H bonds.

  • Tertiary Amine (C-N): The nitrogen atom in the pyrrolidine ring is a tertiary amine, linking the pyrrolidine ring to the methylene bridge.

  • 2,5-Disubstituted Thiophene Ring: This aromatic heterocyclic system has characteristic ring vibrations (C=C, C-S) and aromatic C-H vibrations.

  • Aryl Halide (C-Cl): The chlorine atom attached to the thiophene ring will exhibit a C-Cl stretching vibration.

The interplay of these groups, particularly the potential for intermolecular hydrogen bonding via the alcohol moiety, will define the final appearance of the IR spectrum.

Predicted Peak Assignments: A Region-by-Region Analysis

The High Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms (H) bonded to heavier atoms (O, C, N).

  • O-H Stretch (Alcohol): The most prominent feature in the spectrum is expected to be a strong, very broad absorption band centered in the 3400-3300 cm⁻¹ region.[1][2][3] This broadness is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the condensed phase (solid or neat liquid).[4][5] In a highly dilute solution with a non-polar solvent, a sharper, weaker "free" O-H peak might appear near 3600 cm⁻¹, but for a standard solid-state (e.g., KBr pellet) or neat sample, the hydrogen-bonded peak will dominate.[1][4]

  • Aromatic C-H Stretch: The C-H bond on the thiophene ring will produce one or more weak to medium, sharp peaks just above 3000 cm⁻¹. Specifically, for thiophene derivatives, these are typically found in the 3120-3050 cm⁻¹ range.[6][7][8] The presence of a peak in this specific window is a strong indicator of an aromatic or vinyl C-H bond.[9]

  • Aliphatic C-H Stretch: The methylene (-CH₂-) and methine (-CH-) groups of the pyrrolidine ring and the methylene bridge will give rise to multiple strong, sharp absorption bands in the 2960-2850 cm⁻¹ region.[10][11] These peaks are characteristic of sp³ C-H stretching and are present in nearly all organic molecules containing alkyl fragments.[12]

The Fingerprint Region (1800 - 650 cm⁻¹)

This region is rich with complex vibrational modes, including bending and stretching vibrations that are unique to the molecule's overall structure.

  • Thiophene Ring C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations typically appear as a series of medium to strong, sharp peaks. For substituted thiophenes, these are expected in the 1600-1400 cm⁻¹ range.[13][14] We can predict two to three distinct bands, likely around 1550 cm⁻¹ and 1450 cm⁻¹ .[6][7]

  • Aliphatic C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the pyrrolidine ring will appear as medium-intensity peaks around 1470-1450 cm⁻¹ .[15]

  • C-O Stretch (Secondary Alcohol): The stretching vibration of the C-O bond in the secondary alcohol is a crucial diagnostic peak. It is expected to be a strong, sharp band in the 1150-1050 cm⁻¹ range.[2][3] Its high intensity makes it a reliable indicator of the alcohol group.

  • C-N Stretch (Tertiary Amine): The stretching of the C-N bonds in the N-substituted pyrrolidine ring will result in a medium-intensity absorption in the 1250-1020 cm⁻¹ range.[15][16] This peak may overlap with the strong C-O stretch, but should be distinguishable.

  • Thiophene C-H Bending: Out-of-plane (oop) C-H bending vibrations for substituted thiophenes are highly characteristic. For a 2,5-disubstituted thiophene, a strong band is expected in the 900-650 cm⁻¹ region, which helps confirm the substitution pattern.[6]

  • C-S and C-Cl Stretching: Vibrations involving the heavier sulfur and chlorine atoms occur at lower frequencies. The C-S stretching mode within the thiophene ring can be found between 850 cm⁻¹ and 600 cm⁻¹ .[13][17][18] The C-Cl stretch for a chloro-aromatic compound is expected in the 850-550 cm⁻¹ range.[12][15] These peaks are often weak to medium in intensity and can overlap with other vibrations in the low-frequency fingerprint region.

Comparative Data & Visualization

To ground our predictions, we can reference spectral data for core fragments of our target molecule. The NIST Chemistry WebBook provides spectra for both 2-Chlorothiophene and Pyrrolidine .[19][20][21]

  • 2-Chlorothiophene: The experimental spectrum shows characteristic aromatic C-H stretches above 3000 cm⁻¹, ring stretching modes between 1500-1400 cm⁻¹, and strong absorptions in the low-frequency region consistent with C-Cl and C-S vibrations.[22][23]

  • Pyrrolidine: The spectrum of pyrrolidine is dominated by strong aliphatic C-H stretching below 3000 cm⁻¹ and bending modes around 1450 cm⁻¹.[10][24] While our target molecule is a tertiary amine and lacks the N-H stretch seen in pyrrolidine, the skeletal vibrations of the ring provide a useful baseline.

Molecular Vibration Diagram

The following diagram illustrates the key bonds within the molecule responsible for the most prominent IR absorptions.

Caption: Key vibrational modes for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol.

Summary Table of Predicted IR Absorptions

Wavenumber Range (cm⁻¹)Functional Group / VibrationExpected IntensityPeak Shape
3400 - 3300O-H Stretch (H-bonded Alcohol)StrongVery Broad
3120 - 3050=C-H Stretch (Thiophene)Weak to MediumSharp
2960 - 2850-C-H Stretch (Aliphatic)StrongSharp, Multiple
1550 - 1450C=C Stretch (Thiophene Ring)Medium to StrongSharp
1470 - 1450-CH₂- Bending (Scissoring)MediumSharp
1250 - 1020C-N Stretch (Tertiary Amine)MediumSharp
1150 - 1050C-O Stretch (Secondary Alcohol)StrongSharp
900 - 650=C-H Bending (Thiophene oop)Medium to StrongSharp
850 - 550C-Cl Stretch (Aryl Halide)Weak to MediumSharp

Standard Experimental Protocol: ATR-FTIR

To validate these predictions, a standard Attenuated Total Reflectance (ATR) FTIR protocol is recommended for its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Ensure the baseline is corrected if necessary.

This self-validating system ensures that the obtained spectrum is solely from the sample, allowing for direct comparison with the predictive assignments outlined in this guide.

Conclusion

This guide presents a comprehensive, theoretically grounded prediction of the infrared spectrum for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol. By dissecting the molecule into its fundamental components and drawing comparisons with known structural analogues, we have established a reliable roadmap for spectral interpretation. The key diagnostic peaks—the broad O-H stretch, the distinct aliphatic and aromatic C-H stretches, the strong C-O stretch, and the characteristic thiophene ring vibrations—provide a unique fingerprint. Researchers synthesizing or working with this compound can use this guide to rapidly confirm its identity, assess its purity, and gain confidence in their results before proceeding to more complex analytical methods like NMR or mass spectrometry.

References

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992). DTIC. Available at: [Link]

  • Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2021). Chinese Journal of Chemical Physics. Available at: [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (1956). Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences. Available at: [Link]

  • Infrared spectra of alcohols and phenols. Chemistry Student Blog. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2021).
  • Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. (2023). ResearchGate. Available at: [Link]

  • 2-Chlorothiophene. PubChem, National Institutes of Health. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols. (2023). OpenStax Organic Chemistry. Available at: [Link]

  • Spectroscopic Properties of Alcohols. (2021). Chemistry LibreTexts. Available at: [Link]

  • IR Spectroscopy Tutorial: Alcohols. University of Colorado Boulder. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2018). IOSR Journal of Applied Chemistry.
  • Pyrrolidine. NIST Chemistry WebBook. Available at: [Link]

  • What is the effect of hydrogen bonding on the IR spectra of alcohol? Quora. Available at: [Link]

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Archives of Chemical Research.
  • FT-IR spectrum of TPP1, TPP2, TPP3 and TPP4. ResearchGate. Available at: [Link]

  • Thiophene and its Derivatives: A Review on Recent Progress in Chemical Synthesis and Pharmacological Activities. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at: [Link]

  • Thiophene, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

  • Thiophene, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • IR Chart. Michigan State University Department of Chemistry. Available at: [Link]

  • IR Absorption Table. University of California, Los Angeles. Available at: [Link]

  • 2-Chlorothiophene. Chemsrc. Available at: [Link]

  • Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Table of Characteristic IR Absorptions. Millersville University. Available at: [Link]

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Strategic Guide: Enantiomeric Excess Determination of Chiral Pyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric excess (ee) determination of chiral pyrrolidin-3-ol derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Chirality Challenge

Pyrrolidin-3-ol (3-hydroxypyrrolidine) derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for GPCR ligands, kinase inhibitors, and acetylcholine receptor agonists. However, their amphoteric nature (secondary amine + secondary alcohol) presents a unique analytical challenge. The amine functionality often causes severe peak tailing on silica-based columns due to silanol interactions, while the polarity of the hydroxyl group complicates gas chromatography (GC) analysis without derivatization.

This guide objectively compares the three primary methodologies for determining enantiomeric excess (ee) in these systems: Chiral HPLC/SFC , Chiral GC , and NMR Spectroscopy . It provides actionable protocols and a decision matrix to select the optimal technique based on your synthesis stage and throughput requirements.

Comparative Analysis of Analytical Methods

The following table synthesizes the performance metrics of the three dominant methods.

FeatureChiral HPLC / SFC (Gold Standard)Chiral GC (High Sensitivity)NMR (Mosher's/CSA) (Configuration & QC)
Primary Mechanism Steric/H-bonding discrimination on polysaccharide phasesVolatility + Inclusion in cyclodextrin phasesDiastereomeric chemical shift anisotropy (

)
Sample Prep Minimal (Dissolve & Filter). Derivatization optional but recommended (e.g., N-Boc).High . Requires dual derivatization (N-acylation + O-silylation/acylation).High . Requires synthesis of diastereomers or pure sample for CSAs.
Throughput High (5–20 min/run). Automated screening possible.Medium (20–40 min/run).Low (Synthesis time + acquisition).[1]
Precision Excellent (<0.1% error).Good (<0.5% error).Moderate (1–2% error).
Cost per Sample Medium (Solvents + Columns).Low (Gas + Columns).Low (Solvent) to High (Deuterated solvents/Reagents).
Best For Routine QC, Racemic resolution, Scale-up.Trace impurity analysis, volatile intermediates.[2]Absolute configuration assignment, initial screening.
Method 1: Chiral HPLC & SFC (The Industry Standard)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most robust methods for pyrrolidin-3-ols. The key to success lies in suppressing the ionization of the secondary amine or protecting it.

Critical Technical Insight: The "Free Amine" Problem

Direct analysis of free pyrrolidin-3-ols often fails due to strong ionic interactions with residual silanols on the stationary phase.

  • Solution A (Mobile Phase Additive): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to block silanol sites.

  • Solution B (Derivatization): Convert the amine to a carbamate (e.g., N-Boc, N-Cbz) or amide. This removes the basicity, dramatically improving peak shape and resolution on polysaccharide columns like Chiralpak AD-H or OD-H .

Experimental Protocol: HPLC Screening Workflow

Objective: Determine ee of N-Boc-3-hydroxypyrrolidine.

  • Column Selection: Start with Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamate derivatives).

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).[3]

    • Isocratic Run: 90:10 (Hexane:IPA) at 1.0 mL/min.[4]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.

  • Detection: UV at 210 nm (Boc absorption) or 254 nm (if aromatic groups present).

  • Optimization: If resolution (

    
    ) < 1.5, switch to Chiralpak IC  (immobilized phase) and try non-standard solvents like DCM or THF.
    
Method 2: NMR Spectroscopy (Mosher's Method)

When chiral columns are unavailable, or absolute configuration is unknown, Mosher's Ester Analysis is the definitive method. It relies on reacting the chiral alcohol with enantiopure


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.
Mechanism

The MTPA moiety creates a magnetic anisotropy that shields/deshields protons in the pyrrolidine ring differently depending on the configuration (


 or 

) of the alcohol. By synthesizing both the

- and

-MTPA esters, the

values ($ \delta_S - \delta_R $) allow assignment of absolute configuration and calculation of ee via integration of the methoxy or

signals.
Experimental Protocol: Mosher's Ester Synthesis

Reagents:


-(-)-MTPA-Cl and 

-(+)-MTPA-Cl, Pyridine,

.
  • Reaction: In two separate vials, dissolve 5-10 mg of the pyrrolidin-3-ol derivative in 0.5 mL dry pyridine.

  • Addition: Add 1.5 equivalents of

    
    -MTPA-Cl to Vial A and 
    
    
    
    -MTPA-Cl to Vial B.
  • Incubation: Shake at room temperature for 2-4 hours. Monitor by TLC.[5]

  • Quench: Add 50 µL water, then dilute with EtOAc. Wash with 1M HCl (to remove pyridine), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Analysis:

    • 
       NMR:  Integrate the methoxy peaks (
      
      
      
      3.5 ppm).
    • 
       NMR:  Integrate the 
      
      
      
      peaks (
      
      
      -71 ppm). This is often superior due to lack of background interference.
    • Calculation:

      
      .
      
Method 3: Chiral GC (The Volatile Approach)

Gas Chromatography is ideal for volatile intermediates or when high sensitivity is required (e.g., trace enantiomer analysis). However, pyrrolidin-3-ols must be derivatized to prevent hydrogen bonding with the stationary phase.

  • Derivatization: Trifluoroacetylation (TFA) of both the amine and alcohol is common.

    • Reagent: Trifluoroacetic anhydride (TFAA).

    • Column:Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) or Rt-βDEX .

  • Protocol: Incubate sample with TFAA in DCM for 30 mins at 60°C. Inject splitless.

Visualizing the Strategic Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on sample characteristics and project needs.

MethodSelection Start Start: Chiral Pyrrolidin-3-ol Sample IsProtected Is the Amine Protected? (e.g., N-Boc, N-Cbz) Start->IsProtected NeedConfig Is Absolute Configuration Known? IsProtected->NeedConfig Yes HPLC_Additive Method B: Chiral HPLC + Additive (Add 0.1% DEA/TEA) Col: Immobilized (IC, IA) IsProtected->HPLC_Additive No (Free Amine) HPLC_Direct Method A: Direct Chiral HPLC (Col: AD-H, OD-H) Mobile Phase: Hex/IPA NeedConfig->HPLC_Direct Yes (Routine QC) NMR_Mosher Method C: NMR (Mosher's Ester) Determine Config + EE (19F or 1H) NeedConfig->NMR_Mosher No (Discovery) Volatile Is the Derivative Volatile? Volatile->NMR_Mosher No GC_Deriv Method D: Chiral GC (Derivatize w/ TFAA) Col: Cyclodextrin Volatile->GC_Deriv Yes HPLC_Direct->Volatile If HPLC Fails

Caption: Decision tree for selecting the optimal ee determination method for pyrrolidin-3-ol derivatives.

HPLC Method Development Workflow

For the preferred HPLC approach, systematic screening is required to optimize separation.

HPLCWorkflow Step1 1. Sample Prep 1mg/mL in EtOH Filter 0.45um Step2 2. Primary Screen Cols: AD-H, OD-H MP: 90:10 Hex/IPA Step1->Step2 Decision Resolution (Rs) > 1.5? Step2->Decision Success Validate Method (Linearity, Precision) Decision->Success Yes Fail 3. Secondary Screen Cols: IA, IC, Whelk-O MP: Hex/EtOH or SFC Decision->Fail No

Caption: Step-by-step workflow for developing a chiral HPLC method for pyrrolidine derivatives.

References
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link][6]

  • De Klerck, K., et al. (2014).[2][7] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Journal of Chromatography A, 1363, 311–322.[7] Retrieved from [Link]

  • Regis Technologies. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Confirmation of N-Substituted Pyrrolidin-3-ol using COSY and HSQC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental workflow for the structural confirmation of N-substituted pyrrolidin-3-ols, a crucial scaffold in medicinal chemistry and drug development. We will focus on the synergistic application of two powerful two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). Moving beyond a simple procedural outline, this document elucidates the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation for researchers, scientists, and drug development professionals.

The pyrrolidine ring is a fundamental component of numerous alkaloids and biologically active compounds.[1][2] The precise determination of its substitution pattern and the chemical environment of each atom is paramount for understanding structure-activity relationships (SAR). While one-dimensional (1D) NMR provides initial insights, the often-crowded and overlapping signals in the aliphatic region of N-substituted pyrrolidin-3-ols necessitate the enhanced resolution of 2D NMR.[3][4]

This guide will demonstrate how the combination of COSY, for establishing proton-proton connectivities, and HSQC, for linking protons to their directly attached carbons, provides an unambiguous and efficient pathway to confirming the molecular framework.

The Power of Two Dimensions: Overcoming 1D Ambiguities

Traditional 1D NMR plots signal intensity against a single frequency axis. For complex molecules, this often leads to overlapping multiplets that are difficult or impossible to interpret. 2D NMR circumvents this by spreading the signals across two frequency dimensions, resolving ambiguities and revealing correlations between different nuclei within the molecule.[5][6]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[6][7] In a COSY spectrum, the 1D proton spectrum is displayed on both axes. The diagonal contains the standard proton peaks, while the crucial information is found in the off-diagonal "cross-peaks." A cross-peak at the coordinates of two different proton signals indicates that those two protons are coupled. This allows for the tracing of "spin systems" through the molecule's framework.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps direct, one-bond correlations between a proton (¹H) and a heteronucleus, most commonly carbon-13 (¹³C).[5][9] The resulting spectrum has a ¹H axis and a ¹³C axis. Each peak in the spectrum corresponds to a C-H bond, with its coordinates representing the chemical shifts of the attached carbon and proton.[8][10] This technique is exceptionally powerful for definitively assigning carbon signals based on their attached, and often more easily assigned, protons.

Experimental and Interpretive Workflow

The following section details a robust workflow for acquiring and interpreting COSY and HSQC data for a representative N-substituted pyrrolidin-3-ol.

G cluster_prep Phase 1: Preparation & 1D Analysis cluster_2D Phase 2: 2D NMR Acquisition cluster_interp Phase 3: Data Integration & Confirmation SamplePrep Sample Preparation (5-10 mg in 0.5 mL CDCl3) OneD_Acq 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->OneD_Acq Dissolve & Transfer Initial_Assign Preliminary Assignments (Chemical Shift, Integration, Multiplicity) OneD_Acq->Initial_Assign Process Spectra COSY_Acq COSY Experiment (¹H-¹H Connectivity) Initial_Assign->COSY_Acq HSQC_Acq HSQC Experiment (¹JCH Correlation) Initial_Assign->HSQC_Acq COSY_Interp COSY Interpretation (Trace Spin Systems) COSY_Acq->COSY_Interp HSQC_Interp HSQC Interpretation (Assign Carbons via Protons) HSQC_Acq->HSQC_Interp Final_Struct Final Structure Confirmation (Consolidated Data Table) COSY_Interp->Final_Struct Proton Framework HSQC_Interp->Final_Struct C-H Assignments

Caption: Overall workflow for structural confirmation using 1D and 2D NMR.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified N-substituted pyrrolidin-3-ol sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[11]

  • Ensure the sample is fully dissolved; vortex gently if necessary. The final solution should be clear and free of particulate matter.

2. Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.[12]

  • For the COSY experiment: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). Acquire data with sufficient resolution in both dimensions to resolve fine coupling patterns.

  • For the HSQC experiment: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[13] Set the ¹³C spectral width to encompass the expected range of chemical shifts (e.g., 0-160 ppm for a typical pyrrolidinol). The experiment is optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

Case Study: Interpretation for N-benzyl-pyrrolidin-3-ol

Let's apply this workflow to a hypothetical example, N-benzyl-pyrrolidin-3-ol. The key challenge is to unambiguously assign the protons and carbons of the pyrrolidine ring (positions 2, 3, 4, and 5).

Step 1: Preliminary 1D Analysis A 1D ¹H NMR would show complex multiplets in the aliphatic region (for the pyrrolidine ring protons), a singlet for the benzylic CH₂ protons, and signals in the aromatic region. The proton at C3, attached to the carbon bearing the hydroxyl group, is expected to be the most downfield of the aliphatic ring protons.

Step 2: Tracing Connectivity with COSY The COSY spectrum is used to build the proton framework.

  • Start with an identifiable proton. Locate the diagonal peak for the H3 proton (methine proton next to the OH group).

  • Identify its neighbors. Look for cross-peaks from the H3 signal. You will find correlations to the two H4 protons and the two H2 protons.

  • Walk around the ring. From the newly identified H2 proton signals, find their cross-peaks. They will correlate back to H3 and, crucially, to the benzylic CH₂ protons of the N-benzyl group. From the H4 proton signals, find their cross-peaks, which will correlate back to H3 and forward to the two H5 protons.

  • Confirm the final link. The H5 protons will show correlations to the H4 protons and to the benzylic CH₂ group.

This "walk" around the ring via through-bond couplings confirms the complete proton connectivity of the pyrrolidinol scaffold.

Step 3: Assigning Carbons with HSQC With the protons assigned, the HSQC spectrum provides direct and unambiguous carbon assignments.

  • Find the ¹H chemical shift for H3 on the proton axis. A single cross-peak will appear at the corresponding ¹³C chemical shift for C3.

  • Similarly, the signals for the two diastereotopic H2 protons on the ¹H axis will both correlate to a single cross-peak on the ¹³C axis, identifying C2.

  • Repeat this process for the H4/C4, H5/C5, and benzylic CH₂ pairs.

The HSQC spectrum acts as a definitive bridge between the ¹H and ¹³C chemical shift assignments.

G cluster_mol N-benzyl-pyrrolidin-3-ol cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C) mol H3 H3 H2 H2 H3->H2 ³JHH H4 H4 H3->H4 ³JHH C3 C3 H3->C3 ¹JCH Bn_CH2 Bn-CH₂ H2->Bn_CH2 ³JHH C2 C2 H2->C2 ¹JCH H5 H5 H4->H5 ³JHH C4 C4 H4->C4 ¹JCH H5->Bn_CH2 ³JHH C5 C5 H5->C5 ¹JCH Bn_C Bn-CH₂ Bn_CH2->Bn_C ¹JCH

Caption: Key COSY and HSQC correlations for N-benzyl-pyrrolidin-3-ol.

Consolidated Data Summary
Position¹H Shift (ppm)¹³C Shift (ppm)Key COSY Correlations (¹H)HSQC Correlation
2Multiplet~58-62H3, Bn-CH₂Yes
3Multiplet~68-72H2, H4Yes
4Multiplet~35-40H3, H5Yes
5Multiplet~55-60H4, Bn-CH₂Yes
Bn-CH₂Singlet~50-55H2, H5Yes
Bn-AromaticMultiplet~127-138-Yes (for C-H)
Bn-Quat C-~138-140-No

Note: Chemical shifts are approximate and depend on the specific N-substituent and solvent.

Comparative Analysis and Complementary Techniques

The COSY and HSQC combination provides a powerful foundation for structural confirmation, but for complete elucidation, especially of complex stereochemistry or regiochemistry, other techniques are essential.

TechniqueInformation ProvidedComparison with COSY/HSQC
COSY/HSQC ¹H-¹H through-bond connectivity (2-3 bonds); Direct ¹H-¹³C one-bond connectivity.Core Strength: Efficiently establishes the fundamental C-H framework of the molecule.
HMBC ¹H-¹³C through-bond connectivity over multiple bonds (2-4 bonds).Complementary: Essential for connecting spin systems separated by quaternary carbons or heteroatoms (e.g., correlating the N-benzyl protons to C2 and C5 of the pyrrolidine ring).[9][14]
NOESY/ROESY ¹H-¹H through-space proximity (typically <5 Å).Orthogonal Information: Crucial for determining stereochemistry and 3D conformation, which is not provided by through-bond correlation experiments.[11]
HRMS High-accuracy mass-to-charge ratio.Confirmatory: Provides the elemental formula, validating the molecular weight and atomic composition determined by NMR.[11]

While COSY and HSQC are workhorse experiments for establishing the basic scaffold, a truly rigorous structural proof relies on the corroborating evidence from HMBC to piece together fragments and NOESY/ROESY to define the molecule's three-dimensional architecture.

Conclusion

The synergistic use of COSY and HSQC spectroscopy offers a scientifically sound, efficient, and reliable method for the structural confirmation of N-substituted pyrrolidin-3-ols. By first establishing the proton spin-systems with COSY and then using those assignments to anchor the carbon framework via HSQC, researchers can navigate the complexities of overlapping signals that often plague 1D spectra. This guide provides the foundational principles, a detailed experimental workflow, and a comparative context to empower scientists in drug discovery and chemical research to apply these techniques with confidence and precision. For absolute structural determination, this core 2D NMR dataset should be integrated with data from complementary techniques like HMBC, NOESY, and HRMS.

References

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Frydman, L. (n.d.). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. PMC. Retrieved from [Link]

  • Gervais, C., & Giraud, N. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Farley, K. A., et al. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Royal Society of Chemistry. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • Shukla, A., & Pathak, V. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Engan, G. K., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • YouTube. (2013). How to interpret a HSQC NMR Spectrum. Retrieved from [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Hilaris Publisher. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Retrieved from [Link]

  • ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

Sources

Comparison of reductive amination vs. nucleophilic substitution yields

Author: BenchChem Technical Support Team. Date: February 2026

## The Architect's Choice: Balancing Yield in C-N Bond Formation – Reductive Amination vs. Nucleophilic Substitution

A Comparative Guide for Drug Development and Medicinal Chemistry Professionals

In the landscape of modern organic synthesis, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular architecture, particularly within the pharmaceutical industry where amine functionalities are ubiquitous.[1] Among the myriad of available methods, reductive amination and nucleophilic substitution (specifically, SN2 reactions) represent two of the most fundamental and widely employed strategies. While both can achieve the goal of amine synthesis, their underlying mechanisms, substrate scope, and sensitivity to reaction parameters lead to significant differences in product yield and purity.

This guide provides a detailed comparison of these two powerful methods, offering insights into the mechanistic subtleties that govern their outcomes. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions, optimizing reaction conditions to maximize yields and minimize undesirable side products.

Mechanistic Underpinnings: A Tale of Two Pathways

The choice between reductive amination and nucleophilic substitution is fundamentally a choice between two distinct mechanistic pathways. Understanding these pathways is critical to troubleshooting reactions and predicting their success.

Reductive Amination: This is a two-stage process that begins with the condensation of a carbonyl compound (an aldehyde or ketone) with an amine (ammonia, a primary, or a secondary amine) to form a hemiaminal.[2][3] This intermediate then reversibly loses a molecule of water to form an imine (from primary amines) or an enamine (from secondary amines).[3] The C=N double bond of the resulting imine or iminium ion is then reduced by a hydride-based reducing agent to afford the final amine product.[3][4]

Nucleophilic Substitution (SN2): In contrast, the SN2 reaction is a single, concerted step.[5] An amine, acting as a nucleophile, directly attacks an electrophilic carbon atom (typically an alkyl halide), displacing a leaving group.[6] The reaction proceeds through a five-coordinate transition state where the nucleophile-carbon bond is forming at the same time the carbon-leaving group bond is breaking.[5]

Yield Comparison: Key Factors and Experimental Insights

The final yield of an amine synthesis is not merely a matter of choosing one reaction over the other; it is a complex interplay of substrate structure, reagent choice, and reaction conditions.

Substrate Scope and Steric Hindrance

Reductive Amination: This method boasts a broad substrate scope, accommodating a wide variety of aliphatic and aromatic aldehydes and ketones, as well as primary and secondary amines.[7][8] Steric hindrance around the carbonyl group can slow the initial condensation step, but the reaction is often still feasible. Aliphatic ketones and aldehydes are particularly effective substrates.[7] However, limitations arise with highly sterically hindered ketones and amines, as well as with aromatic and α,β-unsaturated ketones where competing reduction of the carbonyl or C=C bond can occur.[7][8]

Nucleophilic Substitution (SN2): The SN2 pathway is exquisitely sensitive to steric hindrance at the electrophilic carbon center.[5][9] The order of reactivity for alkyl halides is methyl > primary > secondary.[5] Tertiary alkyl halides do not undergo SN2 reactions due to prohibitive steric bulk that prevents the backside attack of the nucleophile.[5] This severely limits the scope of SN2 for synthesizing highly substituted amines.

Yield Implication: For the synthesis of amines on secondary or tertiary carbons, reductive amination will almost invariably provide higher yields. For primary amines, both methods can be effective, but SN2 reactions with primary alkyl halides are often very high-yielding.

Reagent Selection and Chemoselectivity

Reductive Amination: The choice of reducing agent is paramount for achieving high yields and chemoselectivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): This is the reagent of choice for many applications.[10][11] It is a mild and selective reducing agent that is particularly effective for reducing the intermediate iminium ion much faster than the starting carbonyl compound.[11][12] This allows for a one-pot procedure where the amine, carbonyl, and reducing agent are mixed together, often resulting in consistently higher yields and fewer side products compared to other methods.[7][8]

  • Sodium Cyanoborohydride (NaBH3CN): Another popular choice, NaBH3CN is also selective for iminium ions over carbonyls, especially under mildly acidic conditions (pH 4-5) which favor iminium ion formation.[4] However, it is highly toxic.[13]

  • Sodium Borohydride (NaBH4): A stronger and less expensive reducing agent, NaBH4 can reduce both the iminium ion and the starting carbonyl.[10][12] To avoid low yields from premature aldehyde or ketone reduction, this reaction is typically performed in a stepwise manner: the imine is pre-formed and then the NaBH4 is added.[8][10]

Nucleophilic Substitution (SN2):

  • Leaving Group: The yield of an SN2 reaction is highly dependent on the quality of the leaving group. Good leaving groups are weak bases.[14] For alkyl halides, the reactivity order is I > Br > Cl > F.[5][14] Using a substrate with a poor leaving group (like -OH or -OR) will result in no reaction or extremely low yields unless it is first converted to a better leaving group (e.g., a tosylate).

  • Nucleophile Strength: Amines are generally good nucleophiles. However, their nucleophilicity can be affected by steric hindrance on the amine itself.

Yield Implication: Reductive amination, particularly with NaBH(OAc)3, often provides superior chemoselectivity and higher yields due to the fine-tuning of the reducing agent's reactivity.[7] The SN2 reaction's yield is critically tied to the inherent properties of the substrate's leaving group.

Side Reactions and Product Purity

Reductive Amination:

  • Over-alkylation: This is generally not a problem. Since the reaction proceeds via an imine/iminium ion, a primary amine is converted to a secondary amine, and a secondary amine to a tertiary. It is a controlled, stepwise process.[4]

  • Carbonyl Reduction: As mentioned, if a non-selective reducing agent like NaBH4 is used in a one-pot procedure, reduction of the starting aldehyde or ketone to an alcohol is a major side reaction that lowers the yield of the desired amine.[7]

  • Enamine/Imine Stability: The equilibrium for imine/enamine formation can be unfavorable. This is often managed by removing water or using reaction conditions that drive the equilibrium forward.[2]

Nucleophilic Substitution (SN2):

  • Over-alkylation: This is the most significant drawback of using SN2 for amine synthesis. The primary amine product is often more nucleophilic than the starting ammonia or amine, leading to a second alkylation to form a secondary amine, which can then be alkylated again to form a tertiary amine, and finally a quaternary ammonium salt.[6][15][16] This results in a mixture of products, significantly lowering the yield of the desired mono-alkylated product.[15] Using a large excess of the starting amine can help favor mono-alkylation but is not always practical or efficient.[6][15]

  • Elimination (E2): SN2 reactions are always in competition with E2 elimination reactions, especially with secondary alkyl halides and sterically hindered or strongly basic amines. This can lead to the formation of alkene byproducts, reducing the amine yield.

Yield Implication: Reductive amination offers vastly superior control over the degree of alkylation, leading to cleaner reactions and higher yields of the specifically desired product, a critical advantage in multi-step syntheses.[4][15] The propensity for over-alkylation makes direct SN2 a low-yielding method for preparing primary or secondary amines unless specialized techniques (e.g., Gabriel synthesis, azide reduction) are used.[6][17]

Data Summary: A Head-to-Head Comparison

FeatureReductive AminationNucleophilic Substitution (SN2)
Primary Substrate Aldehyde or KetonePrimary or Secondary Alkyl Halide
Key Reagent Mild Hydride Reductant (e.g., NaBH(OAc)3)Amine Nucleophile
Typical Yields Generally Good to Excellent (often >80-95%)[7]Highly Variable; Poor for mono-alkylation due to over-alkylation[4][15]
Control over Alkylation Excellent; avoids over-alkylation[4]Poor; often yields mixtures of primary, secondary, tertiary, and quaternary products[16]
Steric Hindrance Tolerant of moderate steric hindranceHighly sensitive; fails with tertiary substrates[5]
Chemoselectivity High, especially with NaBH(OAc)3; tolerates many functional groups[8][11]Limited; competing E2 elimination is common
Common Side Products Alcohol (from carbonyl reduction)Over-alkylated amines, elimination products (alkenes)
Ideal Application Synthesis of secondary and tertiary amines; controlled mono-alkylation of primary amines.Synthesis of quaternary ammonium salts; primary amines via indirect methods (e.g., azide reduction).

Experimental Protocols

Protocol 1: High-Yield Synthesis of N-Benzyl-2-phenylethylamine via Reductive Amination

This protocol demonstrates a direct reductive amination using the preferred reagent, sodium triacetoxyborohydride.

Workflow Diagram:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-phenylethylamine (1.0 equiv.) and phenylacetaldehyde (1.05 equiv.) in 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.[7][8]

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv.) portion-wise at room temperature.[7] The reaction is typically stirred under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Quench: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Protocol 2: Synthesis of N-ethylaniline via Nucleophilic Substitution (Illustrating Over-alkylation)

This protocol highlights the challenge of over-alkylation in SN2 reactions.

  • Reactant Preparation: In a sealed tube, combine aniline (3.0 equiv.) and bromoethane (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 60-80 °C. The inclusion of a mild, non-nucleophilic base like potassium carbonate (K2CO3) can be used to neutralize the HBr formed.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. Note the appearance of multiple product spots corresponding to N-ethylaniline (desired), N,N-diethylaniline (over-alkylation product), and unreacted aniline.

  • Work-up: After several hours, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Analysis of the crude product mixture (e.g., by 1H NMR or GC-MS) will reveal a mixture of products, demonstrating the poor selectivity and lower yield of the desired mono-alkylated product. Extensive chromatographic purification is required to isolate N-ethylaniline.

Conclusion: Making the Strategic Choice

The decision to use reductive amination or nucleophilic substitution is dictated by the specific molecular target and the desired level of reaction control.

Choose Reductive Amination for:

  • High Yields and Purity: It is the superior method for controlled, high-yield synthesis of secondary and tertiary amines, effectively avoiding the over-alkylation that plagues SN2 reactions.[4]

  • Broader Substrate Scope: It is more tolerant of steric hindrance and can be used to construct C-N bonds at secondary carbon centers, which is impossible via SN2.

  • Functional Group Tolerance: Modern reductive amination protocols, especially those using NaBH(OAc)3, are compatible with a wide array of sensitive functional groups.[8][11]

Choose Nucleophilic Substitution (SN2) for:

  • Quaternary Ammonium Salts: Exhaustive alkylation of an amine with excess alkyl halide is an effective method for synthesizing quaternary ammonium salts.[15]

  • Indirect Primary Amine Synthesis: While direct alkylation of ammonia is low-yielding, related SN2 strategies like the Gabriel synthesis or the reduction of an alkyl azide (formed via SN2 with azide ion) are robust methods for producing primary amines.[6][17]

For the modern medicinal or process chemist, reductive amination represents a more versatile, reliable, and higher-yielding strategy for the majority of C-N bond formations. Its operational simplicity, chemoselectivity, and predictable outcomes make it an indispensable tool in the synthesis of complex molecular targets.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • ResearchGate. (n.d.). Scope and limitations of the reductive amination of linear alkyl aldehydes and cyclohexanone as a simple ketone utilizing amine dehydrogenases. Retrieved from [Link]

  • PSIBERG. (2022). Factors affecting rate of SN2 reactions. Retrieved from [Link]

  • OpenStax. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Aakash Institute. (n.d.). Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]

  • Quora. (2018). What are the factors that affect SN1 and SN2 reaction? Retrieved from [Link]

  • Chandrasekhar, S., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 87(2), 920-943. [Link]

  • Wang, Z., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules, 25(13), 3054. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Reaction of RX with NH3 and amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11291-11340. [Link]

  • YouTube. (2019). synthesis of primary amines by SN2 reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of Amines. Retrieved from [Link]

  • YouTube. (2020). Amine Synthesis via SN2. Retrieved from [Link]

  • D'Ydewalle, A., et al. (2016). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 17(13), 1937-1952. [Link]

  • Taylor & Francis. (2019). Reductive amination – Knowledge and References. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115 Lecture Notes. Retrieved from [Link]

Sources

Technical Guide: Elemental Analysis Standards for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol presents a specific analytical challenge due to its "Heteroatom Triad": the simultaneous presence of Chlorine (16.3%) , Sulfur (14.7%) , and Nitrogen (6.4%) .

Standard automated CHNS combustion often fails for this matrix because the high halogen content can poison combustion catalysts and interfere with sulfur dioxide quantification. This guide establishes a hybrid validation standard: utilizing Automated Combustion for the carbon/hydrogen/nitrogen backbone and Oxygen Flask Combustion (Schöniger) or Combustion Ion Chromatography (CIC) for the quantitative determination of chlorine and sulfur.

Chemical Profile & Theoretical Baselines

Before initiating analysis, the theoretical elemental composition must be established as the "True Value" benchmark.

  • IUPAC Name: 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.72 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Limit (

)
Carbon (C) 9108.1049.65% 49.25 – 50.05%
Hydrogen (H) 1212.105.56% 5.16 – 5.96%
Chlorine (Cl) 135.4516.28% 15.88 – 16.68%
Sulfur (S) 132.0614.73% 14.33 – 15.13%
Nitrogen (N) 114.016.43% 6.03 – 6.83%
Oxygen (O) 116.007.35% Calculated by difference

Critical Insight: The high Chlorine content (>15%) is the primary destabilizer in standard analysis. Chlorine can react with the silver wool often used to trap sulfur in CHNS analyzers, leading to low Sulfur recovery or catalyst deactivation.

Comparative Methodology Guide

This section objectively compares the three primary methods for validating this compound.

Method A: Automated CHNS Combustion (Dynamic Flash)
  • Mechanism: Sample is burned at >950°C; gases are separated by GC.

  • Status: Recommended for C/H/N only.

  • Pros: High throughput, excellent precision for Carbon and Nitrogen.

  • Cons:

    • Cl Interference: Chlorine forms volatile metal chlorides with combustion tube reagents.

    • S Adsorption: Sulfur can adhere to transfer lines if not perfectly oxidized to

      
      .
      
  • Required Modification: Must use Tungsten(VI) oxide (

    
    ) or Vanadium(V) oxide (
    
    
    
    ) as an additive to ensure complete oxidation and mitigate halogen interference.
Method B: Oxygen Flask Combustion (Schöniger) + Titration
  • Mechanism: Sample burned in pure

    
     flask; gases absorbed in liquid; ions quantified by titration.
    
  • Status: Gold Standard for Cl & S.

  • Pros: Eliminates catalyst poisoning; direct measurement of Halogens.

  • Cons: Manual, safety risks (explosion hazard), lower throughput.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization and TOF detection.

  • Status: Qualitative Confirmation Only.

  • Pros: Confirms molecular formula and isotopic pattern (

    
     ratio).
    
  • Cons: Does not prove bulk purity. A sample can be 80% pure and still show the correct parent ion.

Analytical Decision Workflow

The following diagram illustrates the logical flow for validating the purity of the chlorothiophene derivative.

G Start Sample: 1-[(5-Chlorothiophen-2-yl) methyl]pyrrolidin-3-ol Combustion Step 1: Automated CHN Analysis (Add V2O5 Additive) Start->Combustion CheckCHN Are C, H, N within ±0.4%? Combustion->CheckCHN FailCHN FAIL: Recrystallize (Check for Solvent Traps) CheckCHN->FailCHN No PassCHN PASS: Backbone Confirmed CheckCHN->PassCHN Yes Step2 Step 2: Heteroatom Quantitation (Choose Method) PassCHN->Step2 Method_Sch Option A: Schöniger Flask (Potentiometric Titration) Step2->Method_Sch Method_CIC Option B: Combustion IC (Automated) Step2->Method_CIC CheckClS Are Cl & S within ±0.4%? Method_Sch->CheckClS Method_CIC->CheckClS FinalPass VALIDATED REFERENCE STANDARD CheckClS->FinalPass Yes FinalFail FAIL: Inorganic Impurities or Catalyst Residue CheckClS->FinalFail No

Caption: Validation workflow prioritizing backbone confirmation (CHN) followed by specific heteroatom targeting (Cl/S).

Experimental Protocols

Protocol 1: Modified Automated CHN (Backbone Analysis)

Objective: Accurate quantification of C, H, and N without Cl interference.

  • Instrument Preparation: Ensure the combustion tube contains a distinct halogen scrubber layer (typically silver wool or silver gauze) maintained at 600–800°C.

  • Sample Weighing: Weigh 2.0 – 3.0 mg of the dried sample into a tin capsule.

  • Additive Application (Crucial): Add 5–10 mg of Vanadium(V) oxide (

    
    )  or Tungsten(VI) oxide (
    
    
    
    )
    powder directly over the sample in the capsule.
    • Causality: The additive acts as an oxygen donor to ensure instantaneous flash combustion and prevents the formation of refractory carbon carbides which are common with thiophene rings.

  • Combustion: Run at 980°C (minimum) with a high Oxygen boost time (e.g., 5 seconds).

  • Calibration: Calibrate using a sulfonamide standard (e.g., Sulfanilamide) to match the S/N matrix profile.

Protocol 2: Oxygen Flask Combustion (Chlorine & Sulfur)

Objective: Precise quantification of Cl (16.28%) and S (14.73%).

  • Preparation: Wrap 10–15 mg of sample in ashless filter paper with a fuse tail.

  • Flask Setup: Charge a 500 mL Schöniger flask with 10 mL of absorbing solution:

    • For Chlorine: 0.1 M NaOH + 3 drops 30%

      
      .
      
    • For Sulfur: 6%

      
       in water.
      
  • Combustion: Flush flask with pure Oxygen. Ignite sample and immediately clamp flask inverted.

  • Absorption: Shake vigorously for 3 minutes; let stand for 15 minutes to ensure mist absorption.

  • Titration:

    • Chlorine: Acidify with

      
      , add acetone, and titrate potentiometrically with 0.01 N 
      
      
      
      .
    • Sulfur: Add isopropanol and Thorin indicator; titrate with 0.01 M Barium Perchlorate to a pink endpoint.

Data Interpretation & Troubleshooting

The following table highlights common failure modes specific to chlorothiophene-pyrrolidines.

Table 2: Diagnostic Interpretation
ObservationLikely CauseCorrective Action
Low Carbon (< 49.0%) Incomplete combustion of the thiophene ring.Increase

dose; double the

additive.
High Nitrogen (> 6.8%) Incomplete reduction of Nitrogen oxides.Replace Copper reduction wires in the analyzer.
Low Sulfur / High Chlorine Cross-interference; Cl trapping S or vice versa.Switch to Protocol 2 (Schöniger) . Standard CHNS is unreliable for S when Cl > 10%.
Variable Hydrogen Hygroscopic pyrrolidine moiety.Dry sample at 40°C under high vacuum (

mbar) for 4 hours before weighing.
Mechanism of Interference

The diagram below details why standard combustion fails without modification.

Interference Sample Sample (Cl + S) Combustion Combustion Zone (950°C) Sample->Combustion Reaction1 Formation of HCl & SO2 Combustion->Reaction1 Interference Interference: HCl reacts with Ag wool (AgCl forms surface crust) Reaction1->Interference Result Result: S trapped in AgCl crust (Low S recovery) Interference->Result

Caption: Mechanism of Chlorine interference in Sulfur analysis using standard Ag-wool traps.

References

  • IUPAC. (2021). Recommendations for the presentation of results of chemical analysis. International Union of Pure and Applied Chemistry.[1] [Link]

  • Royal Society of Chemistry. (2023). Microanalysis: Elemental Analysis Guidelines. The Analyst.[2][3][4][5] [Link]

  • Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Mikrochimica Acta.[2] [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[3][5][Link]

Sources

Safety Operating Guide

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol proper disposal procedures

[1][2][3][4]

Part 5: Detailed Disposal Specifications

Solid Waste (Contaminated Gloves, Weigh Boats, Silica)
  • Protocol: Place items in a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a secondary container (e.g., a wide-mouth HDPE drum) labeled "Solid Halogenated Waste."

  • Note: Do not seal the drum air-tight if there is residual solvent evaporating; use a vented cap if available.

Liquid Waste (Mother Liquors, Rinsates)
  • Solvent Compatibility: This compound is likely soluble in DCM (Dichloromethane), Methanol, or Ethyl Acetate.

    • If dissolved in DCM: The entire mixture is Halogenated Waste .

    • If dissolved in Methanol/Acetone: Although the solvent is non-halogenated, the solute (the thiophene derivative) renders the entire mixture Halogenated Waste by contamination [3].

  • pH Check: Verify pH is >7. If acidic, do not add to the main carboy. Neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) in a beaker before transfer to waste.

Part 6: Emergency Procedures

In Case of Skin Contact:

  • Immediate Action: Flush skin with copious amounts of water for 15 minutes.[1] The pyrrolidine moiety is caustic and can cause chemical burns.

  • Neutralization: Do not attempt to neutralize on the skin with vinegar or acids; this generates heat. Water is the only safe first aid.

In Case of Spill (>100 mL):

  • Evacuate: The volatility of the chlorinated thiophene may cause respiratory irritation.

  • Ventilate: Maximize fume hood airflow.

  • Absorb: Use a Universal Absorbent (e.g., vermiculite or clay-based). Do not use paper towels for large spills as they are combustible.

References

  • United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Wastes: Technical Requirements. RCRA Regulations, 40 CFR Part 264, Subpart O. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. Chapter 6: Management of Waste. Link

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets: Waste management. Version 4.[3]0. Link

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories: Best Practices for First-Year University Students. (General reference for amine/acid segregation). Link

Navigating the Uncharted: A Safety and Handling Guide for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel compounds are the bedrock of innovation. Among these is 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol, a molecule holding potential in various drug development pipelines. As a Senior Application Scientist, it is my priority to equip you with a comprehensive, scientifically-grounded guide for the safe handling and logistical management of this compound. In the absence of a specific Safety Data Sheet (SDS), we will proceed with a cautious and proactive approach, drawing upon the known toxicological profiles of its constituent chemical moieties: chlorinated thiophenes and pyrrolidinol derivatives. This guide is designed to be your trusted resource, empowering you to conduct your research with the highest standards of safety and scientific integrity.

Hazard Analysis: A Synthesis of Known Risks

The primary tenet when handling a compound with an incomplete toxicological profile is to treat it as potentially hazardous. Our assessment of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is therefore based on the well-documented hazards of its structural components.

The Chlorinated Thiophene Moiety: Thiophene-containing compounds are known to undergo metabolic activation, potentially leading to reactive intermediates that can cause toxicity.[1] The presence of a chlorine atom on the thiophene ring can influence this metabolic pathway.[1] Studies on various chlorinated thiophenes have indicated moderate toxicity and, in some cases, mutagenic activity.[2][3] Therefore, we must assume that 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol may possess similar toxicological properties.

The Pyrrolidinol Moiety: Pyrrolidine and its derivatives are known to be skin and eye irritants.[4] At high doses, some pyrrolidinone derivatives have exhibited central nervous system and cardiovascular toxicities.[5] The pyrrolidine nucleus is a common feature in many anticholinergic drugs, indicating potential pharmacological activity that requires careful handling to avoid unintended biological effects.[6]

Table 1: Postulated Hazard Classification

Hazard ClassPostulated Risk for 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-olRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Warning/Danger)Based on the known toxicity of related thiophene and pyrrolidine compounds.
Skin Corrosion/Irritation Category 2 (Warning)Pyrrolidine derivatives are known skin irritants.[4]
Serious Eye Damage/Irritation Category 2A (Warning)Pyrrolidine derivatives are known eye irritants.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.A common hazard for fine chemical powders.
Specific Target Organ Toxicity (Repeated Exposure) Potential for liver or kidney effects.Thiophene metabolism can lead to reactive metabolites affecting these organs.[1]
Mutagenicity/Carcinogenicity Unknown, but some chlorinated thiophenes have shown mutagenic activity.[3]Precautionary principle dictates assuming potential mutagenicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol.

Table 2: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Rationale
Hands Double-gloving with nitrile gloves.Nitrile provides good resistance to a broad range of chemicals. Double-gloving is a critical precaution against potential tears and permeation.
Eyes Chemical splash goggles.Must provide a complete seal around the eyes to protect against splashes and fine dust.
Body Chemical-resistant lab coat.A fully buttoned lab coat made of a material like coated cotton or a synthetic blend is essential to protect skin and clothing.
Respiratory A NIOSH-approved respirator with organic vapor and particulate cartridges (e.g., N95 or P100).To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.

Operational Plan: From Receipt to Experimentation

A meticulous operational plan minimizes the risk of exposure and contamination.

Receiving and Unpacking
  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.

  • Don PPE: Before opening the package, don the full PPE outlined in Table 2.

  • Controlled Environment: Open the package inside a certified chemical fume hood.

  • Verify Labeling: Confirm that the container is clearly labeled with the chemical name, and if not already present, add a label indicating "Potential Toxin - Handle with Caution."

  • Secure Storage: Immediately transfer the container to a designated, secure storage location.

Weighing and Aliquoting

All weighing and preparation of solutions must be conducted within a certified chemical fume hood to prevent inhalation of the powder and to contain any potential spills.

Weighing_and_Aliquoting_Workflow cluster_fume_hood Inside Chemical Fume Hood start Start: Gather all necessary equipment ppe Don full PPE start->ppe Ensure safety first weigh Weigh the required amount of compound ppe->weigh Use a tared, sealed container dissolve Dissolve in appropriate solvent weigh->dissolve Add solvent slowly transfer Transfer to a labeled, sealed container dissolve->transfer clean Decontaminate all surfaces and equipment transfer->clean Thoroughly wipe down end_node Store aliquot securely clean->end_node Exit fume hood

Caption: Workflow for weighing and aliquoting 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol.

Experimental Use
  • Containment: All experimental procedures involving this compound should be performed in a designated area within a chemical fume hood.

  • Avoid Aerosolization: Handle the solid material gently to avoid creating dust. When transferring solutions, use techniques that minimize splashing.

  • Dedicated Equipment: To the extent possible, use dedicated glassware and equipment for this compound. If not feasible, ensure thorough decontamination after use.

Emergency Procedures: Preparedness is Paramount

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealable waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent others from entering the area.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

Disposal_Workflow cluster_waste_collection Waste Segregation and Collection cluster_waste_container Hazardous Waste Containers solid_waste Contaminated Solids (PPE, absorbent) solid_container Labeled, sealed solid waste container solid_waste->solid_container liquid_waste Contaminated Liquids (solvents, reaction mixtures) liquid_container Labeled, sealed liquid waste container liquid_waste->liquid_container sharps_waste Contaminated Sharps (needles, glassware) sharps_container Puncture-proof sharps container sharps_waste->sharps_container ehs_pickup Arrange for EHS pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Segregation and disposal workflow for waste containing 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials.

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities is a cornerstone of scientific excellence. By adhering to the rigorous protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. This proactive approach to safety, grounded in the available scientific knowledge, allows for the confident exploration of the potential of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol. Always remember to consult with your institution's EHS department for guidance specific to your facilities and procedures.

References

  • Investigations of Chlorinated Thiophenes: A Group of Bioaccumulable Compounds Identified in the Effluents from Kraft Bleaching. Water Science and Technology. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Derivatives of 3-Pyrrolidinols--III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substitut. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Safety data sheet. Thor. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Chemicals and Hazardous Materials. Harvard Environmental Health and Safety. [Link]

  • Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • SAFETY DATA SHEET. ADAMA. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Hazardous Chemicals Safety Management Procedures. Flinders University. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]

  • Chapter 7 - Safe Chemical Use. Environment, Health and Safety. [Link]

  • Chemical Safety: Department of Chemistry. University of Wisconsin-Madison. [Link]

  • No SDS Required. Environmental Health & Safety - Michigan State University. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.